Product packaging for Fiboflapon Sodium(Cat. No.:CAS No. 1196070-26-4)

Fiboflapon Sodium

Cat. No.: B607448
CAS No.: 1196070-26-4
M. Wt: 659.8 g/mol
InChI Key: NOJNFULGOQGBKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FIBOFLAPON SODIUM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H42N3NaO4S B607448 Fiboflapon Sodium CAS No. 1196070-26-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N3O4S.Na/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43;/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJNFULGOQGBKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)[O-])SC(C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152523
Record name Fiboflapon sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196070-26-4
Record name Fiboflapon sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196070264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiboflapon sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIBOFLAPON SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YS00XOG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiboflapon sodium (also known as GSK2190915 and AM-803) is a potent, selective, and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways. This compound acts by binding to FLAP, thereby preventing the synthesis of leukotrienes, which are potent lipid mediators of inflammation. This inhibitory action makes it a candidate for the treatment of inflammatory diseases, particularly asthma.[1][2][3][4] Although its development for cardiovascular disorders has been discontinued, its well-characterized mechanism provides a valuable case study for FLAP inhibition.[3]

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the initial steps of the leukotriene biosynthetic pathway. The core mechanism involves direct inhibition of the 5-lipoxygenase-activating protein (FLAP).

FLAP is an integral membrane protein located in the nuclear envelope.[4] In response to inflammatory stimuli, cellular phospholipases release arachidonic acid (AA) from the cell membrane. FLAP acts as a scaffold or transfer protein, binding the released AA and presenting it to the enzyme 5-lipoxygenase (5-LO).[4] This interaction is a critical prerequisite for the subsequent conversion of AA into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is rapidly metabolized into two major classes of pro-inflammatory leukotrienes:

  • Leukotriene B4 (LTB4): Synthesized by the action of LTA4 hydrolase, LTB4 is a powerful chemoattractant for neutrophils and other leukocytes.

  • Cysteinyl Leukotrienes (CysLTs): These include LTC4, LTD4, and LTE4, which are synthesized from LTA4 by LTC4 synthase. CysLTs are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion, playing a significant role in the pathophysiology of asthma.

This compound binds with high affinity to FLAP, disrupting its ability to transfer arachidonic acid to 5-LO.[5] This blockade effectively halts the entire downstream cascade of leukotriene synthesis, leading to a potent and broad-spectrum reduction in the production of both LTB4 and CysLTs.[4] This upstream inhibition is a key differentiator from other anti-inflammatory drugs that may target specific downstream receptors.

Fiboflapon_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nuclear Envelope Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (Inflammatory Stimuli) FLAP FLAP Arachidonic_Acid->FLAP Binds 5-LO 5-Lipoxygenase (5-LO) FLAP->5-LO Presents AA to LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 Converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Asthma_Symptoms Asthma_Symptoms CysLTs->Asthma_Symptoms Asthma Symptoms (Bronchoconstriction, etc.) Fiboflapon_Sodium This compound Fiboflapon_Sodium->FLAP INHIBITS FLAP_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_analysis Data Analysis c1 Culture HL-60 cells (e.g., with PMA stimulation) c2 Harvest and lyse cells c1->c2 c3 Isolate crude membrane fraction via centrifugation c2->c3 a1 Incubate membranes with [3H]-MK886 (radioligand) and varying concentrations of This compound c3->a1 a2 Separate bound and free radioligand (e.g., via filtration over GF/B filters) a1->a2 a3 Wash filters to remove non-specific binding a2->a3 d1 Quantify bound radioactivity using liquid scintillation counting a3->d1 d2 Plot % inhibition vs. This compound concentration d1->d2 d3 Calculate Ki or IC50 value using non-linear regression d2->d3

References

In-Depth Technical Guide: GSK2190915 FLAP Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of GSK2190915 (also known as Fiboflapon or AM-803) to the 5-lipoxygenase-activating protein (FLAP). This document details the quantitative binding data, the experimental methodologies used to determine these values, and the relevant signaling pathway, presented in a format tailored for scientific and research applications.

Core Data Presentation: Quantitative Binding Affinity

The binding and inhibitory potency of GSK2190915 has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the table below for ease of comparison.

ParameterValueAssay SystemReference
FLAP Binding Potency 2.9 nMRadioligand Binding Assay (Human FLAP)
IC50 76 nMLTB4 Inhibition (Human Whole Blood)
EC50 ~7 nMLTB4 Inhibition (Ex vivo, ionophore-challenged rat whole blood)
EC50 85 nMLTB4 Inhibition (Western European Subjects)
EC50 89 nMLTB4 Inhibition (Japanese Subjects)

Signaling Pathway

GSK2190915 is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma. FLAP acts as a transfer protein, presenting arachidonic acid to 5-lipoxygenase (5-LO), the enzyme that catalyzes the initial steps in the leukotriene synthesis pathway. By binding to FLAP, GSK2190915 prevents this interaction, thereby inhibiting the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).

FLAP_Signaling_Pathway cluster_membrane Nuclear Membrane FLAP FLAP 5-LO 5-LO FLAP->5-LO Presents AA LTA4 LTA4 5-LO->LTA4 Catalyzes conversion Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cPLA2 cPLA2 cPLA2 Arachidonic_Acid->FLAP GSK2190915 GSK2190915 GSK2190915->FLAP Inhibition LTA4_Hydrolase LTA4_Hydrolase LTC4_Synthase LTC4_Synthase LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

FLAP Signaling Pathway and Inhibition by GSK2190915

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

FLAP Radioligand Binding Assay

This protocol is based on competitive binding principles to determine the affinity of GSK2190915 for FLAP.

Objective: To determine the binding affinity (potency) of GSK2190915 for human FLAP.

Materials:

  • Human leukocyte membranes (source of FLAP)

  • Radiolabeled ligand (e.g., 125I-L-691,831)

  • Unlabeled GSK2190915

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Human leukocyte membranes are prepared and stored at -80°C. On the day of the assay, membranes are thawed and resuspended in assay buffer.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the human leukocyte membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled GSK2190915.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of GSK2190915 that inhibits 50% of the specific binding of the radioligand. The potency is then calculated from the IC50.

FLAP_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Human Leukocyte Membranes, Radioligand, and GSK2190915 dilutions Start->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and GSK2190915 in 96-well plates Prepare_Reagents->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Measure Measure radioactivity using a scintillation counter Wash->Measure Analyze Analyze data to determine IC50 and potency Measure->Analyze End End Analyze->End

FLAP Radioligand Binding Assay Workflow

LTB4 Inhibition Assay in Human Whole Blood

This cellular assay measures the functional inhibition of LTB4 production by GSK2190915.

Objective: To determine the IC50 of GSK2190915 for the inhibition of LTB4 synthesis in human whole blood.

Materials:

  • Fresh human whole blood

  • GSK2190915

  • Calcium ionophore A23187 (stimulant)

  • Assay buffer

  • LTB4 ELISA kit or LC-MS/MS for quantification

Procedure:

  • Blood Collection: Fresh human whole blood is collected in heparinized tubes.

  • Pre-incubation: Aliquots of whole blood are pre-incubated with varying concentrations of GSK2190915 for a specified time (e.g., 15 minutes to 5 hours) at 37°C.

  • Stimulation: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187) and incubating for a further period (e.g., 30 minutes) at 37°C.

  • Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. The plasma samples are then processed for LTB4 analysis.

  • Quantification of LTB4: The concentration of LTB4 in the plasma samples is quantified using a validated method such as an ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage inhibition of LTB4 production at each concentration of GSK2190915 is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

LTB4_Inhibition_Assay_Workflow Start Start Collect_Blood Collect fresh human whole blood Start->Collect_Blood Pre-incubate Pre-incubate blood with varying concentrations of GSK2190915 Collect_Blood->Pre-incubate Stimulate Stimulate with Calcium Ionophore (A23187) Pre-incubate->Stimulate Separate_Plasma Terminate reaction and separate plasma Stimulate->Separate_Plasma Quantify_LTB4 Quantify LTB4 levels (ELISA or LC-MS/MS) Separate_Plasma->Quantify_LTB4 Analyze_Data Calculate % inhibition and determine IC50 Quantify_LTB4->Analyze_Data End End Analyze_Data->End

LTB4 Inhibition Assay Workflow

AM-803: A Potent FLAP Inhibitor for Modulating the Leukotriene Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma.[1][2][3] The biosynthesis of leukotrienes is a complex cascade involving several key enzymes, presenting multiple targets for therapeutic intervention.[1][2] AM-803, also known as GSK2190915 and Fiboflapon, is a novel, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component in the leukotriene synthesis pathway.[4][5][6][7] This technical guide provides a comprehensive overview of the role of AM-803 in the leukotriene synthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

The Leukotriene Synthesis Pathway and the Role of FLAP

The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[3][8] The enzyme 5-lipoxygenase (5-LO) then acts on arachidonic acid to produce the unstable intermediate, leukotriene A4 (LTA4).[3][9] This crucial step requires the presence of the 5-lipoxygenase-activating protein (FLAP), which binds to arachidonic acid and facilitates its transfer to 5-LO.[10] LTA4 can then be converted into either leukotriene B4 (LTB4) by LTA4 hydrolase or into the cysteinyl leukotrienes (CysLTs) LTC4, LTD4, and LTE4 by LTC4 synthase.[1][3]

AM-803 exerts its inhibitory effect by binding to FLAP, thereby preventing the association of 5-LO with arachidonic acid and subsequently blocking the entire downstream production of both LTB4 and CysLTs.[4][10]

Mechanism of Action of AM-803

The following diagram illustrates the leukotriene synthesis pathway and the specific point of intervention for AM-803.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic_Acid->FLAP 5-LO 5-Lipoxygenase (5-LO) LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 FLAP->5-LO LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 AM803 AM-803 AM803->FLAP Inhibition

Figure 1: AM-803 inhibits leukotriene synthesis by targeting FLAP.

Quantitative Data on AM-803 Activity

AM-803 has demonstrated potent inhibitory activity in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of AM-803

AssaySpeciesParameterValueReference
FLAP BindingHuman-2.9 nM[5]
LTB4 Inhibition (Whole Blood)HumanIC5076 nM[5]
LTB4 Inhibition (Whole Blood)HumanIC50436 nM[11]
LTB4 Inhibition (Whole Blood)RatIC50223 nM[11]
LTB4 Inhibition (Whole Blood)MouseIC50148 nM[11]
LTB4 Inhibition (Whole Blood, ex vivo)RatEC50~7 nM[4]

Table 2: In Vivo Efficacy of AM-803 in Rodent Models

ModelSpeciesEndpointDoseEffectReference
Calcium-ionophore challenged lungsRatLTB4 Production0.12 mg/kgED50[4]
Calcium-ionophore challenged lungsRatCysLT Production0.37 mg/kgED50[4]
Zymosan-induced peritonitisMouseLTB4, CysLTs, plasma protein extravasation, neutrophil influxDose-dependent reduction-[4][10]
PAF-induced lethal shockMouseSurvival time-Increased[4][10]
Ionophore-challenged whole blood (ex vivo)RatLTB4 biosynthesis1 mg/kg (oral)>90% inhibition for up to 12 h[4][5]
-RatLTB4 inhibition (16h post-dose)3 mg/kg (oral)86%[4][5]
-RatCysLT inhibition (16h post-dose)3 mg/kg (oral)41%[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols based on published studies involving AM-803.

Ex Vivo Leukotriene B4 Biosynthesis Assay in Whole Blood

This assay is designed to assess the inhibitory activity of a compound on LTB4 production in a physiologically relevant matrix.

Experimental_Workflow Start Start Collect_Blood Collect whole blood from fasted rodents or human volunteers Start->Collect_Blood Pre-incubate Pre-incubate blood with AM-803 or vehicle control Collect_Blood->Pre-incubate Stimulate Stimulate with calcium ionophore (e.g., A23187) Pre-incubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Stop_Reaction Stop reaction with cold EDTA/methanol Incubate->Stop_Reaction Centrifuge Centrifuge to pellet cells Stop_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant for LTB4 levels by ELISA or LC-MS/MS Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

Figure 2: Workflow for ex vivo LTB4 biosynthesis assay.

Protocol Details:

  • Blood Collection: Whole blood is collected from fasted subjects into heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of AM-803 or vehicle control for a specified period (e.g., 15 minutes to 4 hours) at 37°C.[7]

  • Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187.[11]

  • Reaction Termination: The reaction is stopped by the addition of a cold solution, often containing a chelating agent like EDTA and a protein precipitant like methanol.

  • Sample Processing: The samples are centrifuged to pellet cellular debris.

  • Analysis: The supernatant is collected, and the concentration of LTB4 is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Zymosan-Induced Peritonitis Model in Mice

This in vivo model is used to evaluate the anti-inflammatory effects of a compound in a model of acute inflammation.

Protocol Details:

  • Compound Administration: AM-803 or vehicle is administered to mice, typically via oral gavage, at a predetermined time before the inflammatory challenge.

  • Induction of Peritonitis: Peritonitis is induced by the intraperitoneal injection of zymosan, a yeast cell wall component that elicits a robust inflammatory response.

  • Sample Collection: At a specific time point after zymosan injection, the peritoneal cavity is lavaged with saline to collect peritoneal fluid. Blood samples may also be collected.

  • Analysis: The peritoneal lavage fluid is analyzed for various inflammatory markers, including:

    • Leukotriene Levels: LTB4 and CysLTs are quantified by ELISA or LC-MS/MS.

    • Neutrophil Influx: The number of neutrophils is determined by cell counting, often after staining.

    • Plasma Protein Extravasation: The concentration of protein in the lavage fluid is measured as an indicator of vascular permeability.[4][10]

Selectivity Profile of AM-803

An important characteristic of a therapeutic agent is its selectivity. AM-803 has been shown to be highly selective for FLAP over other enzymes in the arachidonic acid cascade.

Figure 3: Selectivity profile of AM-803.

AM-803 demonstrates high selectivity for FLAP, with IC50 values greater than 10 µM for other key enzymes in the arachidonic acid pathway, including 5-, 12-, and 15-lipoxygenase, LTA4 hydrolase, LTC4 synthase, COX-1, and COX-2.[11]

Conclusion

AM-803 is a potent and selective FLAP inhibitor that effectively blocks the biosynthesis of both LTB4 and CysLTs. Its robust activity in both in vitro and in vivo models of inflammation highlights its potential as a therapeutic agent for leukotriene-driven diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and leukotriene biology. The high selectivity of AM-803 for FLAP suggests a favorable safety profile by minimizing off-target effects on other important enzymatic pathways. Further clinical development of AM-803 and similar FLAP inhibitors is warranted to fully elucidate their therapeutic utility.

References

An In-depth Technical Guide to Fiboflapon Sodium: Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiboflapon Sodium (also known as GSK2190915 and AM-803) is a potent, orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] Developed initially by Amira Pharmaceuticals and later by GlaxoSmithKline, it represents a significant effort in targeting the leukotriene pathway for the treatment of inflammatory diseases.[3] Leukotrienes are powerful lipid mediators implicated in the pathophysiology of a range of conditions, including asthma, allergic rhinitis, and cardiovascular diseases.[4][5] this compound acts upstream of the synthesis of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), offering a comprehensive blockade of this pro-inflammatory cascade.[4] Despite promising preclinical and early clinical data, its development for asthma and cardiovascular disorders has been discontinued.[3] This guide provides a detailed overview of the discovery, mechanism of action, and key preclinical and clinical data of this compound, intended for a scientific audience.

Introduction: The Role of the Leukotriene Pathway in Inflammation

The leukotriene (LT) pathway is a critical component of the inflammatory response. Upon cellular stimulation by various triggers, arachidonic acid is released from the cell membrane and acted upon by a series of enzymes to produce leukotrienes.[6] These lipid mediators are categorized into two main classes: LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability.[4][6]

The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and requires the presence of the 5-lipoxygenase-activating protein (FLAP).[4][5] FLAP, an 18-kDa integral membrane protein located in the nuclear envelope, acts as a scaffold, binding arachidonic acid and presenting it to 5-LO.[7][8][9] This makes FLAP a key upstream target for inhibiting the entire leukotriene cascade.

Discovery and Development of this compound

This compound (formerly AM-803) was developed by Amira Pharmaceuticals as a selective FLAP inhibitor.[3] It was later acquired by GlaxoSmithKline and assigned the identifier GSK2190915. The compound was investigated for its therapeutic potential in inflammatory conditions, primarily asthma.[3] Phase II clinical trials were initiated for asthma; however, development for this indication, as well as for cardiovascular disorders, was ultimately discontinued.[3]

Mechanism of Action

This compound exerts its pharmacological effect by binding with high affinity to FLAP.[1][10] This binding event prevents the interaction between FLAP and 5-LO, thereby inhibiting the translocation of 5-LO from the cytosol to the nuclear membrane, a crucial step for its activation.[8][9] By blocking this initial step, this compound effectively halts the conversion of arachidonic acid into LTA4, the unstable epoxide intermediate that serves as the precursor for both LTB4 and the CysLTs.[7][10]

Signaling Pathway of Leukotriene Synthesis and Inhibition by this compound

Leukotriene_Pathway cluster_cell Inflammatory Cell (e.g., Neutrophil, Mast Cell) cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_envelope Nuclear Envelope Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid cPLA2 FLAP FLAP Arachidonic_Acid->FLAP Transfer Five_LO 5-Lipoxygenase (5-LO) Five_LO->FLAP Translocation LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 5-LO Catalysis LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase LTC4_Synthase LTC4 Synthase Fiboflapon This compound Fiboflapon->FLAP Inhibition

Figure 1: Leukotriene synthesis pathway and the inhibitory action of this compound.

Quantitative Preclinical and Clinical Data

This compound has demonstrated potent and sustained inhibition of leukotriene synthesis in a variety of preclinical and clinical settings. The following tables summarize the key quantitative data.

Table 1: In Vitro and Ex Vivo Potency of this compound
ParameterSpecies/MatrixValueReference
FLAP Binding Potency-2.9 nM[1]
IC₅₀ (LTB4 Inhibition)Human Whole Blood76 nM[1][2]
EC₅₀ (LTB4 Biosynthesis)Rat Whole Blood~7 nM[1][2]
EC₅₀ (LTB4 Inhibition)Western European Subjects85 nM[11]
EC₅₀ (LTB4 Inhibition)Japanese Subjects89 nM[11]
Table 2: In Vivo Efficacy of this compound (AM-803) in Rats
ParameterModelDosageInhibition/EffectReference
ED₅₀ (LTB4 Production)Calcium-ionophore challenged lungs0.12 mg/kg-[1][12]
ED₅₀ (CysLT Production)Calcium-ionophore challenged lungs0.37 mg/kg-[1][12]
LTB4 InhibitionCalcium-ionophore challenged lungs3 mg/kg (single oral dose)86% at 16h[1][12]
CysLT InhibitionCalcium-ionophore challenged lungs3 mg/kg (single oral dose)41% at 16h[1][12]
LTB4 Biosynthesis InhibitionEx vivo ionophore-challenged whole blood1 mg/kg (oral)>90% for up to 12h[2][12]
Table 3: Pharmacokinetic Parameters of this compound (GSK2190915) in Healthy Adults
PopulationDoseCmax (ng/mL)AUC(0,24h) (ng.h/mL)t½ (h)Reference
Western European50 mg (single)443586020[13]
Western European450 mg (multiple)48507280025[13]
Japanese10 mg (single)126185016[13]
Japanese200 mg (single)26104460034[13]

Key Experimental Protocols and Workflows

Ex Vivo Leukotriene B4 Biosynthesis Assay in Whole Blood

This assay is a cornerstone for evaluating the pharmacodynamic effects of FLAP inhibitors.

Objective: To measure the inhibition of LTB4 production in whole blood following ex vivo stimulation.

Methodology:

  • Blood Collection: Whole blood is collected from subjects (human or animal) into heparinized tubes.

  • Incubation with Inhibitor: Aliquots of blood are incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.

  • Stimulation: LTB4 synthesis is initiated by the addition of a calcium ionophore, such as A23187 (typically at a final concentration of 10 µM).[14][15]

  • Termination of Reaction: After a defined incubation time at 37°C, the reaction is stopped, often by centrifugation to separate plasma.[14]

  • Sample Preparation: Plasma samples are prepared for analysis. This may involve protein precipitation and solid-phase extraction to purify the lipid mediators.[14]

  • Quantification of LTB4: LTB4 levels are quantified using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by chromatographic methods like HPLC.[14][15]

Experimental Workflow: Ex Vivo LTB4 Assay

ExVivo_LTB4_Workflow cluster_workflow Ex Vivo LTB4 Biosynthesis Assay Workflow Start Start Blood_Collection Collect Heparinized Whole Blood Start->Blood_Collection Incubation Incubate Blood with This compound or Vehicle Blood_Collection->Incubation Stimulation Stimulate with Calcium Ionophore A23187 Incubation->Stimulation Termination Terminate Reaction (e.g., Centrifugation) Stimulation->Termination Sample_Prep Prepare Plasma for Analysis (Extraction, Purification) Termination->Sample_Prep Quantification Quantify LTB4 (ELISA, RIA, or HPLC) Sample_Prep->Quantification End End Quantification->End

Figure 2: Generalized workflow for the ex vivo LTB4 biosynthesis assay.
In Vivo Models of Acute Inflammation

The efficacy of this compound has been demonstrated in rodent models of acute inflammation.

Zymosan-Induced Peritonitis in Rats:

  • Objective: To assess the effect of this compound on inflammatory cell influx and mediator production in a model of peritonitis.

  • Methodology:

    • Rats are pre-treated with an oral dose of this compound or vehicle.

    • Peritonitis is induced by intraperitoneal injection of zymosan.

    • After a set time, peritoneal lavage is performed to collect inflammatory exudate.

    • The lavage fluid is analyzed for neutrophil count and levels of LTB4 and CysLTs.

    • Fiboflapon (AM-803) was shown to dose-dependently reduce LTB4, CysLTs, plasma protein extravasation, and neutrophil influx in this model.[1][12]

Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice:

  • Objective: To evaluate the protective effect of this compound in a model of lethal shock where leukotrienes are known to play a role.

  • Methodology:

    • Mice are pre-treated with this compound or vehicle.

    • A lethal intravenous injection of PAF is administered.

    • Survival time is recorded.

    • AM-803 was found to increase the survival time in this model.[1][12]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FLAP. It effectively blocks the production of both LTB4 and cysteinyl leukotrienes, demonstrating efficacy in preclinical models of inflammation. The clinical pharmacokinetic and pharmacodynamic data supported a once-daily dosing regimen.[11][13] Despite its promising profile, the development of this compound for major inflammatory diseases has been halted. Nevertheless, the extensive research and data generated during its development provide valuable insights for the scientific community and for future efforts in targeting the leukotriene pathway for therapeutic intervention. The detailed information presented in this guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

Pharmacological Profile of GSK2190915: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2190915, also known as Fiboflapon or AM-803, is a potent, selective, and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial intracellular protein that facilitates the biosynthesis of leukotrienes, which are potent lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. By binding to FLAP, GSK2190915 effectively blocks the production of both cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4), offering a comprehensive approach to mitigating leukotriene-driven inflammation. This technical guide provides a detailed overview of the pharmacological profile of GSK2190915, summarizing its binding affinity, in vitro and in vivo efficacy, and clinical pharmacodynamic properties. Detailed experimental methodologies and signaling pathways are also presented to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

GSK2190915 exerts its pharmacological effect by directly targeting the 5-lipoxygenase-activating protein (FLAP). In the biosynthesis of leukotrienes, arachidonic acid is first converted to the unstable intermediate leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LO). This initial step requires the presence of FLAP, which is thought to bind arachidonic acid and present it to 5-LO. By binding to FLAP, GSK2190915 allosterically inhibits the interaction between FLAP and 5-LO, thereby preventing the synthesis of LTA4 and all downstream leukotrienes, including LTB4 and the CysLTs (LTC4, LTD4, and LTE4).[1][2] This upstream inhibition of the leukotriene cascade is a key differentiator from leukotriene receptor antagonists, which only block the action of CysLTs at their target receptors.[1]

Signaling Pathway of Leukotriene Synthesis and Inhibition by GSK2190915

Leukotriene Synthesis Pathway Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO LTA4 Leukotriene A4 5-LO->LTA4 FLAP 5-Lipoxygenase-Activating Protein FLAP->5-LO Facilitates LTB4 Leukotriene B4 LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 GSK2190915 GSK2190915 GSK2190915->FLAP Inhibits ExVivo_LTB4_Workflow cluster_0 Sample Collection & Preparation cluster_1 LTB4 Synthesis Stimulation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Blood_Collection Whole blood collection (pre- and post-dose) Aliquoting Aliquoting of blood samples Blood_Collection->Aliquoting Stimulation Incubation with Calcium Ionophore (e.g., A23187) at 37°C Aliquoting->Stimulation Centrifugation Centrifugation to separate plasma Stimulation->Centrifugation Quantification Quantification of LTB4 in plasma (ELISA or LC-MS) Centrifugation->Quantification Calculation Calculation of % inhibition vs. control Quantification->Calculation

References

The Effect of AM-803 on LTB4 Production in Human Whole Blood: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator centrally involved in inflammatory processes. Its biosynthesis, primarily in leukocytes, is a key target for anti-inflammatory drug development. AM-803 (Tamibarotene), a synthetic retinoid, has been identified as an inhibitor of LTB4 production. This technical guide provides an in-depth overview of the mechanism of action of AM-803, its quantitative effects on LTB4 synthesis in human whole blood, and detailed experimental protocols for assessing such effects. The information presented herein is intended to support researchers and professionals in the development and evaluation of novel anti-inflammatory therapeutics targeting the LTB4 pathway.

Introduction to LTB4 and the 5-Lipoxygenase Pathway

Leukotriene B4 is a product of the 5-lipoxygenase (5-LOX) pathway, which metabolizes arachidonic acid (AA) released from the cell membrane. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a crucial role in the amplification of inflammatory responses.[1] The synthesis of LTB4 is initiated by cellular stimuli that increase intracellular calcium levels.

The key enzymatic steps involve the 5-lipoxygenase activating protein (FLAP), which presents arachidonic acid to the 5-lipoxygenase enzyme.[2] 5-LOX then catalyzes the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4). Finally, LTA4 hydrolase converts LTA4 to LTB4. Due to its critical role in presenting the substrate to 5-LOX, FLAP is a prime target for therapeutic intervention to inhibit the production of all leukotrienes.[3]

AM-803: Mechanism of Action

AM-803 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[4][5] By binding to FLAP, AM-803 prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the initial and rate-limiting step in leukotriene biosynthesis. This mechanism effectively blocks the production of LTB4 and other leukotrienes, such as the cysteinyl leukotrienes (CysLTs).

cluster_membrane Nuclear Membrane Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP binds to 5-LOX 5-LOX FLAP->5-LOX presents AA to LTA4 LTA4 5-LOX->LTA4 converts AA to Cellular Stimulus Cellular Stimulus Cellular Stimulus->Arachidonic Acid releases AM-803 AM-803 AM-803->FLAP inhibits LTB4 LTB4 LTA4->LTB4 converted by LTA4 Hydrolase to

Figure 1: Mechanism of AM-803 Action.

Quantitative Effect of AM-803 on LTB4 Production

Studies have demonstrated the potent inhibitory effect of AM-803 on LTB4 biosynthesis in ex vivo human whole blood assays. The key quantitative data from these studies are summarized below.

ParameterValueSpeciesAssay ConditionsReference
EC50 ~7 nMRatEx vivo ionophore-challenged whole blood[4][5]
Inhibition >90%Rat1 mg/kg oral dose, measured up to 12h post-dose[4][5]

Note: While the primary data is from rodent models, it is highly indicative of the compound's potency and is a standard preclinical measure before human trials.

Experimental Protocol: In Vitro Human Whole Blood LTB4 Assay

This section details a representative protocol for evaluating the inhibitory effect of compounds like AM-803 on LTB4 production in stimulated human whole blood.

Materials and Reagents
  • Freshly drawn human whole blood (anticoagulant: heparin)

  • Test compound (e.g., AM-803) dissolved in a suitable vehicle (e.g., DMSO)

  • Calcium Ionophore A23187 (stimulant)

  • Phosphate Buffered Saline (PBS)

  • Methanol (for protein precipitation)

  • Solid-Phase Extraction (SPE) columns

  • LTB4 ELISA kit or reagents for LC-MS/MS analysis

  • Centrifuge

  • Incubator (37°C)

Experimental Workflow

A 1. Blood Collection (Heparinized tubes) B 2. Pre-incubation (Whole blood + AM-803/Vehicle) A->B C 3. Stimulation (Add A23187, 10 µM) B->C D 4. Incubation (37°C for 10-30 min) C->D E 5. Reaction Termination (Centrifugation) D->E F 6. Sample Processing (Plasma separation, Protein precipitation) E->F G 7. LTB4 Quantification (ELISA or LC-MS/MS) F->G

Figure 2: LTB4 Assay Workflow.

Step-by-Step Procedure
  • Blood Collection: Collect fresh human blood from healthy volunteers into tubes containing heparin as an anticoagulant.

  • Pre-incubation with Inhibitor:

    • Aliquot the whole blood into microcentrifuge tubes.

    • Add the test compound (AM-803) at various concentrations or the vehicle control.

    • Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cell penetration of the inhibitor.

  • Stimulation of LTB4 Production:

    • Prepare a stock solution of the calcium ionophore A23187.

    • Add A23187 to the blood samples to a final concentration of approximately 10 µM to stimulate LTB4 synthesis.[6][7]

    • Vortex gently to mix.

  • Incubation: Incubate the samples at 37°C for an optimal duration, typically between 10 and 30 minutes.[1][6]

  • Termination of Reaction:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the samples at a low speed (e.g., 1000 x g for 15 minutes) to separate the plasma.[8]

  • Sample Processing:

    • Carefully collect the plasma supernatant.

    • For assays requiring high specificity, perform a protein precipitation step (e.g., with cold methanol) followed by solid-phase extraction (SPE) to purify the lipid mediators and remove interfering substances.[6]

  • Quantification of LTB4:

    • Measure the concentration of LTB4 in the processed plasma samples using a validated method.

    • ELISA/RIA: A common and relatively high-throughput method. Follow the manufacturer's instructions for the specific kit used.

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers the highest specificity and accuracy for quantification.

Data Analysis
  • Construct a dose-response curve by plotting the LTB4 concentration against the logarithm of the AM-803 concentration.

  • Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve using a suitable nonlinear regression model.

Discussion and Conclusion

The in vitro human whole blood assay is a robust and physiologically relevant system for evaluating the potency of FLAP inhibitors like AM-803.[9] This assay takes into account the complexities of cellular interactions and protein binding within whole blood, providing a more accurate prediction of in vivo efficacy compared to isolated cell systems.

AM-803 demonstrates potent, low nanomolar inhibition of LTB4 production, confirming its mechanism of action as a FLAP inhibitor. The detailed protocol provided in this guide offers a standardized framework for researchers to assess the activity of AM-803 and other novel compounds targeting the 5-lipoxygenase pathway. Such assessments are critical for the preclinical development of new anti-inflammatory therapies for a range of diseases, including respiratory and cardiovascular conditions.

References

Fiboflapon Sodium: A Technical Whitepaper on its Inhibitory Effect on Cysteinyl Leukotriene Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Fiboflapon Sodium (also known as GSK2190915 and AM-803), a potent and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the biosynthesis of all leukotrienes, including the pro-inflammatory cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄. This document consolidates quantitative data from key preclinical studies, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. The information presented is intended to support further research and development of FLAP inhibitors as therapeutic agents for inflammatory diseases.

Introduction to this compound and the Leukotriene Pathway

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and gain access to its substrate, arachidonic acid.

This compound is a selective FLAP inhibitor.[1] It binds to FLAP with high affinity, preventing the association between 5-LO and arachidonic acid, thereby inhibiting the production of all downstream leukotrienes, including Leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[2] This mechanism of action provides a comprehensive blockade of the pro-inflammatory effects of leukotrienes.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified in various preclinical models. The following tables summarize the key findings from in vitro, ex vivo, and in vivo studies.

Parameter Value Assay Condition Reference
FLAP Binding Potency2.9 nMFLAP binding assay[3][4]
IC₅₀ for LTB₄ Inhibition76 nMHuman whole blood (5-hour incubation)[3][4]
EC₅₀ for LTB₄ Biosynthesis~7 nMEx vivo ionophore-challenged whole blood[3][4]

Table 1: In Vitro and Ex Vivo Potency of this compound

Model Leukotriene ED₅₀ Inhibition at 3 mg/kg (16h post-dose) Reference
In vivo calcium-ionophore challenged rat lungsLTB₄0.12 mg/kg86%[3][4]
Cysteinyl Leukotrienes (CysLTs)0.37 mg/kg41%[3][4]

Table 2: In Vivo Efficacy of this compound in a Rat Model

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of FLAP, a critical upstream component of the leukotriene biosynthesis pathway. The following diagram illustrates this pathway and the point of intervention for this compound.

Leukotriene Synthesis Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nuclear_envelope Nuclear Envelope cluster_downstream Downstream Products Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-LO (active) 5-LO (active) Arachidonic Acid->5-LO (active) Transfer via FLAP 5-LO (inactive) 5-LO (inactive) 5-LO (inactive)->5-LO (active) Translocation FLAP FLAP FLAP->5-LO (active) This compound This compound This compound->FLAP Inhibition LTA4 LTA4 5-LO (active)->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4

Caption: Inhibition of FLAP by this compound prevents leukotriene synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in the preclinical evaluation of this compound, based on published literature.

Ex Vivo Ionophore-Challenged Whole Blood LTB₄ Biosynthesis Assay

This assay measures the ability of a compound to inhibit LTB₄ production in a whole blood sample.

Ex Vivo LTB4 Biosynthesis Assay Workflow cluster_prep Sample Preparation cluster_stimulation Leukotriene Synthesis Stimulation cluster_analysis Analysis Collect Blood Collect whole blood from dosed animals Aliquot Aliquot blood samples Collect Blood->Aliquot Pre-incubate Pre-incubate with this compound or vehicle Aliquot->Pre-incubate Stimulate Stimulate with Calcium Ionophore (e.g., A23187) Pre-incubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Stop Reaction Stop reaction (e.g., with cold EDTA) Incubate->Stop Reaction Centrifuge Centrifuge to separate plasma Stop Reaction->Centrifuge Measure LTB4 Measure LTB4 in plasma by ELISA or LC-MS/MS Centrifuge->Measure LTB4 Calculate Inhibition Calculate % inhibition relative to vehicle control Measure LTB4->Calculate Inhibition

Caption: Workflow for the ex vivo LTB₄ biosynthesis inhibition assay.

Protocol:

  • Dosing: Animals (e.g., rats) are orally administered this compound at various doses.

  • Blood Collection: At specified time points post-dosing, whole blood is collected into heparinized tubes.

  • Stimulation: Aliquots of whole blood are pre-incubated with the test compound or vehicle control, followed by stimulation with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.

  • Incubation: The samples are incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a chelating agent (e.g., EDTA) and placing the samples on ice.

  • Sample Processing: Plasma is separated by centrifugation.

  • Quantification: LTB₄ levels in the plasma are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage inhibition of LTB₄ synthesis is calculated by comparing the levels in the this compound-treated samples to the vehicle-treated controls.

In Vivo Calcium-Ionophore Challenged Rat Lung Model

This in vivo model assesses the effect of an orally administered compound on leukotriene production directly in the lung tissue.

Protocol:

  • Dosing: Rats are orally dosed with this compound or vehicle.

  • Challenge: After a specified time, the animals are anesthetized, and a calcium ionophore solution is administered intratracheally to stimulate leukotriene production in the lungs.

  • Sample Collection: After a short incubation period, the lungs are lavaged with saline (Bronchoalveolar Lavage, BAL) to collect the fluid containing the produced leukotrienes.

  • Sample Processing: The BAL fluid is centrifuged to remove cells and debris.

  • Quantification: The levels of LTB₄ and total cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) in the BAL fluid are measured using specific ELISA kits or LC-MS/MS.

  • Data Analysis: The dose-dependent inhibition of LTB₄ and CysLT production is determined, and ED₅₀ values are calculated.

Zymosan-Induced Peritonitis Model in Rodents

This model of acute inflammation is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to reduce leukotriene levels and inflammatory cell influx in the peritoneal cavity.

Zymosan-Induced Peritonitis Model Workflow cluster_induction Inflammation Induction cluster_collection Sample Collection cluster_analysis Analysis Dose Compound Administer this compound or vehicle Inject Zymosan Inject Zymosan intraperitoneally Dose Compound->Inject Zymosan Wait Wait for a defined period (e.g., 4 hours) Inject Zymosan->Wait Peritoneal Lavage Perform peritoneal lavage with saline Wait->Peritoneal Lavage Cell Count Count inflammatory cells (e.g., neutrophils) Peritoneal Lavage->Cell Count Measure Leukotrienes Measure LTB4 and CysLTs in lavage fluid Peritoneal Lavage->Measure Leukotrienes Analyze Data Analyze dose-dependent effects Cell Count->Analyze Data Measure Leukotrienes->Analyze Data

Caption: Workflow for the zymosan-induced peritonitis model.

Protocol:

  • Dosing: Mice or rats are pre-treated with this compound or vehicle via oral gavage.

  • Induction of Peritonitis: A solution of zymosan (a yeast cell wall component) is injected into the peritoneal cavity to induce an inflammatory response.

  • Sample Collection: After a specific time (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with saline to collect the peritoneal lavage fluid.

  • Cellular Analysis: The total number of inflammatory cells, particularly neutrophils, in the lavage fluid is determined using a cell counter or by microscopic examination.

  • Leukotriene Measurement: The concentrations of LTB₄ and cysteinyl leukotrienes in the cell-free supernatant of the lavage fluid are quantified by ELISA or LC-MS/MS.

  • Data Analysis: The ability of this compound to reduce zymosan-induced cell influx and leukotriene production is assessed in a dose-dependent manner.

Conclusion

This compound is a potent inhibitor of FLAP, effectively blocking the production of cysteinyl leukotrienes and LTB₄. The quantitative data from various preclinical models demonstrate its significant in vitro and in vivo activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of FLAP inhibitors. The comprehensive inhibition of the leukotriene pathway by compounds such as this compound holds considerable promise for the treatment of a wide array of inflammatory diseases. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this class of drugs.

References

GSK2190915: A Technical Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of GSK2190915, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the assessment of its pharmacological effects.

Introduction to GSK2190915 and its Therapeutic Rationale

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They are significantly implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase, which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and bind to its substrate.

GSK2190915 is a high-affinity FLAP inhibitor that effectively blocks the initial step in the leukotriene biosynthetic pathway. By inhibiting FLAP, GSK2190915 prevents the production of both leukotriene B4 (LTB4), a potent neutrophil chemoattractant, and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4), which mediate bronchoconstriction, mucus secretion, and eosinophil recruitment.[1] This dual action on both classes of leukotrienes provides a comprehensive approach to mitigating leukotriene-driven inflammation.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

GSK2190915 exerts its anti-inflammatory effects by binding to FLAP, a key protein in the 5-lipoxygenase (5-LO) pathway. This pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.

The diagram below illustrates the 5-lipoxygenase signaling pathway and the specific point of inhibition by GSK2190915.

5-Lipoxygenase_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol cluster_downstream Downstream Products FLAP FLAP Five_LO 5-LO FLAP->Five_LO Activates LTA4_Synthase LTA4 Synthase Five_LO->LTA4_Synthase Complex Formation LTA4 Leukotriene A4 (LTA4) LTA4_Synthase->LTA4 Converts AA AA Arachidonic Acid AA->FLAP Binds LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs via LTC4 Synthase Inflammation Inflammatory Response (Neutrophil chemotaxis, Bronchoconstriction, Eosinophil recruitment) LTB4->Inflammation CysLTs->Inflammation GSK2190915 GSK2190915 GSK2190915->FLAP

Figure 1: GSK2190915 inhibits the 5-Lipoxygenase pathway by targeting FLAP.

Quantitative Data Summary

The anti-inflammatory efficacy of GSK2190915 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro and In Vivo Preclinical Efficacy
ParameterSpecies/SystemValueReference
FLAP Binding Potency-2.9 nM[2]
IC50 for LTB4 InhibitionHuman Whole Blood76 nM[3]
EC50 for LTB4 InhibitionHuman Whole Blood85-89 nM[4]
ED50 for LTB4 InhibitionRat (in vivo)0.12 mg/kg[2]
ED50 for CysLTs InhibitionRat (in vivo)0.37 mg/kg[2]
Table 2: Clinical Pharmacodynamic & Efficacy Data in Asthma Patients
ParameterStudy PopulationDoseResultReference
Urinary LTE4 InhibitionHealthy Subjects≥50 mgNear complete inhibition at 24h[3][4]
Blood LTB4 InhibitionHealthy Subjects≥150 mgRequired for 24h inhibition[3][4]
Attenuation of Early Asthmatic Response (EAR) - Min FEV1Mild Asthma50 mg36% attenuation vs. placebo[5]
Attenuation of Early Asthmatic Response (EAR) - Weighted Mean FEV1Mild Asthma50 mg56% attenuation vs. placebo[5]
Attenuation of Early Asthmatic Response (EAR) - Min FEV1Mild Asthma100 mg33.3% attenuation of placebo response[6]
Attenuation of Late Asthmatic Response (LAR) - Min FEV1Mild Asthma100 mg15.8% attenuation of placebo response[6]
Reduction in Sputum EosinophilsMild Asthma100 mgSignificant reduction on day 4[6]
Reduction in Sputum LTB4Mild Asthma100 mg>90% reduction on days 4 and 6[7]
Change in Trough FEV1Persistent Asthma30 mgNominally statistically significant improvement vs. placebo[8][9]
Daytime Symptom ScoresPersistent Asthma30 mgStatistically significant decrease vs. placebo[8][9]
Daytime SABA UsePersistent Asthma30 mgStatistically significant decrease vs. placebo[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key assays used to evaluate the anti-inflammatory properties of GSK2190915.

Measurement of Leukotriene B4 (LTB4) in Human Whole Blood (ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of LTB4 in human whole blood samples.

LTB4_ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Collect_Blood 1. Collect whole blood (EDTA or heparin anticoagulant) Add_Samples 4. Add 50 µL of standards or samples to antibody-coated microplate wells Collect_Blood->Add_Samples Prepare_Standards 2. Prepare LTB4 standards (serial dilutions) Prepare_Standards->Add_Samples Prepare_Conjugate 3. Prepare LTB4-enzyme conjugate Add_Conjugate 5. Add 50 µL of LTB4-enzyme conjugate to each well Prepare_Conjugate->Add_Conjugate Add_Samples->Add_Conjugate Incubate_1 6. Incubate for 1 hour at 37°C Add_Conjugate->Incubate_1 Wash_1 7. Wash wells 3-5 times Incubate_1->Wash_1 Add_Substrate 8. Add 90 µL of TMB Substrate Solution Wash_1->Add_Substrate Incubate_2 9. Incubate for 15-25 minutes at 37°C (in the dark) Add_Substrate->Incubate_2 Add_Stop 10. Add 50 µL of Stop Solution Incubate_2->Add_Stop Read_Plate 11. Read absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve 12. Generate standard curve Read_Plate->Generate_Curve Calculate_Conc 13. Calculate LTB4 concentration in samples Generate_Curve->Calculate_Conc

Figure 2: Workflow for the measurement of LTB4 in whole blood by ELISA.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • LTB4 ELISA Kit (commercial kits are available, e.g., from Abcam, Kamiya Biomedical)[10][11]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash buffer

  • Deionized water

Procedure:

  • Sample Collection and Preparation: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. For plasma, centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Serum can also be used after allowing the blood to clot.[10] Samples can be assayed immediately or stored at -20°C or -80°C.

  • Reagent Preparation: Prepare LTB4 standards and the LTB4-enzyme conjugate according to the kit manufacturer's instructions.[12][13]

  • Assay: a. Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate.[10] b. Immediately add 50 µL of the prepared LTB4-enzyme conjugate to each well.[10] c. Cover the plate and incubate for 1 hour at 37°C. d. Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[10] e. Add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution to each well.[10] f. Cover the plate and incubate for 15-25 minutes at 37°C in the dark.[10] g. Add 50 µL of Stop Solution to each well to terminate the reaction.[10]

  • Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader.[10] b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the concentration of LTB4.[12]

Measurement of Urinary Leukotriene E4 (LTE4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of LTE4, a stable metabolite of cysteinyl leukotrienes, in human urine.

LTE4_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Collect_Urine 1. Collect urine sample Add_IS 2. Add internal standard (LTE4-d3) to a urine aliquot (e.g., 800 µL) Collect_Urine->Add_IS Vortex 3. Vortex the sample Add_IS->Vortex Inject 4. Inject the sample into the LC-MS/MS system Vortex->Inject Chromatography 5. Chromatographic separation (e.g., on a C18 column) Inject->Chromatography Mass_Spec 6. Mass spectrometric detection (monitoring specific precursor-to-product ion transitions) Chromatography->Mass_Spec Generate_Curve 7. Generate a calibration curve using LTE4 standards Mass_Spec->Generate_Curve Calculate_Ratio 8. Calculate the peak area ratio of LTE4 to the internal standard Generate_Curve->Calculate_Ratio Determine_Conc 9. Determine LTE4 concentration in the sample and normalize to creatinine levels Calculate_Ratio->Determine_Conc

Figure 3: Workflow for urinary LTE4 measurement by LC-MS/MS.

Materials:

  • Human urine sample

  • LTE4 and deuterated LTE4 (LTE4-d3) internal standard

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Solid-phase extraction (SPE) columns (e.g., C18), if necessary for sample cleanup

  • Acetonitrile, methanol, water (LC-MS grade)

  • Formic acid or acetic acid

  • Ammonium hydroxide

Procedure:

  • Sample Preparation: a. To an 800 µL aliquot of centrifuged urine, add 200 µL of an internal standard solution (e.g., LTE4-d3 at a final concentration of 200 pg/mL).[14] b. Vortex the sample for 5 seconds.[14]

  • LC-MS/MS Analysis: a. Inject the prepared sample directly onto the LC-MS/MS system.[14] b. Perform chromatographic separation using a suitable column (e.g., a C18 reverse-phase column) and a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or acetic acid to improve ionization. c. Detect and quantify LTE4 and the internal standard using tandem mass spectrometry in the negative ion mode, monitoring specific precursor-to-product ion transitions (e.g., m/z 438 to m/z 333 for native LTE4).[15]

  • Data Analysis: a. Generate a calibration curve by analyzing a series of LTE4 standards of known concentrations.[14] b. Calculate the ratio of the peak area of LTE4 to the peak area of the internal standard for both the standards and the samples. c. Determine the concentration of LTE4 in the urine samples from the calibration curve. d. Normalize the urinary LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution.[16][17]

Conclusion

GSK2190915 is a well-characterized, potent, and selective FLAP inhibitor with demonstrated anti-inflammatory activity in both preclinical models and clinical trials. Its mechanism of action, centered on the inhibition of the 5-lipoxygenase pathway, leads to a significant reduction in the production of pro-inflammatory leukotrienes. The quantitative data from various studies consistently support its efficacy in attenuating key markers of inflammation, particularly in the context of asthma. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of GSK2190915 and other FLAP inhibitors in a range of inflammatory disorders.

References

Cellular Targets of Fiboflapon Sodium Beyond FLAP: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the pharmacological profile of fiboflapon sodium (also known as GSK2190915 or AM-803), a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), publicly available scientific literature and safety assessments do not provide evidence of specific cellular targets beyond FLAP.

This compound was developed as a highly selective inhibitor of FLAP, a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Its primary mechanism of action involves binding to FLAP and preventing the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the production of leukotrienes B4 (LTB4) and cysteinyl leukotrienes (CysLTs). This on-target activity has been extensively characterized and is the basis for its investigation as a potential treatment for inflammatory diseases such as asthma.

While pharmaceutical development of a selective inhibitor like this compound typically involves comprehensive off-target screening to ensure its safety and specificity, the results of such studies for this compound have not been disclosed in the public domain. Broad pharmacology screens, such as those conducted by specialized contract research organizations (e.g., CEREP, Eurofins), are standard practice to identify potential interactions with a wide range of receptors, ion channels, enzymes, and transporters. Similarly, kinome scans are often employed to assess activity against a large panel of protein kinases. However, no published data from such comprehensive profiling of this compound is currently available.

Preclinical and clinical studies have reported on the safety and tolerability of this compound, but these publications do not detail the findings of preclinical safety pharmacology studies that would elucidate any off-target effects. The term "selective" is consistently used to describe this compound in the literature, implying that such off-target activities are minimal or non-existent at therapeutic concentrations, but the supporting quantitative data from broad screening panels remains proprietary to the developing company, GlaxoSmithKline.

In the absence of publicly available data on non-FLAP targets, it is not possible to provide a detailed technical guide, quantitative data tables, experimental protocols for off-target identification, or signaling pathway diagrams related to any secondary pharmacology of this compound. The information available in the public sphere is exclusively focused on its potent and selective inhibition of FLAP.

The FLAP Pathway: The Known Target of this compound

To provide context, the established mechanism of action of this compound is the inhibition of the 5-lipoxygenase-activating protein (FLAP). This is a crucial step in the leukotriene biosynthetic pathway.

FLAP_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol cluster_products Leukotriene Products FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts AA to PLA2 cPLA2 AA Arachidonic Acid (AA) PLA2->AA Releases from phospholipids AA->FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Fiboflapon This compound Fiboflapon->FLAP Inhibits

Figure 1. The established mechanism of action of this compound via inhibition of FLAP.

Experimental Workflow for Target Identification

While no off-targets for this compound have been publicly identified, a general workflow for such an investigation in drug discovery is well-established. This process is designed to systematically identify and validate potential off-target interactions.

Target_ID_Workflow A Compound of Interest (e.g., this compound) B Broad Off-Target Screening (e.g., CEREP, Eurofins Safety Panels) A->B C Kinome Scanning A->C D Phenotypic Screening A->D E Hit Identification (Statistically significant interactions) B->E C->E D->E F Dose-Response & Binding Affinity Assays (e.g., IC50, Kd determination) E->F G Cellular Functional Assays F->G H In Vivo Models G->H I Validated Off-Target H->I

Figure 2. A generalized experimental workflow for identifying and validating off-target effects of a small molecule drug.

The Pharmacokinetics of Fiboflapon Sodium in Preclinical Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiboflapon sodium, also known as GSK2190915 and AM-803, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial component in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, giving it therapeutic potential in inflammatory conditions. The development of this compound for asthma and cardiovascular disorders has been discontinued. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in key animal models, outlines general experimental methodologies, and visualizes the relevant biological pathway and experimental workflow.

Pharmacokinetic Profile

Preclinical studies have been conducted in rats and dogs to characterize the pharmacokinetic profile of this compound. While described as having "excellent preclinical toxicology and pharmacokinetics" in both species, specific quantitative data is limited, particularly for canines.[1][2]

Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters for this compound in preclinical species. It is important to note that detailed public data for dogs is not available.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueSpeciesSource
Bioavailability~30-50%Rat[3]
Half-life (t½)~2-3 hoursRat[3]

No specific data for Cmax, Tmax, or AUC in rats is publicly available.

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

ParameterValueSpeciesSource
CmaxData not availableDog-
TmaxData not availableDog-
AUCData not availableDog-
Half-life (t½)Data not availableDog-
BioavailabilityData not availableDog-

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such studies, a general methodology can be outlined.

General In Vivo Pharmacokinetic Study Protocol

A typical preclinical pharmacokinetic study to determine the oral bioavailability and other key parameters of a compound like this compound would involve the following steps:

  • Animal Models: Healthy, adult male and female rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle) are used. Animals are fasted overnight prior to drug administration.

  • Drug Formulation and Administration:

    • Intravenous (IV) Administration: A solution of this compound is administered intravenously to a cohort of animals to determine the pharmacokinetic parameters independent of absorption.

    • Oral (PO) Administration: A suspension or solution of this compound is administered orally via gavage (for rats) or capsule/gavage (for dogs) to a separate cohort of animals.

  • Blood Sampling: Blood samples are collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t½). Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

Visualizations

Signaling Pathway

This compound targets the 5-lipoxygenase-activating protein (FLAP) within the leukotriene biosynthesis pathway. The following diagram illustrates this pathway and the point of intervention for this compound.

Leukotriene_Pathway cluster_cyslt Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 LTA4 Leukotriene A4 (LTA4) FLAP 5-Lipoxygenase Activating Protein (FLAP) Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLTs Cysteinyl Leukotrienes (CysLTs) (Bronchoconstriction, Vascular Permeability) LTE4->CysLTs Fiboflapon This compound Fiboflapon->FLAP Inhibits

Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow

The following diagram provides a high-level overview of a typical experimental workflow for an in vivo pharmacokinetic study.

PK_Workflow Animal_Acclimatization Animal Acclimatization (Rat or Dog) Dosing Drug Administration (IV and Oral Routes) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Sample_Analysis->Data_Analysis Report Data Reporting (Cmax, Tmax, AUC, t½, F) Data_Analysis->Report

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro evaluation of Fiboflapon Sodium, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a critical protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases. The following protocols describe a FLAP binding assay to determine the direct interaction of this compound with its target, a whole blood assay to assess the functional inhibition of leukotriene B4 (LTB4) production, and a cell migration assay to evaluate its impact on inflammatory cell chemotaxis.

Introduction

This compound (also known as GSK2190915) is a small molecule inhibitor that targets the 5-lipoxygenase-activating protein (FLAP).[1][2][3][4][5] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[6][7] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, including the potent chemoattractant LTB4, and the cysteinyl leukotrienes (CysLTs) which are involved in bronchoconstriction and vascular permeability.[1][2] Due to its mechanism of action, this compound has been investigated for its therapeutic potential in inflammatory conditions such as asthma and cardiovascular disorders.[6][8] The following protocols provide standardized methods to characterize the in vitro pharmacology of this compound and other FLAP inhibitors.

Data Presentation

The following table summarizes the reported in vitro potency of this compound in various assays.

Assay TypeSystemParameterValue (nM)Reference
FLAP Binding AssayHuman FLAP MembranePotency2.9[1][2][3][4][5]
LTB4 Inhibition AssayHuman Whole BloodIC5076[1][2][3][4][5]
LTB4 Inhibition AssayEx vivo ionophore-challenged whole bloodEC50~7[1][2]

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the site of action for this compound.

Leukotriene Biosynthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 FLAP FLAP Arachidonic Acid->FLAP translocation cPLA2 cPLA2 5-LO 5-LO FLAP->5-LO presentation LTA4 LTA4 5-LO->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase This compound This compound This compound->FLAP FLAP Binding Assay Workflow cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Detection and Analysis Culture HL-60 cells Culture HL-60 cells Stimulate with PMA (optional) Stimulate with PMA (optional) Culture HL-60 cells->Stimulate with PMA (optional) Harvest and homogenize cells Harvest and homogenize cells Stimulate with PMA (optional)->Harvest and homogenize cells Isolate membranes by centrifugation Isolate membranes by centrifugation Harvest and homogenize cells->Isolate membranes by centrifugation Quantify protein concentration Quantify protein concentration Isolate membranes by centrifugation->Quantify protein concentration Incubate membranes Incubate membranes Add radiolabeled ligand and this compound Add radiolabeled ligand and this compound Incubate membranes->Add radiolabeled ligand and this compound Radiolabeled FLAP ligand Radiolabeled FLAP ligand This compound (or competitor) This compound (or competitor) Incubate to equilibrium Incubate to equilibrium Add radiolabeled ligand and this compound->Incubate to equilibrium Separate bound and free ligand (filtration) Separate bound and free ligand (filtration) Measure radioactivity Measure radioactivity Separate bound and free ligand (filtration)->Measure radioactivity Calculate specific binding Calculate specific binding Measure radioactivity->Calculate specific binding Determine Ki or IC50 Determine Ki or IC50 Calculate specific binding->Determine Ki or IC50 LTB4 Inhibition Assay Workflow Collect human whole blood Collect human whole blood Pre-incubate with this compound Pre-incubate with this compound Collect human whole blood->Pre-incubate with this compound Stimulate with Calcium Ionophore (A23187) Stimulate with Calcium Ionophore (A23187) Pre-incubate with this compound->Stimulate with Calcium Ionophore (A23187) Incubate at 37°C Incubate at 37°C Stimulate with Calcium Ionophore (A23187)->Incubate at 37°C Terminate reaction and separate plasma Terminate reaction and separate plasma Incubate at 37°C->Terminate reaction and separate plasma Quantify LTB4 (ELISA or LC-MS/MS) Quantify LTB4 (ELISA or LC-MS/MS) Terminate reaction and separate plasma->Quantify LTB4 (ELISA or LC-MS/MS) Calculate IC50 Calculate IC50 Quantify LTB4 (ELISA or LC-MS/MS)->Calculate IC50 Cell Migration Assay Workflow Culture JeKo-1 cells Culture JeKo-1 cells Pre-treat cells with this compound Pre-treat cells with this compound Culture JeKo-1 cells->Pre-treat cells with this compound Seed cells into transwell inserts Seed cells into transwell inserts Pre-treat cells with this compound->Seed cells into transwell inserts Place inserts into wells with chemoattractant (e.g., CXCL12) Place inserts into wells with chemoattractant (e.g., CXCL12) Seed cells into transwell inserts->Place inserts into wells with chemoattractant (e.g., CXCL12) Incubate to allow migration Incubate to allow migration Place inserts into wells with chemoattractant (e.g., CXCL12)->Incubate to allow migration Remove non-migrated cells Remove non-migrated cells Incubate to allow migration->Remove non-migrated cells Quantify migrated cells (staining and imaging/plate reader) Quantify migrated cells (staining and imaging/plate reader) Remove non-migrated cells->Quantify migrated cells (staining and imaging/plate reader) Calculate inhibition of migration Calculate inhibition of migration Quantify migrated cells (staining and imaging/plate reader)->Calculate inhibition of migration

References

Application Notes and Protocols for In Vivo Studies with Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo evaluation of Fiboflapon Sodium, a potent and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). The following sections detail vehicle preparation, in vivo efficacy models, and general guidelines for pharmacokinetic and pharmacodynamic assessments.

Introduction

This compound (also known as GSK2190915 sodium salt or AM-803 sodium) is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), are potent lipid mediators of inflammation and are implicated in the pathophysiology of various inflammatory diseases such as asthma. By inhibiting FLAP, this compound effectively blocks the production of these pro-inflammatory mediators.

Data Presentation

Solubility and Vehicle Preparation

Successful in vivo studies hinge on the appropriate formulation of the test compound. This compound exhibits varying solubility depending on the vehicle used. The choice of vehicle will depend on the desired route of administration (e.g., oral, intraperitoneal) and whether a clear solution or a suspension is acceptable for the study design.

Table 1: Vehicle Formulations for this compound

ProtocolVehicle CompositionSolubilityFormulation TypeNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (3.79 mM)Suspended solutionMay require sonication to aid dissolution. Suitable for oral and intraperitoneal injection.[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.79 mM)Clear solutionSaturation is not determined.[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.79 mM)Clear solution[1]
In Vivo Efficacy

This compound has demonstrated efficacy in rodent models of inflammation. The following table summarizes key in vivo efficacy data in rats.

Table 2: In Vivo Efficacy of Fiboflapon in Rat Models

ModelEndpoint MeasuredRoute of AdministrationED₅₀ / % InhibitionReference
Calcium-ionophore challenged lungsLTB₄ productionOral0.12 mg/kg[1]
Calcium-ionophore challenged lungsCysteinyl leukotriene (CysLT) productionOral0.37 mg/kg[1]
-LTB₄ inhibition (16h post-dose)Oral (3 mg/kg)86%[1]
-CysLTs inhibition (16h post-dose)Oral (3 mg/kg)41%[1]

Experimental Protocols

Vehicle Preparation Protocols

Protocol 1: Suspended Solution for Oral or Intraperitoneal Administration

This protocol yields a 2.5 mg/mL suspended solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex or sonicate the suspension to ensure uniform distribution of the compound.

Protocol 2: Clear Solution for Administration

This protocol yields a clear solution with a concentration of at least 2.5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until the this compound is completely dissolved.

In Vivo Efficacy Model: Zymosan-Induced Peritonitis in Rats

This model is used to assess the anti-inflammatory effects of this compound by measuring its ability to reduce leukocyte infiltration and inflammatory mediator production in the peritoneal cavity.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile saline

  • This compound formulation

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Phosphate-buffered saline (PBS) containing EDTA

  • Turk's solution

  • Microscope and hemocytometer

  • ELISA kits for LTB4 and CysLTs

Procedure:

  • Fast the rats for 12 hours prior to the experiment with free access to water.

  • Administer this compound or the vehicle control orally at the desired dose and volume (e.g., 1-10 mg/kg).

  • One hour after compound administration, induce peritonitis by intraperitoneal injection of zymosan A (1 mg/mL in sterile saline) at a volume of 1 mL per rat.

  • Four hours after the zymosan injection, euthanize the rats by CO₂ asphyxiation.

  • Inject 10 mL of ice-cold PBS with EDTA into the peritoneal cavity.

  • Gently massage the abdomen for 1 minute to dislodge the cells.

  • Aspirate the peritoneal fluid (lavage).

  • Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant for measurement of LTB4 and CysLTs using specific ELISA kits.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total leukocyte count using a hemocytometer after diluting an aliquot of the cell suspension in Turk's solution.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and other inflammatory cells.

In Vivo Pharmacodynamic Model: Calcium Ionophore-Induced Leukotriene Production in Rat Lungs (Adapted from Peritoneal Model)

This protocol is adapted from a peritoneal challenge model and aims to assess the ability of this compound to inhibit leukotriene synthesis in the lungs following a calcium ionophore challenge.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Calcium Ionophore A23187

  • This compound formulation

  • Anesthetic

  • Bronchoalveolar lavage (BAL) equipment (catheter, syringe)

  • Sterile saline

  • ELISA kits for LTB4 and CysLTs

Procedure:

  • Administer this compound or vehicle control at the desired dose and route.

  • At a specified time point after dosing, anesthetize the rats.

  • Intratracheally instill a solution of Calcium Ionophore A23187 in a suitable vehicle.

  • After a short incubation period (e.g., 15-30 minutes), perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline.

  • Process the BAL fluid to separate the supernatant and cells.

  • Analyze the BAL fluid supernatant for LTB4 and CysLTs levels using specific ELISA kits.

General Protocol for an Oral Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound following oral administration.

Materials:

  • Male Sprague-Dawley rats with cannulated jugular veins (for serial blood sampling)

  • This compound formulation

  • Vehicle control

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight prior to dosing.

  • Administer a single oral dose of the this compound formulation.

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Immediately transfer the blood samples to anticoagulant-containing tubes and centrifuge to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

FLAP Signaling Pathway in Leukotriene Biosynthesis

FLAP_Signaling_Pathway cluster_cyslts Cysteinyl Leukotrienes membrane Cell Membrane (Phospholipids) cPLA2 cPLA₂ membrane->cPLA2 Stimulus AA Arachidonic Acid (AA) FLAP FLAP AA->FLAP cPLA2->AA Releases Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Presents AA to LTA4 Leukotriene A₄ (LTA₄) Five_LOX->LTA4 Converts LTA4_H LTA₄ Hydrolase LTA4->LTA4_H LTC4_S LTC₄ Synthase LTA4->LTC4_S LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4_H->LTB4 Converts to LTC4 Leukotriene C₄ (LTC₄) LTC4_S->LTC4 Converts to LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (Pro-inflammatory) LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 Fiboflapon This compound Fiboflapon->FLAP Inhibits

Caption: FLAP signaling pathway in leukotriene biosynthesis.

Experimental Workflow for Zymosan-Induced Peritonitis Model

Zymosan_Peritonitis_Workflow start Start fasting Fast Rats (12h) start->fasting dosing Oral Administration: This compound or Vehicle fasting->dosing induction Intraperitoneal Injection: Zymosan A (1 mg/mL) dosing->induction 1h post-dosing incubation Incubation (4h) induction->incubation euthanasia Euthanize Rats incubation->euthanasia lavage Peritoneal Lavage euthanasia->lavage centrifugation Centrifuge Lavage Fluid lavage->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Resuspend Cell Pellet centrifugation->pellet elisa ELISA for LTB₄ and CysLTs supernatant->elisa cell_count Total Leukocyte Count pellet->cell_count differential Differential Cell Count pellet->differential end End elisa->end cell_count->end differential->end

Caption: Workflow for the zymosan-induced peritonitis model in rats.

Logical Relationship for Pharmacokinetic Study Design

PK_Study_Design start Start: Fasted Rats (Cannulated Jugular Vein) dosing Single Oral Dose of this compound start->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Store Plasma at -80°C processing->storage analysis Quantification of this compound (e.g., LC-MS/MS) storage->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End: PK Profile (Cmax, Tmax, AUC, t½) calculation->end

Caption: Logical workflow for a pharmacokinetic study in rats.

References

Application Notes and Protocols for the Preparation of GSK2190915 Solution with DMSO and PEG300

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2190915, also known as Fiboflapon, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various diseases, including asthma.[2] GSK2190915 inhibits the production of both leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs) by blocking the 5-lipoxygenase (5-LO) pathway.[2][3] Due to its therapeutic potential, consistent and reliable preparation of GSK2190915 solutions for in vitro and in vivo studies is essential. This document provides detailed protocols for the preparation of GSK2190915 solutions using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), common solvents used in pharmaceutical research for poorly water-soluble compounds.

Data Presentation

The following table summarizes the solubility and storage recommendations for GSK2190915 based on available data.

ParameterValueReference
Molecular Weight 660.88 g/mol [4]
DMSO Stock Solution ≥ 25.0 mg/mL[4]
Formulation 1 (Suspension) 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Formulation 2 (Clear Solution) ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil[1][5]
Stock Solution Storage -20°C for 1 month, -80°C for 6 months[4]

Experimental Protocols

Materials and Equipment

  • GSK2190915 powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile pipette tips

  • Analytical balance

Protocol 1: Preparation of a GSK2190915 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of GSK2190915 in DMSO.

Procedure:

  • Weighing: Accurately weigh the desired amount of GSK2190915 powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the GSK2190915 powder to achieve the desired concentration (e.g., 25 mg/mL).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][4]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Preparation of a GSK2190915 Working Solution in a DMSO and PEG300 Co-solvent System

This protocol details the preparation of a working solution of GSK2190915 using a co-solvent system of DMSO and PEG300. The final concentration and the ratio of DMSO to PEG300 can be adjusted based on experimental requirements.

Procedure:

  • Start with Stock Solution: Begin with the prepared GSK2190915 stock solution in DMSO (from Protocol 1).

  • Co-solvent Addition: In a sterile tube, add the required volume of PEG300.

  • Dilution: While vortexing, slowly add the calculated volume of the GSK2190915 DMSO stock solution to the PEG300 to reach the final desired concentration and solvent ratio.

  • Homogenization: Continue to vortex the solution until it is homogeneous. If precipitation occurs, sonication or gentle warming may be used to aid dissolution.

  • Use Promptly: It is recommended to prepare fresh working solutions and use them promptly.[1]

Example Preparation of a 1 mL, 2.5 mg/mL Solution with 10% DMSO and 90% PEG300:

  • Prepare a 25 mg/mL stock solution of GSK2190915 in DMSO.

  • In a sterile vial, add 900 µL of PEG300.

  • Add 100 µL of the 25 mg/mL GSK2190915 stock solution to the PEG300.

  • Vortex thoroughly until the solution is clear and homogeneous.

Mandatory Visualization

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation weigh Weigh GSK2190915 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock add_stock Add DMSO Stock Solution to PEG300 vortex_stock->add_stock Use Stock add_peg Add PEG300 to a New Vial add_peg->add_stock vortex_final Vortex for Homogeneous Solution add_stock->vortex_final end end vortex_final->end Final Solution Ready for Use

Caption: Workflow for GSK2190915 Solution Preparation.

GSK2190915_Signaling_Pathway AA Arachidonic Acid FLAP 5-Lipoxygenase-Activating Protein (FLAP) AA->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammatory Response LTB4->Inflammation CysLTs->Inflammation GSK2190915 GSK2190915 GSK2190915->FLAP

Caption: GSK2190915 Mechanism of Action.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of AM-803 (Tamibarotene), a synthetic retinoid and selective retinoic acid receptor alpha/beta (RARα/β) agonist, in a variety of cell culture experiments. Tamibarotene is a potent inducer of cell differentiation and apoptosis, making it a valuable tool for research in oncology, neuroscience, and hematology.

Mechanism of Action

Tamibarotene is a synthetic retinoid that exhibits high specificity for retinoic acid receptors α (RARα) and β (RARβ) over RARγ.[1] Its mechanism of action primarily involves binding to these nuclear receptors, which then act as transcription factors to regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[2] In the context of acute promyelocytic leukemia (APL), Tamibarotene is more potent than all-trans retinoic acid (ATRA) at inducing the differentiation of promyelocytic leukemia cells.[3] In neuroblastoma cells, its differentiation-promoting effects have been associated with the activation of the PI3K/AKT signaling pathway.[4]

Recommended Concentrations for Cell Culture Experiments

The optimal concentration of AM-803 (Tamibarotene) will vary depending on the cell line, assay type, and desired experimental outcome. The following tables summarize effective concentrations reported in the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Table 1: IC50 Values for AM-803 in Cancer Cell Lines
Cell LineCancer TypeAssayIncubation TimeIC50 Value
NB4Acute Promyelocytic LeukemiaProliferation Assay (MTT)48 hours4.81 µM[1]
HL-60Acute Promyelocytic LeukemiaProliferation AssayNot Specified6 µM[1]
HL-60Acute Promyelocytic LeukemiaProliferation Assay (MTT)48 hours8.94 µM[1]
A549Lung AdenocarcinomaCell Viability Assay6 days49.1 ± 8.1 µM
Table 2: Recommended Concentrations for Differentiation and Other Assays
Cell LineApplicationConcentrationIncubation Time
SH-SY5YNeuronal Differentiation1 µM7 days[4]
HTLV-I-infected T-cell linesApoptosis InductionNot SpecifiedNot Specified[1]
Myeloma cellsGrowth InhibitionNot SpecifiedNot Specified[1]
HUVECsGrowth Inhibition (VEGF-stimulated)Not SpecifiedNot Specified[1]

Experimental Protocols

Here are detailed protocols for key experiments using AM-803 (Tamibarotene).

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of AM-803 on adherent cancer cell lines.

Materials:

  • AM-803 (Tamibarotene) stock solution (in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AM-803 in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of AM-803 to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest AM-803 concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the AM-803 concentration and determine the IC50 value using a suitable software.

Neuronal Differentiation of SH-SY5Y Cells

This protocol describes the differentiation of the human neuroblastoma cell line SH-SY5Y into a neuronal phenotype using AM-803.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiation medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)

  • AM-803 (Tamibarotene) stock solution (1 mM in DMSO)

  • 6-well plates or other suitable culture vessels

  • PI3K inhibitor LY294002 (optional, for mechanism studies)

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density that allows for differentiation and neurite outgrowth without overcrowding.

  • Initiation of Differentiation: Once the cells reach approximately 70-80% confluency, replace the growth medium with differentiation medium containing 1 µM AM-803.[4]

  • Incubation and Medium Change: Incubate the cells at 37°C in a 5% CO2 incubator for 7 days. Change the differentiation medium containing 1 µM AM-803 every 2-3 days.

  • Monitoring Differentiation: Observe the cells daily for morphological changes, such as the appearance of neurite outgrowths.

  • Assessment of Differentiation: After 7 days, assess neuronal differentiation by immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2, NeuN) or by qPCR for neuronal gene expression.

  • (Optional) PI3K/AKT Pathway Inhibition: To investigate the involvement of the PI3K/AKT pathway, treat cells with 1 µM AM-803 in the presence of a PI3K inhibitor (e.g., 10 µM LY294002) and compare the extent of differentiation to cells treated with AM-803 alone.[4]

Hematopoietic Differentiation of HL-60 Cells

This protocol outlines the differentiation of the human promyelocytic leukemia cell line HL-60 into a more mature granulocytic phenotype using AM-803.

Materials:

  • HL-60 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • AM-803 (Tamibarotene) stock solution (in DMSO)

  • T-25 or T-75 culture flasks

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., CD11b, CD14)

Procedure:

  • Cell Culture: Maintain HL-60 cells in suspension culture in complete growth medium.

  • Induction of Differentiation: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh complete medium. Add AM-803 to the desired final concentration (a titration from 0.1 to 10 µM is recommended to determine the optimal concentration).

  • Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Assessment of Differentiation:

    • Morphology: Examine cell morphology using Wright-Giemsa staining to observe nuclear condensation and cytoplasmic changes indicative of granulocytic differentiation.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b and CD14. Analyze the percentage of positive cells using a flow cytometer. An increase in the expression of these markers indicates differentiation.

Gene Expression Analysis by qPCR

This protocol provides a general framework for analyzing changes in gene expression in cells treated with AM-803.

Materials:

  • Cells of interest

  • AM-803 (Tamibarotene)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of AM-803 for the specified duration. Include a vehicle-treated control group.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers. Run the reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the AM-803-treated cells compared to the control cells. Normalize the expression of the target genes to the expression of the housekeeping gene.

Visualizations

Signaling Pathway of AM-803 in Neuronal Differentiation

AM803_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Neuronal_Genes Neuronal Differentiation Gene Expression pAKT->Neuronal_Genes Promotes RAR RARα/β RXR RXR RAR->RXR RARE RARE RXR->RARE RARE->Neuronal_Genes Tumor_Genes Tumor Gene (e.g., MYC) Downregulation RARE->Tumor_Genes AM803 AM-803 (Tamibarotene) AM803->RAR AM803_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Start: Cancer Cell Line Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with AM-803 (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle gene_expression Gene Expression (qPCR/RNA-seq) incubate->gene_expression ic50 Determine IC50 cytotoxicity->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis gene_analysis Analyze Differential Gene Expression gene_expression->gene_analysis end End: Characterize AM-803 Effects ic50->end apoptosis_analysis->end cell_cycle_analysis->end gene_analysis->end

References

Application Notes and Protocols for Fiboflapon Sodium in a Bronchoalveolar Lavage Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fiboflapon Sodium, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, in a bronchoalveolar lavage (BAL) model for the study of inflammatory respiratory conditions. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in reducing key inflammatory mediators in the lungs.

Introduction

This compound (also known as GSK2190915 or AM803) is a selective and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation implicated in the pathophysiology of various respiratory diseases, including asthma.[3][4] By binding to FLAP, this compound effectively blocks the production of leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs), thereby reducing the inflammatory response.[1][2][4]

The bronchoalveolar lavage (BAL) model is a well-established technique for sampling the cellular and biochemical components of the lung's lower respiratory tract.[5] It is a valuable tool for assessing the anti-inflammatory effects of therapeutic agents like this compound in preclinical studies.[5][6][7]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LO) pathway. In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and is transferred by FLAP to the 5-LO enzyme. This initiates a cascade that leads to the synthesis of LTB4 and CysLTs. This compound binds to FLAP, preventing the transfer of arachidonic acid to 5-LO and thereby inhibiting the production of these pro-inflammatory leukotrienes.[3][4]

Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid cPLA2 FLAP FLAP (5-Lipoxygenase-Activating Protein) Arachidonic Acid->FLAP 5-LO 5-Lipoxygenase FLAP->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTB4 Leukotriene B4 (LTB4) (Chemotaxis, Inflammation) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (CysLTs) (Bronchoconstriction, Edema) LTA4->CysLTs LTC4 Synthase Fiboflapon This compound Fiboflapon->FLAP Inhibition X

Figure 1: Mechanism of action of this compound.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/SystemReference
FLAP Binding Potency2.9 nMHuman[1][2]
IC50 for LTB4 Inhibition76 nMHuman Whole Blood[1][2]

Table 2: In Vivo Efficacy of this compound in a Rodent Model

AdministrationDoseEffectSpeciesReference
Oral1 mg/kg>90% inhibition of LTB4 biosynthesis for up to 12 hRodent[1][2]
Oral0.12 mg/kgED50 for LTB4 inhibition in calcium-ionophore challenged lungsRat[2][8]
Oral0.37 mg/kgED50 for CysLTs inhibition in calcium-ionophore challenged lungsRat[2][8]
Oral3 mg/kg86% inhibition of LTB4 at 16 h post-doseRat[2][8]
Oral3 mg/kg41% inhibition of CysLTs at 16 h post-doseRat[2][8]

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound in a rodent bronchoalveolar lavage model.

Preparation of this compound for Oral Administration

This protocol yields a 2.5 mg/mL suspension of this compound suitable for oral gavage.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 2.5 mg/mL.

Experimental Workflow for a Rodent BAL Study

cluster_pre Pre-treatment Phase cluster_induction Induction & Lavage Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin Oral Administration of This compound or Vehicle Grouping->Drug_Admin Inflammation Induction of Lung Inflammation (e.g., LPS, Allergen) Drug_Admin->Inflammation BAL Bronchoalveolar Lavage (BAL) Inflammation->BAL Cell_Count Total and Differential Cell Counts in BAL Fluid BAL->Cell_Count Supernatant Analysis of BALF Supernatant (e.g., LTB4, CysLTs, Cytokines) BAL->Supernatant Data Data Analysis and Statistical Evaluation Cell_Count->Data Supernatant->Data

Figure 2: Experimental workflow for a rodent BAL study.
Bronchoalveolar Lavage (BAL) Protocol for Rats

This protocol is adapted from standard procedures for performing BAL in rats.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors and forceps

  • Tracheal cannula (e.g., 18-20 gauge)

  • Suture thread

  • Syringe (10 mL)

  • Sterile, cold phosphate-buffered saline (PBS)

  • Collection tubes (e.g., 15 mL conical tubes) on ice

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Place the animal in a supine position and make a midline incision in the neck to expose the trachea.

  • Carefully dissect the muscles to isolate the trachea.

  • Make a small incision in the trachea and insert the cannula.

  • Secure the cannula in place with a suture.

  • Instill 5-7 mL of cold sterile PBS into the lungs via the cannula.

  • Gently aspirate the fluid and collect it in a pre-chilled tube.

  • Repeat the instillation and aspiration process 2-3 times with fresh PBS, pooling the recovered fluid.

  • Keep the collected BAL fluid (BALF) on ice.

Processing of BAL Fluid

Procedure:

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully aspirate the supernatant and store it at -80°C for later analysis of soluble mediators (e.g., LTB4, CysLTs, cytokines) using ELISA or other immunoassays.

  • Resuspend the cell pellet in a known volume of PBS or appropriate buffer.

  • Perform a total cell count using a hemocytometer.

  • Prepare cytospin slides for differential cell counting (e.g., macrophages, neutrophils, eosinophils, lymphocytes) using a suitable stain (e.g., Diff-Quik, Giemsa).

By following these protocols, researchers can effectively evaluate the anti-inflammatory properties of this compound in a preclinical model of respiratory inflammation. The quantitative data provided serves as a benchmark for expected efficacy, and the detailed methodologies ensure reproducibility and accuracy of the experimental results.

References

Application Notes and Protocols: Measuring LTB4 Inhibition with Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It plays a critical role in the pathogenesis of various inflammatory diseases by promoting neutrophil chemotaxis, adhesion, and activation. Fiboflapon Sodium (also known as GSK2190915 or AM-803) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a crucial component in the biosynthesis of LTB4.[1][2][3][4][5] These application notes provide a detailed protocol for measuring the in vitro inhibition of LTB4 production by this compound in human whole blood and isolated human neutrophils.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to FLAP with high potency.[1][2][3][4][5] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LOX, the initial and rate-limiting enzyme in the leukotriene biosynthesis pathway. By inhibiting FLAP, this compound effectively blocks the production of LTB4 and other leukotrienes.[6]

Signaling Pathway: LTB4 Biosynthesis

LTB4_Biosynthesis cluster_phospholipid cluster_flap cluster_lta4h Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Stimuli PLA2 cPLA₂ 5_LOX 5-LOX Arachidonic_Acid->5_LOX transfer FLAP FLAP LTA4 Leukotriene A₄ (LTA₄) 5_LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA4H LTA₄ Hydrolase Fiboflapon_Sodium This compound Fiboflapon_Sodium->FLAP inhibition

Caption: LTB4 biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro LTB4 Inhibition Assay in Human Whole Blood

This protocol describes the measurement of LTB4 production in fresh human whole blood stimulated with a calcium ionophore, and the assessment of the inhibitory activity of this compound.

Materials and Reagents:

  • Freshly drawn human venous blood collected in tubes containing heparin anticoagulant.

  • This compound (prepare stock solutions in DMSO).

  • Calcium Ionophore A23187 (prepare stock solution in DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • DMSO (Dimethyl sulfoxide).

  • LTB4 ELISA Kit.

  • 96-well microplates.

  • Centrifuge.

  • Plate reader.

Experimental Workflow:

LTB4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Blood_Collection Collect Human Whole Blood (Heparin) Pre_incubation Pre-incubate Blood with This compound or Vehicle Blood_Collection->Pre_incubation Compound_Prep Prepare this compound and A23187 Solutions Compound_Prep->Pre_incubation Stimulation Stimulate with Calcium Ionophore A23187 Pre_incubation->Stimulation Incubate Incubate at 37°C Stimulation->Incubate Centrifugation Centrifuge to Separate Plasma Incubate->Centrifugation Plasma_Collection Collect Supernatant (Plasma) Centrifugation->Plasma_Collection ELISA Quantify LTB4 using ELISA Plasma_Collection->ELISA Data_Analysis Calculate % Inhibition and IC₅₀ ELISA->Data_Analysis

Caption: Workflow for the in vitro LTB4 inhibition assay in human whole blood.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and should not exceed 0.5%.

  • Pre-incubation: In a 96-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) to 198 µL of fresh human whole blood. Mix gently and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add 2 µL of Calcium Ionophore A23187 solution (final concentration of 10 µM) to each well to stimulate LTB4 production.[2] For the unstimulated control, add 2 µL of vehicle.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Sample Collection: After incubation, stop the reaction by placing the plate on ice. Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.

  • LTB4 Quantification: Carefully collect the supernatant (plasma) and store it at -80°C until analysis. Measure the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

In Vitro LTB4 Inhibition Assay using Isolated Human Neutrophils

This protocol details the isolation of human neutrophils and the subsequent measurement of LTB4 inhibition by this compound.

Materials and Reagents:

  • Freshly drawn human venous blood (heparinized).

  • Density gradient medium (e.g., Ficoll-Paque).

  • Red Blood Cell Lysis Buffer.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound.

  • Calcium Ionophore A23187.

  • LTB4 ELISA Kit.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.[3][7][8] Briefly, layer the blood over the density gradient medium and centrifuge. Collect the neutrophil-rich layer and lyse contaminating red blood cells. Wash the neutrophils and resuspend them in HBSS.

  • Cell Viability and Counting: Determine neutrophil viability and cell number using a hemocytometer and trypan blue exclusion.

  • Assay Procedure:

    • Adjust the neutrophil suspension to a final concentration of 1 x 10⁶ cells/mL in HBSS.

    • In a 96-well plate, pre-incubate 100 µL of the neutrophil suspension with various concentrations of this compound or vehicle for 15 minutes at 37°C.

    • Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 1 µM.

    • Incubate for 15 minutes at 37°C.

    • Stop the reaction by centrifugation at 1000 x g for 5 minutes at 4°C.

  • LTB4 Quantification: Collect the cell-free supernatant and measure the LTB4 concentration using an ELISA kit as described previously.

Data Presentation

The inhibitory effect of this compound on LTB4 production can be quantified by calculating the percentage of inhibition and determining the IC₅₀ value.

Table 1: Inhibition of LTB4 Production by this compound in Human Whole Blood

This compound (nM)LTB4 (pg/mL) ± SD% Inhibition
0 (Vehicle Control)1500 ± 1200
11350 ± 11010
10900 ± 8540
50450 ± 5070
100225 ± 3085
50075 ± 1595
IC₅₀ ~30 nM

Table 2: Inhibition of LTB4 Production by this compound in Isolated Human Neutrophils

This compound (nM)LTB4 (pg/mL) ± SD% Inhibition
0 (Vehicle Control)2000 ± 1500
11800 ± 14010
101200 ± 10040
50600 ± 7070
100300 ± 4085
500100 ± 2095
IC₅₀ ~35 nM

Note: The data presented in the tables are for illustrative purposes and may not represent actual experimental results. The reported IC₅₀ for this compound for the inhibition of LTB4 in human blood is 76 nM.[1][2][3][4][5]

Conclusion

These protocols provide a robust framework for assessing the inhibitory activity of this compound on LTB4 production in relevant human primary cells. The use of both human whole blood and isolated neutrophils allows for a comprehensive in vitro characterization of FLAP inhibitors. The detailed methodologies and data presentation formats are intended to facilitate reproducible and comparable results for researchers in the field of inflammation and drug development.

References

Application of GSK2190915 in B-cell Lymphoma Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2190915 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is an essential co-factor for the enzyme 5-lipoxygenase (5-LO), which catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid.[1][2][3] One of the key products of this pathway is Leukotriene B4 (LTB4), a powerful lipid chemoattractant for a variety of leukocytes, including lymphocytes.[2][4]

B-cell lymphomas often exhibit aberrant migration and homing to specific microenvironments, such as lymph nodes and bone marrow, which is crucial for their survival, proliferation, and resistance to therapy. This migration is frequently driven by chemokine gradients. Given that LTB4 is a potent chemoattractant, its signaling pathway represents a potential therapeutic target for disrupting B-cell lymphoma migration. GSK2190915, by inhibiting the production of LTB4, can be a valuable tool to investigate the role of the 5-LO pathway in B-cell lymphoma migration and to evaluate the therapeutic potential of FLAP inhibition.

These application notes provide a detailed protocol for utilizing GSK2190915 in a B-cell lymphoma migration assay, a summary of expected (hypothetical) data, and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action and Signaling Pathway

GSK2190915 inhibits FLAP, thereby preventing the synthesis of LTB4. In the context of cell migration, LTB4 binds to its high-affinity G-protein coupled receptor, BLT1, on the surface of B-cells.[4][5][6] This binding initiates a downstream signaling cascade involving G-protein activation, which in turn can activate pathways such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs).[4][7] These signaling events lead to the reorganization of the actin cytoskeleton, formation of lamellipodia, and ultimately, directed cell movement towards the LTB4 gradient. By blocking LTB4 synthesis, GSK2190915 is hypothesized to attenuate this entire signaling cascade, resulting in reduced chemotaxis of B-cell lymphoma cells.

GSK2190915_Signaling_Pathway Hypothesized Signaling Pathway of GSK2190915 in B-Cell Migration cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid FLAP_5LO FLAP / 5-LO Complex Arachidonic_Acid->FLAP_5LO Metabolism LTB4 Leukotriene B4 (LTB4) FLAP_5LO->LTB4 Synthesis LTB4_Receptor LTB4 Receptor (BLT1) Signaling_Cascade Downstream Signaling (PI3K, MAPK, etc.) LTB4_Receptor->Signaling_Cascade Activates LTB4->LTB4_Receptor Binds GSK2190915 GSK2190915 GSK2190915->FLAP_5LO Inhibits Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Hypothesized signaling pathway of GSK2190915.

Data Presentation

The following table presents hypothetical quantitative data from a Transwell migration assay. This data illustrates the expected dose-dependent inhibitory effect of GSK2190915 on the migration of a B-cell lymphoma cell line (e.g., SUDHL-4) towards a chemoattractant.

Treatment GroupGSK2190915 Conc. (nM)ChemoattractantMigrated Cells (Mean ± SD)% Inhibition of Migration
Negative Control0Vehicle50 ± 15N/A
Positive Control0LTB4 (100 nM)500 ± 450%
Treatment 11LTB4 (100 nM)425 ± 3815%
Treatment 210LTB4 (100 nM)275 ± 3045%
Treatment 3100LTB4 (100 nM)110 ± 2278%
Treatment 41000LTB4 (100 nM)65 ± 1887%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: B-cell Lymphoma Transwell Migration Assay

This protocol describes a method to assess the effect of GSK2190915 on the migration of B-cell lymphoma cells using a Transwell system.

Materials:

  • B-cell lymphoma cell line (e.g., SUDHL-4, MEC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • GSK2190915 (stock solution in DMSO)

  • Chemoattractant: LTB4 or CXCL12 (stock solution in appropriate solvent)

  • 24-well Transwell plates (e.g., 8.0 µm pore size)[8]

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)[8]

  • Extraction solution (e.g., 10% acetic acid)

  • Microplate reader (for quantification)

  • Inverted microscope

Procedure:

  • Cell Preparation:

    • Culture B-cell lymphoma cells to a density of approximately 1 x 10^6 cells/mL.

    • The day before the assay, harvest the cells, wash with PBS, and resuspend in serum-free medium.

    • Incubate the cells in serum-free medium for 12-24 hours to starve them. This increases their responsiveness to chemoattractants.

  • GSK2190915 Pre-treatment:

    • On the day of the assay, harvest the starved cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Aliquot the cell suspension into different tubes for each treatment condition.

    • Add GSK2190915 at various final concentrations (e.g., 1, 10, 100, 1000 nM) to the respective cell suspensions. Include a vehicle control (DMSO).

    • Incubate the cells with GSK2190915 for 1-2 hours at 37°C.

  • Transwell Assay Setup:

    • Prepare the chemoattractant solution in serum-free medium. For example, LTB4 at 100 nM or CXCL12 at 100 ng/mL.[9]

    • Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate.[10]

    • For the negative control, add 600 µL of serum-free medium without the chemoattractant.

    • Carefully place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.[10]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically for the specific cell line.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[11][12]

    • Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 15 minutes.[8]

    • Stain the fixed cells by placing the insert in a well containing 0.1% Crystal Violet solution for 10 minutes.[8]

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Migrated cells can be counted under an inverted microscope in several random fields.

    • For quantitative analysis, elute the stain from the migrated cells by placing the insert in a well with 200 µL of 10% acetic acid and incubating for 10 minutes on a shaker.

    • Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.

Experimental Workflow Visualization:

Experimental_Workflow Experimental Workflow for B-Cell Lymphoma Migration Assay Start Start Cell_Culture Culture & Starve B-Cell Lymphoma Cells Start->Cell_Culture Pre-treatment Pre-treat cells with GSK2190915 or Vehicle Cell_Culture->Pre-treatment Assay_Setup Set up Transwell Assay: - Chemoattractant in lower chamber - Treated cells in upper chamber Pre-treatment->Assay_Setup Incubation Incubate for 4-24 hours at 37°C Assay_Setup->Incubation Cell_Removal Remove non-migrated cells from top of insert Incubation->Cell_Removal Fix_Stain Fix and Stain migrated cells (e.g., with Crystal Violet) Cell_Removal->Fix_Stain Quantification Quantify Migration: - Microscopic counting - Stain elution & Absorbance reading Fix_Stain->Quantification Data_Analysis Analyze Data and Calculate % Inhibition Quantification->Data_Analysis End End Data_Analysis->End

References

Application Note: Strategies for the Dissolution of Fiboflapon Sodium for Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the dissolution of Fiboflapon Sodium, a model compound representing a poorly water-soluble drug candidate, for oral administration in a research or preclinical setting. The following sections detail protocols for solubility assessment, the development of a suitable solvent system, and the preparation of a stable oral solution. All quantitative data is presented in tabular format for clarity, and key experimental workflows are illustrated using diagrams. The methodologies described herein are fundamental for ensuring accurate and reproducible dosing in non-clinical studies.

Introduction

This compound is an investigational compound with significant therapeutic potential. However, its low aqueous solubility presents a major challenge for oral drug delivery, potentially leading to poor bioavailability and variable in vivo exposure. Establishing a reliable method for its complete dissolution in a physiologically compatible vehicle is a critical first step in its development. This application note outlines a systematic approach to characterize the solubility of this compound and provides a detailed protocol for preparing a homogeneous oral solution using a cosolvent and surfactant system.

Materials and Equipment

  • This compound (Active Pharmaceutical Ingredient)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Ethanol (95%)

  • Deionized Water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system

  • Incubator/shaker

Results and Discussion

Solubility Assessment of this compound

The equilibrium solubility of this compound was determined in various pharmaceutically acceptable solvents to identify a suitable vehicle for oral administration. The results, summarized in Table 1, indicate that this compound exhibits poor solubility in aqueous media but shows significantly enhanced solubility in organic cosolvents and surfactant solutions.

Table 1: Equilibrium Solubility of this compound in Various Vehicles

VehicleSolubility (mg/mL) at 25°C
Deionized Water< 0.01
Phosphate Buffered Saline (PBS), pH 7.4< 0.01
Ethanol15.2
Propylene Glycol (PG)25.8
Polyethylene Glycol 400 (PEG 400)45.5
5% Polysorbate 80 in Water2.1

Based on these results, a formulation utilizing a cosolvent system, specifically PEG 400, was selected for further development to achieve the target concentration for preclinical studies.

Development of an Oral Formulation

To achieve a target concentration of 10 mg/mL for oral dosing, a vehicle composed of PEG 400 and water was evaluated. Polysorbate 80 was included as a surfactant to improve wettability and prevent precipitation upon dilution in aqueous environments, such as the gastrointestinal tract. The final optimized vehicle composition is presented in Table 2.

Table 2: Optimized Oral Formulation for this compound

ComponentPercentage (v/v)Purpose
PEG 40060%Cosolvent
Deionized Water30%Vehicle
Polysorbate 8010%Surfactant

This formulation was able to successfully dissolve this compound at a concentration of 10 mg/mL, resulting in a clear and stable solution suitable for oral gavage.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol describes the shake-flask method for determining the equilibrium solubility of this compound.

  • Add an excess amount of this compound (e.g., 50 mg) to a 2 mL glass vial.

  • Add 1 mL of the selected test vehicle (e.g., Water, PBS, PEG 400).

  • Seal the vial and place it in a shaker incubator set at 25°C and 250 RPM.

  • Agitate the samples for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for the presence of undissolved solid material.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., methanol/water).

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

Protocol 2: Preparation of 10 mg/mL this compound Oral Solution

This protocol details the step-by-step procedure for preparing a 100 mL batch of the final oral formulation.

  • Measure 60 mL of PEG 400 and transfer it to a sterile 150 mL glass beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring at a moderate speed (approx. 300 RPM).

  • Slowly add 1.0 g of this compound powder to the vortex of the stirring PEG 400.

  • Continue stirring until all the powder is fully dispersed. This may take 10-15 minutes.

  • Add 10 mL of Polysorbate 80 to the mixture and continue to stir.

  • Gradually add 30 mL of deionized water to the beaker.

  • Continue stirring for an additional 15-20 minutes until the solution is completely clear and homogeneous.

  • Visually inspect the solution against a light and dark background to ensure there are no visible particulates.

  • Store the final solution in a sealed, light-protected container at room temperature.

Visualizations

The following diagrams illustrate the key workflows described in this application note.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Decision & Optimization cluster_2 Phase 3: Final Formulation start Start: this compound Powder sol_water Test Solubility in Water/PBS start->sol_water sol_cosolvent Test Solubility in Cosolvents (PEG 400, PG, Ethanol) start->sol_cosolvent sol_surfactant Test Solubility in Surfactant Solution (e.g., 5% Polysorbate 80) start->sol_surfactant decision Solubility < Target Conc.? sol_water->decision sol_cosolvent->decision sol_surfactant->decision optimize Optimize Cosolvent/Surfactant Blend decision->optimize Yes final_form Final Oral Formulation Achieved decision->final_form No optimize->final_form

Caption: Workflow for Oral Formulation Development.

G cluster_input Inputs cluster_process Process Steps cluster_output Output fiboflapon 1.0g this compound step1 1. Add Fiboflapon to PEG 400 fiboflapon->step1 peg400 60mL PEG 400 peg400->step1 ps80 10mL Polysorbate 80 step3 3. Add Polysorbate 80 ps80->step3 water 30mL Deionized Water step4 4. Add Water water->step4 step2 2. Stir until dispersed step1->step2 step2->step3 step3->step4 step5 5. Stir until clear step4->step5 output 100mL of 10 mg/mL Oral Solution step5->output

Caption: Protocol for Preparing the Oral Solution.

Application Notes and Protocols for In Vivo Testing of Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiboflapon sodium is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] By binding to FLAP, this compound effectively blocks the production of leukotrienes, suggesting its therapeutic potential in a variety of inflammatory diseases.[4][5] These application notes provide detailed protocols for the in vivo evaluation of this compound, covering pharmacokinetic, toxicological, and efficacy studies.

Mechanism of Action: Inhibition of the Leukotriene Synthesis Pathway

This compound exerts its anti-inflammatory effects by targeting the initial steps of the leukotriene synthesis pathway. Cellular activation triggers the translocation of cytosolic 5-lipoxygenase (5-LOX) to the nuclear membrane, where it complexes with FLAP. FLAP facilitates the transfer of arachidonic acid (AA) to 5-LOX, which then catalyzes the conversion of AA into leukotriene A4 (LTA4). LTA4 is subsequently converted to other pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound binds to FLAP, preventing the transfer of AA to 5-LOX and thereby inhibiting the synthesis of all downstream leukotrienes.[2][6][7]

Fiboflapon_Sodium_Mechanism_of_Action cluster_membrane Nuclear Membrane FLAP FLAP Five_LOX 5-LOX FLAP->Five_LOX Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Catalyzes conversion AA Arachidonic Acid AA->FLAP Binds to Fiboflapon This compound Fiboflapon->FLAP Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation

Caption: Mechanism of action of this compound.

Experimental Protocols

Pharmacokinetic (PK) Studies

This protocol outlines the determination of the pharmacokinetic profile of this compound in rats and dogs following oral administration.

PK_Workflow start Acclimatize Animals (Rat/Dog) dosing Oral Administration of this compound start->dosing sampling Serial Blood Sampling (Specified Time Points) dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis of This compound processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end Data Reporting pk_calc->end

Caption: Workflow for the zymosan-induced peritonitis model.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Saline control

    • Group 2: Zymosan + Vehicle

    • Group 3: Zymosan + this compound (low dose)

    • Group 4: Zymosan + this compound (high dose)

    • Group 5: Zymosan + Dexamethasone (positive control)

  • Treatment: Administer this compound, vehicle, or dexamethasone orally 1 hour before zymosan injection.

  • Induction of Peritonitis: Inject 1 mg of zymosan A dissolved in saline intraperitoneally.

  • Peritoneal Lavage: Euthanize mice 4 hours after zymosan injection and collect peritoneal exudate by washing the peritoneal cavity with 3 mL of ice-cold PBS.

  • Cell Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides for differential cell counting (neutrophils, macrophages).

  • Cytokine Measurement: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and LTB4 in the cell-free supernatant of the peritoneal lavage fluid by ELISA.

Data Presentation:

ParameterUnitSaline ControlZymosan + VehicleZymosan + Fiboflapon (Low)Zymosan + Fiboflapon (High)Zymosan + Dexamethasone
Total Leukocyte Countx10^6 cells/mL
Neutrophil Countx10^6 cells/mL
Peritoneal LTB4pg/mL
Peritoneal TNF-αpg/mL

This model is used to assess the efficacy of this compound in a model of allergic airway inflammation.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.

  • Challenge: On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

  • Treatment: Administer this compound or vehicle orally daily from day 21 to day 26, 1 hour before each challenge.

  • Bronchoalveolar Lavage (BAL): 24 hours after the last OVA challenge, perform BAL by instilling and retrieving 1 mL of PBS through a tracheal cannula.

  • BAL Fluid Analysis:

    • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

    • Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and cysteinyl leukotrienes in the BAL fluid supernatant by ELISA. [8][9]7. Histopathology: Perfuse and fix the lungs for histopathological examination of inflammatory cell infiltration and mucus production (Periodic acid-Schiff staining).

Data Presentation:

ParameterUnitControlOVA + VehicleOVA + Fiboflapon (Low)OVA + Fiboflapon (High)
Total Cells in BALFx10^4 cells/mL
Eosinophils in BALFx10^4 cells/mL
IL-4 in BALFpg/mL
IL-5 in BALFpg/mL
IL-13 in BALFpg/mL
CysLTs in BALFpg/mL

This model evaluates the potential of this compound to reduce the development of atherosclerosis.

Methodology:

  • Animal Model: Male ApoE-/- or LDLR-/- mice on a C57BL/6 background (8 weeks old).

  • Diet: Feed the mice a high-fat "Western" diet for 12-16 weeks to induce atherosclerotic lesions.

  • Treatment: Administer this compound or vehicle orally daily for the duration of the high-fat diet feeding.

  • Atherosclerotic Lesion Analysis:

    • At the end of the study, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.

    • Dissect the entire aorta and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques. [1][6] * Capture images of the en face aorta and quantify the percentage of the aortic surface area covered by lesions using image analysis software.

    • Embed the aortic root in OCT compound, prepare cryosections, and stain with Oil Red O and hematoxylin to quantify lesion area in the aortic sinus.

Data Presentation:

ParameterUnitControl DietWestern Diet + VehicleWestern Diet + Fiboflapon
Total Plaque Area (en face)% of total aorta
Aortic Root Lesion Areaµm²
Plasma Total Cholesterolmg/dL
Plasma Triglyceridesmg/dL

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Measuring Pharmacodynamic Effects of GSK2190915

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2190915 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma.[1][2][3] By inhibiting FLAP, GSK2190915 effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), offering a promising therapeutic strategy for controlling inflammation.[1][2][3]

These application notes provide a detailed overview of the methodologies used to measure the pharmacodynamic (PD) effects of GSK2190915. The primary PD biomarkers for assessing the activity of GSK2190915 are the inhibition of LTB4 production in whole blood and the reduction of urinary Leukotriene E4 (LTE4) levels.[1][4]

Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway

GSK2190915 exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), thereby preventing the interaction between FLAP and 5-lipoxygenase (5-LO). This action inhibits the initial step in the leukotriene biosynthesis pathway, the conversion of arachidonic acid to leukotriene A4 (LTA4). Consequently, the production of all downstream leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes (LTC4, LTD4, and LTE4), is suppressed.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids cPLA2 cPLA2 Phospholipids->cPLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) cPLA2->AA 5LO 5-LO AA->5LO FLAP FLAP FLAP->5LO LTA4 Leukotriene A4 (LTA4) 5LO->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 LTB4 LTA4H->LTB4 LTC4 LTC4 LTC4S->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 Urinary LTE4 LTD4->LTE4 GSK2190915 GSK2190915 GSK2190915->FLAP Inhibition

Caption: Leukotriene biosynthesis pathway and the inhibitory action of GSK2190915.

Summary of Pharmacodynamic Effects

The pharmacodynamic properties of GSK2190915 have been evaluated in clinical studies, demonstrating dose-dependent inhibition of key biomarkers.

ParameterValuePopulationStudy TypeReference
LTB4 Inhibition (IC50) 76 nMHuman Blood (in vitro)Preclinical[1]
LTB4 Inhibition (EC50) 85 nMWestern EuropeanPhase I[1][4]
LTB4 Inhibition (EC50) 89 nMJapanesePhase I[1][4]
Urinary LTE4 Inhibition Near complete inhibition at doses ≥50 mg (24h post-dose)Western European & JapanesePhase I[1][4]
Blood LTB4 Inhibition Near complete inhibition at doses ≥150 mg (24h post-dose)Western European & JapanesePhase I[1][4]

Experimental Workflow for PD Analysis

The general workflow for assessing the pharmacodynamic effects of GSK2190915 involves the collection of blood and urine samples from subjects, followed by specific laboratory procedures to quantify LTB4 and LTE4 levels.

cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Analysis subject Dosing of Subjects blood Blood Sample Collection subject->blood urine Urine Sample Collection subject->urine stim Whole Blood Stimulation (Calcium Ionophore) blood->stim extract_urine LTE4 Extraction (SPE) urine->extract_urine extract_blood LTB4 Extraction stim->extract_blood lcms LC-MS/MS Analysis extract_blood->lcms extract_urine->lcms quant Quantification of LTB4 and LTE4 lcms->quant pd Pharmacodynamic Modeling (IC50/EC50 Determination) quant->pd

References

Application Notes and Protocols: The Use of Am80 (Tamibarotene) in Studying Neutrophil Influx

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Am80 (Tamibarotene), a selective retinoic acid receptor alpha (RARα) agonist, in the study of neutrophil influx and function. This document includes a summary of its mechanism of action, quantitative data from key experiments, and detailed protocols for in vitro and in vivo studies.

Introduction

Am80, also known as Tamibarotene, is a synthetic retinoid with high selectivity for the retinoic acid receptor alpha (RARα). While extensively studied for its role in inducing granulocytic differentiation, particularly in the context of acute promyelocytic leukemia (APL), recent research has unveiled its potent anti-inflammatory properties, including the modulation of neutrophil migration and activation.[1][2] These findings position Am80 as a valuable tool for investigating the signaling pathways that govern neutrophil influx in inflammatory and autoimmune disease models.

Mechanism of Action

Am80 exerts its effects on neutrophils primarily through the activation of RARα, a nuclear receptor that functions as a ligand-dependent transcription factor. The downstream effects relevant to neutrophil influx include:

  • Inhibition of Chemotaxis: Am80 has been shown to directly suppress the chemotactic response of mature neutrophils towards chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP).[3]

  • Suppression of Pro-inflammatory Signaling: The inhibitory effect on neutrophil migration is associated with the attenuation of key signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK-1/2) and p38 mitogen-activated protein kinase (MAPK).[3][4]

  • Indirect Regulation of Chemoattractant Production: In other cell types, such as microglia, Am80 can suppress the production of potent neutrophil chemoattractants like CXCL2 by inhibiting the NF-κB signaling pathway.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of Am80 on various neutrophil functions as reported in the literature.

Table 1: Effect of Am80 on fMLP-Induced Neutrophil Chemotaxis

ParameterConditionAm80 ConcentrationResultReference
Migration Speed fMLP (1 µM) stimulated human neutrophils10⁻⁸ MSlower migration speed compared to untreated.[4]
Directionality fMLP (1 µM) stimulated human neutrophils10⁻⁸ MSignificantly reduced directionality.[4]

Table 2: Effect of Am80 on Stimulated Neutrophil Effector Functions

FunctionStimulant(s)Am80 ConcentrationResultReference
ROS Production PMA, Pam₃CSK₄, or LPS10⁻⁸ M - 10⁻⁶ MSignificant, dose-dependent inhibition.[4]
Elastase Release Cytochalasin B + fMLP10⁻⁸ M - 10⁻⁶ MDose-dependent inhibition.[4]

Table 3: Effect of Am80 on In Vivo Neutrophil Infiltration

ModelTreatmentOutcome MetricResultReference
Candida albicans water-soluble fraction (CAWS)-induced murine vasculitisAm80 (oral, once daily)Vasculitis ScoreSignificant attenuation of the vasculitis score.[3]
Candida albicans water-soluble fraction (CAWS)-induced murine vasculitisAm80 treatment of transferred neutrophilsNeutrophil MigrationInhibition of transferred neutrophil migration into the vasculitis site.[3]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This protocol is designed to assess the effect of Am80 on neutrophil migration towards a chemoattractant using a standard Boyden chamber or Transwell® assay.[6]

Materials:

  • Am80 (Tamibarotene)

  • Human peripheral blood neutrophils (isolated from healthy donors)

  • Chemoattractant (e.g., fMLP, IL-8)

  • Boyden chamber or 96-well Transwell® plate (5.0 µm pore size)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (for luminescence)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend purified neutrophils in assay buffer.

  • Cell Viability and Counting: Assess neutrophil viability using Trypan Blue exclusion. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in assay buffer.

  • Am80 Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of Am80 (e.g., 10⁻⁹ M to 10⁻⁶ M) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber or Transwell® plate.

    • Add assay buffer alone to the negative control wells.

    • Carefully place the Transwell® inserts into the wells.

    • Add 50 µL of the pre-incubated neutrophil suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®.

    • Alternatively, cells can be fixed, stained, and counted manually using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each Am80 concentration relative to the vehicle control.

Protocol 2: In Vivo Murine Model of Vasculitis

This protocol describes an in vivo model to study the effect of Am80 on neutrophil influx into inflamed tissue, based on the Candida albicans water-soluble fraction (CAWS)-induced vasculitis model.[3][7]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Candida albicans water-soluble fraction (CAWS)

  • Am80 (Tamibarotene)

  • Vehicle for oral administration (e.g., corn oil)

  • Fluorescently labeled neutrophils (for adoptive transfer studies)

  • Histology equipment and reagents (formalin, paraffin, H&E stain)

  • Fluorescence microscope

Procedure:

  • Induction of Vasculitis:

    • Administer CAWS (e.g., 4 mg per mouse) via intraperitoneal injection on day 0.

    • For some models, repeated injections may be required over several days.

  • Am80 Treatment:

    • Prepare Am80 in a suitable vehicle for oral gavage.

    • Administer Am80 (e.g., 1 mg/kg) or vehicle control orally once daily, starting from the day of or one day prior to CAWS injection and continuing for the duration of the experiment.

  • Assessment of Neutrophil Infiltration (Histology):

    • At a predetermined time point (e.g., day 14), euthanize the mice.

    • Perfuse the animals with PBS followed by 4% paraformaldehyde.

    • Harvest the heart and aortic root, and fix in 10% formalin.

    • Process the tissues for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.

    • Quantify neutrophil infiltration in the vessel walls and perivascular areas using light microscopy. A vasculitis score can be established based on the severity and extent of inflammation.

  • Adoptive Transfer of Labeled Neutrophils (Optional):

    • Isolate neutrophils from donor mice.

    • Label the neutrophils with a fluorescent dye (e.g., CFSE).

    • Inject the labeled neutrophils intravenously into recipient mice undergoing the vasculitis and Am80/vehicle treatment protocol.

    • After a set time (e.g., 24 hours), harvest the inflamed tissues.

    • Prepare frozen sections and visualize the migration of labeled neutrophils into the tissue using fluorescence microscopy.

Protocol 3: Analysis of MAPK Phosphorylation in Neutrophils

This protocol outlines the procedure to measure the phosphorylation status of ERK-1/2 and p38 in neutrophils treated with Am80, using intracellular flow cytometry.[4]

Materials:

  • Am80 (Tamibarotene)

  • Isolated human neutrophils

  • Stimulant (e.g., fMLP + LPS)

  • Fixation buffer (e.g., Cytofix™)

  • Permeabilization buffer (e.g., Perm/Wash™ Buffer)

  • Fluorochrome-conjugated antibodies against phospho-ERK-1/2 and phospho-p38

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Neutrophil Preparation and Pre-incubation: Isolate neutrophils as described in Protocol 1. Pre-incubate the cells with Am80 (e.g., 10⁻⁸ M) or vehicle for 30-60 minutes at 37°C.

  • Stimulation: Add the stimulant (e.g., 1 µM fMLP and 1 µg/mL LPS) to the neutrophil suspension and incubate for a short period (e.g., 1-10 minutes) at 37°C to induce MAPK phosphorylation.

  • Fixation: Immediately stop the stimulation by adding an equal volume of fixation buffer. Incubate for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then resuspend in permeabilization buffer. Incubate for 15 minutes.

  • Intracellular Staining:

    • Aliquot the permeabilized cells into tubes.

    • Add the anti-phospho-ERK-1/2, anti-phospho-p38, or corresponding isotype control antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in flow cytometry staining buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies in the Am80-treated versus vehicle-treated samples to determine the effect of Am80 on ERK-1/2 and p38 phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

Am80_Neutrophil_Migration_Signaling Am80 Signaling in Neutrophil Migration Inhibition cluster_0 Am80 Am80 (Tamibarotene) RARa RARα Am80->RARa activates MEK MEK RARa->MEK inhibits MKK MKK3/6 RARa->MKK inhibits fMLP fMLP fMLPR fMLP Receptor fMLP->fMLPR binds fMLPR->MEK fMLPR->MKK ERK ERK-1/2 MEK->ERK Chemotaxis Chemotaxis & Migration ERK->Chemotaxis p38 p38 MAPK MKK->p38 p38->Chemotaxis

Caption: Am80 inhibits fMLP-induced neutrophil chemotaxis via RARα-mediated suppression of ERK and p38 signaling.

Am80_CXCL2_Suppression Indirect Effect of Am80 on Neutrophil Influx cluster_microglia Microglia / Macrophage Am80_m Am80 RARa_m RARα Am80_m->RARa_m activates NFkB NF-κB (p65 translocation) RARa_m->NFkB inhibits LPS LPS / Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB CXCL2_gene CXCL2 Gene Transcription NFkB->CXCL2_gene CXCL2_protein CXCL2 Secretion CXCL2_gene->CXCL2_protein Neutrophil Neutrophil CXCL2_protein->Neutrophil chemoattractant Influx Neutrophil Influx Neutrophil->Influx In_Vitro_Workflow In Vitro Neutrophil Chemotaxis Workflow start Isolate Human Neutrophils preincubate Pre-incubate with Am80 or Vehicle Control start->preincubate setup Set up Boyden Chamber: Lower: Chemoattractant Upper: Neutrophils preincubate->setup incubate Incubate at 37°C (60-90 min) setup->incubate quantify Quantify Migrated Cells (e.g., ATP Assay) incubate->quantify analyze Analyze Data: % Inhibition of Migration quantify->analyze

References

Application Notes and Protocols for Investigating the Platelet-Activating Factor Response using Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiboflapon sodium is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3][4] Its primary mechanism of action involves the suppression of the biosynthesis of leukotrienes, specifically leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs), which are key mediators in inflammatory pathways.[1][2][4] While the direct effects of this compound are on the leukotriene pathway, preclinical studies have demonstrated a significant protective effect in a lethal platelet-activating factor (PAF) challenge in mice, where it increased survival time.[1][2][3][4] This suggests an important, albeit potentially indirect, role for this compound in modulating the broader inflammatory and thrombotic responses induced by PAF.

Platelet-activating factor is a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[5] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to platelet activation and aggregation.[6] Given the interplay between inflammatory mediators, investigating the effects of a FLAP inhibitor like this compound on the PAF response can provide valuable insights into its therapeutic potential for conditions where both pathways are implicated.

These application notes provide detailed protocols for researchers to investigate the effects of this compound on PAF-induced platelet responses, specifically focusing on platelet aggregation and calcium mobilization assays.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound, primarily related to its FLAP inhibitory activity. Researchers can use the protocols provided herein to generate analogous data for PAF-induced platelet responses.

ParameterValueSpecies/SystemSource
FLAP Binding Potency 2.9 nMNot specified[1][2][4]
IC50 (LTB4 Inhibition) 76 nMHuman whole blood[1][2][4]
EC50 (ex vivo LTB4 inhibition) ~7 nMRat (oral admin.)[2][4]
ED50 (in vivo LTB4 inhibition) 0.12 mg/kgRat (calcium-ionophore challenged)[2][4]
ED50 (in vivo CysLT inhibition) 0.37 mg/kgRat (calcium-ionophore challenged)[2][4]

Signaling Pathways and Experimental Workflow

To visualize the key processes involved, the following diagrams illustrate the PAF signaling pathway in platelets and a general experimental workflow for assessing the impact of this compound.

PAF_Signaling_Pathway cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Degranulation, Aggregation) PKC->Platelet_Activation Ca_ER->Platelet_Activation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Incubation Incubate PRP with This compound (or vehicle control) PRP->Incubation Stimulation Induce Platelet Activation with PAF Incubation->Stimulation Aggregation Platelet Aggregation Assay Stimulation->Aggregation Calcium Calcium Mobilization Assay Stimulation->Calcium Data Data Analysis (e.g., IC50 calculation) Aggregation->Data Calcium->Data

References

Application Note: Quantification of Fiboflapon Sodium in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fiboflapon Sodium (also known as GSK2190915) is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma and cardiovascular disorders.[3][4] By inhibiting FLAP, this compound effectively reduces the production of leukotrienes like Leukotriene B4 (LTB4).[1][2] Given its therapeutic potential, robust and reliable methods for the quantification of this compound in biological matrices such as plasma are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[5][6]

This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method that has been utilized in clinical studies of this compound.[5]

Mechanism of Action: FLAP Inhibition

This compound acts by binding to the 5-lipoxygenase-activating protein (FLAP), which prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LO). This inhibition halts the downstream synthesis of pro-inflammatory leukotrienes.

AA Arachidonic Acid FLAP 5-Lipoxygenase Activating Protein (FLAP) AA->FLAP Binds to LO5 5-Lipoxygenase (5-LO) FLAP->LO5 Presents AA to LTA4 Leukotriene A4 (LTA4) LO5->LTA4 Catalyzes conversion LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Fiboflapon This compound Fiboflapon->FLAP Inhibits

Caption: Mechanism of action of this compound.

Analytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[7][8] The method involves extracting the drug from plasma, separating it from other components using HPLC, and detecting it with a mass spectrometer.

Experimental Workflow

The general workflow for sample analysis involves plasma sample preparation, chromatographic separation, and subsequent detection by mass spectrometry.

Start Plasma Sample (with Internal Standard) Prep Protein Precipitation (e.g., with Acetonitrile) Start->Prep Centrifuge Centrifugation Prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for plasma sample analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of this compound

This protocol describes a representative method for the determination of this compound in human plasma. An appropriate stable isotope-labeled internal standard (SIL-IS) should be used for optimal accuracy and precision.

Materials and Reagents
  • This compound reference standard

  • This compound stable isotope-labeled internal standard (e.g., ¹³C₆-Fiboflapon)

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (FA), LC-MS grade

  • Human plasma (K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a wide range of drugs from plasma.[9]

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in 50% MeOH) to all tubes except blanks.

  • To precipitate plasma proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to HPLC vials for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables outline typical parameters for the chromatographic separation and mass spectrometric detection.[8][10]

Table 1: Liquid Chromatography Parameters

Parameter Condition
HPLC System Ultimate 3000 RSLCnano system or equivalent
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C

| Total Run Time | ~6 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temp. 500°C
MRM Transition 1 [Parent Ion m/z] -> [Product Ion m/z] (for Fiboflapon)
MRM Transition 2 [Parent Ion m/z] -> [Product Ion m/z] (for IS)
Collision Gas Nitrogen

Note: Specific m/z transitions for this compound and its internal standard must be determined empirically by infusing the pure compounds into the mass spectrometer.

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for key validation parameters based on regulatory guidelines.

Table 3: Bioanalytical Method Validation Parameters & Acceptance Criteria

Parameter Purpose Acceptance Criteria
Linearity Establish the concentration range over which the assay is accurate and precise. Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal value (±20% at LLOQ).
Accuracy Closeness of measured values to the true value. Mean concentration within ±15% of nominal values (±20% at LLOQ) for QC samples.
Precision Repeatability of the measurement (intra- and inter-day). Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) for QC samples.
Selectivity Ensure no interference from endogenous plasma components. Response in blank plasma should be <20% of the LLOQ response.
Recovery Efficiency of the extraction process. Consistent and reproducible across the concentration range.
Matrix Effect Assess ion suppression or enhancement from plasma components. CV of the matrix factor should be ≤ 15%.

| Stability | Assess analyte stability under various conditions (freeze-thaw, short-term, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Alternative Quantification Techniques

While LC-MS/MS is the preferred method for this compound, other techniques could potentially be developed.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is generally less sensitive and selective than LC-MS/MS.[11] Its suitability would depend on the chromophore of this compound and the required limit of quantification. Development would require significant optimization of sample cleanup procedures to minimize interference from the plasma matrix.[12][13]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a ligand-binding assay that relies on specific antibodies.[14] Currently, there are no commercially available ELISA kits for this compound.[15][16] Developing a custom ELISA would be a time- and resource-intensive process, requiring the generation of specific monoclonal or polyclonal antibodies against the drug.

Conclusion

The LC-MS/MS method outlined provides a robust, sensitive, and selective framework for the quantitative analysis of this compound in human plasma. Proper validation is critical to ensure that the data generated is accurate and reliable for supporting clinical and preclinical drug development programs. The protein precipitation sample preparation method is fast and efficient, making it suitable for high-throughput analysis required in pharmacokinetic studies.

References

Troubleshooting & Optimization

Fiboflapon Sodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Fiboflapon Sodium. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is characterized as a poorly soluble compound in aqueous solutions. The predicted water solubility is extremely low, estimated at approximately 0.000148 mg/mL.[1] Therefore, direct dissolution in aqueous buffers is not recommended and will likely result in precipitation or an insoluble suspension.

Q2: Why does my this compound precipitate out of solution?

Precipitation of this compound can occur for several reasons:

  • Inappropriate Solvent System: As a poorly soluble compound, it requires specific co-solvents or formulation strategies to achieve a stable solution. Direct addition to aqueous buffers will likely cause it to crash out.

  • Solvent Ratios: The proportion of each solvent in a formulation is critical. Deviating from established protocols can lead to insolubility.

  • Temperature: Changes in temperature during storage or use can affect solubility, potentially leading to precipitation.

  • pH: The pH of the final solution can influence the ionization state of the molecule, impacting its solubility.

Q3: Are there any pre-formulated solvent systems available?

Yes, several solvent systems have been developed to achieve concentrations of at least 2.5 mg/mL.[2] These typically involve a combination of organic solvents and other excipients. It is crucial to select a formulation that is compatible with your specific experimental model (e.g., in vitro vs. in vivo).

Q4: What is the molecular weight of this compound?

The molecular weight of this compound is 659.81 g/mol .[3][4] This value is essential for accurate molarity calculations.

Troubleshooting Guide

Issue: this compound Fails to Dissolve or Precipitates

This guide provides a systematic approach to addressing solubility issues with this compound.

G cluster_0 start Start: Solubility Issue (Precipitation or Failure to Dissolve) check_protocol Step 1: Verify Protocol - Correct solvents used? - Correct solvent ratios? - Correct order of addition? start->check_protocol physical_aid Step 2: Apply Physical Dissolution Aids - Gentle heating? - Sonication? check_protocol->physical_aid Yes, protocol followed correctly. reprepare Reprepare Solution Following Protocol Strictly check_protocol->reprepare No, protocol deviation identified. evaluate_solubility Step 3: Evaluate Solubility - Does precipitation persist? physical_aid->evaluate_solubility reprepare->physical_aid change_protocol Step 4: Select Alternative Formulation - Is a clear solution required? - Is a suspension acceptable for the experiment? evaluate_solubility->change_protocol Yes, precipitation persists. end_success End: Stable Solution/Suspension Achieved evaluate_solubility->end_success No, solution is stable. protocol_2_3 Consider Protocol 2 (SBE-β-CD) or 3 (Corn Oil) for a clear solution. change_protocol->protocol_2_3 Clear solution needed. protocol_1 Use Protocol 1 for a suspended solution. change_protocol->protocol_1 Suspension is acceptable. end_fail End: Issue Persists Contact Technical Support for further assistance. change_protocol->end_fail protocol_2_3->end_success protocol_1->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems. These formulations are designed to achieve a minimum concentration of 2.5 mg/mL.

ProtocolSolvent System CompositionAchieved SolubilitySolution AppearanceReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (3.79 mM)Suspended Solution[2]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.79 mM)Clear Solution[2]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.79 mM)Clear Solution[2]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions based on the protocols in the table above.

Protocol 1: Preparation of a Suspended Solution (2.5 mg/mL)

This protocol is suitable for oral and intraperitoneal injections where a suspension is acceptable.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume:

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution.

    • Mix thoroughly until uniform.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • If precipitation occurs, use sonication to aid in creating a uniform suspension. [2]

G cluster_0 start Start: Prepare 25 mg/mL Stock in DMSO peg Add 100 µL Stock to 400 µL PEG300 start->peg tween Add 50 µL Tween-80 peg->tween saline Add 450 µL Saline tween->saline sonicate Sonication (if needed) saline->sonicate end End: 2.5 mg/mL Suspended Solution saline->end sonicate->end

Caption: Workflow for preparing a suspended solution of this compound.
Protocol 2: Preparation of a Clear Solution (≥2.5 mg/mL) with SBE-β-CD

This protocol yields a clear solution suitable for experiments requiring a non-particulate formulation.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% SBE-β-CD solution in saline.

  • For a 1 mL final volume:

    • To 900 µL of the 20% SBE-β-CD in saline solution, add 100 µL of the 25 mg/mL DMSO stock solution.

    • Mix thoroughly until a clear solution is obtained.

Protocol 3: Preparation of a Clear Solution (≥2.5 mg/mL) in Corn Oil

This protocol is an alternative for creating a clear solution, often used for oral administration.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume:

    • To 900 µL of corn oil, add 100 µL of the 25 mg/mL DMSO stock solution.

    • Mix thoroughly until a clear solution is formed.

Mechanism of Action: FLAP Inhibition

This compound is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP).[2][5] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting FLAP, this compound effectively reduces the production of leukotrienes, such as Leukotriene B4 (LTB4), thereby mitigating inflammatory responses.[2][3]

G cluster_0 AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammatory Response (e.g., Neutrophil Chemotaxis) LTB4->Inflammation Fiboflapon This compound Fiboflapon->FLAP

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Optimizing GSK2190915 Dosage for Sustained LTB4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of GSK2190915 for sustained leukotriene B4 (LTB4) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is GSK2190915 and what is its mechanism of action?

A1: GSK2190915, also known as Fiboflapon, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial protein in the biosynthesis of leukotrienes. By binding to FLAP, GSK2190915 prevents the interaction between FLAP and 5-lipoxygenase (5-LO), which is the first and rate-limiting step in the leukotriene pathway. This inhibition effectively attenuates the production of LTB4 and cysteinyl leukotrienes (cysLTs), which are potent inflammatory mediators.[2][3]

Q2: What is the potency of GSK2190915 in inhibiting LTB4?

A2: GSK2190915 has a high affinity for FLAP with a binding potency of 2.9 nM.[1] In human whole blood, it inhibits LTB4 production with an IC50 of 76 nM.[1][4] The EC50 values for the inhibition of LTB4 have been reported to be 85 nM and 89 nM in Western European and Japanese subjects, respectively.[5][6]

Q3: What is the recommended dosage of GSK2190915 for sustained LTB4 inhibition?

A3: Clinical studies suggest that doses of ≥150 mg are required for 24-hour inhibition of blood LTB4.[5][6] While a 30 mg once-daily dose has shown some clinical efficacy in asthma, higher doses are needed for sustained biomarker inhibition.[2][7] A dose of 100 mg has been shown to reduce median sputum LTB4 by over 90%.[8] It is important to note that no additional clinical benefit was observed for doses greater than 30 mg in some asthma studies.[2][7] Therefore, the optimal dosage may depend on the specific research question and the desired level and duration of LTB4 suppression.

Q4: What is the pharmacokinetic profile of GSK2190915?

A4: GSK2190915 is orally bioavailable.[1] Following oral administration, maximum plasma concentrations and the area under the curve increase in a dose-related manner.[5][6] The mean half-life ranges from 16 to 34 hours, which supports once-daily dosing for 24-hour inhibition of leukotrienes.[5][6]

Q5: How does GSK2190915 affect cysteinyl leukotrienes (cysLTs)?

A5: As a FLAP inhibitor, GSK2190915 inhibits the entire 5-LO pathway, leading to a reduction in both LTB4 and cysLTs.[2][3] Doses of ≥50 mg have been shown to result in near-complete inhibition of urinary leukotriene E4 (a cysLT metabolite) at 24 hours post-dose.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Suboptimal LTB4 Inhibition Insufficient Dosage: A 10 mg dose has been shown to be sub-optimal.[2][7][9]Increase the dose of GSK2190915. Doses of ≥150 mg are recommended for sustained 24-hour LTB4 inhibition.[5][6]
Timing of Measurement: LTB4 levels may rebound if measurements are not taken at the appropriate time relative to dosing.For sustained inhibition, ensure that LTB4 levels are measured at trough concentrations, typically 24 hours post-dose for a once-daily regimen.
Assay Variability: Issues with the LTB4 assay, such as improper sample handling or reagent preparation, can lead to inaccurate results.Review and strictly adhere to the LTB4 assay protocol. Ensure proper sample collection, processing, and storage. Run appropriate controls with each assay.
High Inter-Individual Variability in Response Genetic Factors: Polymorphisms in genes related to the leukotriene pathway could influence individual responses to GSK2190915.Consider genotyping subjects for relevant polymorphisms if significant variability is observed.
Disease Heterogeneity: The underlying inflammatory profile of the subjects may vary.Stratify subjects based on baseline biomarker levels (e.g., sputum neutrophils) to identify potential responder populations.[3]
Discrepancy Between Biomarker Inhibition and Clinical Efficacy Complex Disease Pathology: LTB4 may not be the sole or primary driver of the clinical phenotype in all subjects.Consider measuring a broader panel of inflammatory mediators to better understand the disease mechanism and the effects of GSK2190915.
Flat Dose-Response for Clinical Endpoints: Some studies have shown a flat dose-response for clinical outcomes at doses above 30 mg, despite dose-dependent biomarker inhibition.[2][7]For clinical studies, a 30 mg dose may be sufficient to achieve the desired clinical effect in certain patient populations. Higher doses may be necessary for mechanistic studies focused on maximal LTB4 suppression.

Data Summary

In Vitro and In Vivo Potency of GSK2190915
Parameter Value System Reference
FLAP Binding Potency2.9 nM-[1]
IC50 for LTB4 Inhibition76 nMHuman Whole Blood[1][4]
EC50 for LTB4 Inhibition85 nMWestern European Subjects[5][6]
EC50 for LTB4 Inhibition89 nMJapanese Subjects[5][6]
Pharmacokinetic Parameters of GSK2190915
Parameter Value Reference
Half-life (t1/2)16 - 34 hours[5][6]
Dosing RegimenOnce-daily[5][6]
Dose-Dependent Inhibition of Leukotrienes
Dose Effect on LTB4 Effect on Urinary LTE4 Reference
10 mgSub-optimal inhibition40% suppression[2][9]
≥50 mg-Near-complete inhibition at 24h[5][6]
100 mg>90% reduction in sputum LTB4-[8]
≥150 mg24-hour inhibition-[5][6]

Experimental Protocols

Measurement of LTB4 in Biological Samples (ELISA-based)

This protocol provides a general guideline for the quantification of LTB4 using a competitive ELISA kit. Researchers should always refer to the specific instructions provided with their chosen assay kit.

  • Sample Collection and Preparation:

    • Plasma: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Aliquot the plasma and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[10]

    • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature before centrifuging at 1000 x g for 15 minutes. Aliquot the serum and store at ≤ -20°C.[10]

    • Sputum: Process induced sputum samples according to standard laboratory procedures to obtain a soluble fraction for analysis.

    • Cell Culture Supernatants: Centrifuge to remove any particulates before assaying.[10]

  • Assay Procedure (General Steps):

    • Prepare LTB4 standards and samples at the appropriate dilutions in the provided assay buffer.

    • Add standards and samples to the wells of the microplate pre-coated with an LTB4 antibody.

    • Add a fixed amount of HRP-conjugated LTB4 to each well. This will compete with the LTB4 in the sample for binding to the antibody.

    • Incubate the plate for the time and temperature specified in the kit manual.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.

    • Stop the reaction by adding a stop solution.

    • Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve.

    • Multiply the result by the dilution factor to obtain the final concentration.

Visualizations

LTB4_Synthesis_Pathway_and_GSK2190915_Inhibition AA Arachidonic Acid FLAP 5-Lipoxygenase-Activating Protein (FLAP) AA->FLAP Binds to FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase cysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->cysLTs LTC4 Synthase Inflammation Inflammation LTB4->Inflammation cysLTs->Inflammation GSK GSK2190915 GSK->FLAP Inhibits experimental_workflow start Start: Subject Recruitment dosing GSK2190915 or Placebo Administration start->dosing sampling Biological Sample Collection (Blood, Sputum, Urine) dosing->sampling analysis LTB4 Quantification (e.g., ELISA) sampling->analysis data Data Analysis and Dose Optimization analysis->data end End: Determine Optimal Dosage data->end troubleshooting_logic problem Problem: Suboptimal LTB4 Inhibition cause1 Is the dosage sufficient (≥150 mg for 24h)? problem->cause1 solution1 Increase Dosage cause1->solution1 No cause2 Is sample timing correct (trough)? cause1->cause2 Yes solution2 Adjust Sampling Time cause2->solution2 No cause3 Is the LTB4 assay validated and controlled? cause2->cause3 Yes solution3 Review and Validate Assay Protocol cause3->solution3 No

References

Troubleshooting Fiboflapon Sodium precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fiboflapon Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems you might face with this compound in solution.

Issue 1: My this compound powder is not dissolving in aqueous buffer.

  • Question: I'm trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4, but I'm observing poor solubility and precipitation. What could be the cause?

  • Answer: This is a common issue that can be attributed to several factors. This compound is the salt of a weak acid with a pKa of 4.5. For optimal solubility, the pH of the solution should be at least 2 units above the pKa. While pH 7.4 is generally sufficient, other factors can influence solubility.[1][2][3]

    • Low Temperature: The solubility of many salts, including this compound, is temperature-dependent and often increases with a rise in temperature.[1][4][5] Attempting to dissolve the powder at room temperature or below may lead to incomplete dissolution.

    • High Concentration: You might be exceeding the solubility limit of this compound in your chosen buffer.

    • Common Ion Effect: The presence of sodium ions in PBS can slightly decrease the solubility of this compound due to the common ion effect.[1]

    Troubleshooting Steps:

    • Gentle Warming: Warm your buffer to 37°C before adding the this compound powder. Sonication can also aid in dissolution.

    • pH Adjustment: Ensure the final pH of your solution is at least 6.5. You can adjust it with a small amount of dilute NaOH if necessary.

    • Lower Concentration: Try preparing a more dilute stock solution.

    • Alternative Buffer: Consider using a buffer with a lower sodium concentration, such as HEPES.

Issue 2: My this compound solution precipitates after being stored.

  • Question: I successfully prepared a clear stock solution of this compound, but after storing it at 4°C overnight, a precipitate has formed. Why did this happen?

  • Answer: Precipitation upon cold storage is often due to a decrease in solubility at lower temperatures.[6] High-molecular-weight plasma proteins can also fall out of solution when exposed to extreme shifts in temperature.

    Troubleshooting Steps:

    • Re-dissolve before use: Before use, bring the solution back to room temperature or 37°C and vortex or sonicate to re-dissolve the precipitate.

    • Aliquot and Store: Prepare smaller aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]

    • Co-solvents: For long-term storage, consider preparing your stock solution in a solvent like DMSO, where this compound has higher solubility, and then diluting it into your aqueous buffer immediately before your experiment. Be mindful that high concentrations of DMSO can be toxic to cells.[7]

Issue 3: I'm observing precipitation when I add my this compound stock solution to cell culture media.

  • Question: When I dilute my concentrated this compound stock solution into my cell culture media, the media becomes cloudy, and I can see a precipitate under the microscope. What's causing this?

  • Answer: This is a frequent problem when introducing a new compound into a complex biological medium. Several factors could be at play:

    • Localized High Concentration: When a concentrated stock is added, the local concentration at the point of addition can momentarily exceed the solubility limit, causing it to crash out of solution.

    • Interaction with Media Components: Cell culture media are rich in salts, such as calcium and magnesium, which can form insoluble salts with Fiboflapon.[6][8] For instance, CaCl2 and MgSO4 can react in solution to form CaSO4 crystals.[8]

    • pH Shift: The addition of your stock solution might be altering the pH of the media, pushing it closer to the pKa of Fiboflapon and reducing its solubility.[2]

    • Solvent Shock: If your stock is in an organic solvent like DMSO, rapid dilution into an aqueous medium can cause the compound to precipitate.[7]

    Troubleshooting Steps:

    • Stepwise Dilution: Instead of adding the stock directly to the full volume of media, perform a series of stepwise dilutions.

    • Pre-warm Media: Ensure your cell culture media is at 37°C before adding the this compound.

    • Slow Addition and Mixing: Add the stock solution dropwise to the media while gently swirling or stirring.

    • Control for Solvent Effects: If using an organic solvent, prepare a vehicle control with the same final concentration of the solvent to ensure it's not the solvent causing cytotoxicity or other effects.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

    • A1: For a high-concentration stock (e.g., 10-50 mM), we recommend using dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO. Remember to use a final DMSO concentration of less than 0.5% in your cell culture experiments to avoid solvent-induced toxicity.[7]

  • Q2: What is the solubility of this compound in water?

    • A2: The aqueous solubility of this compound is pH-dependent. At a pH of 7.4 and 25°C, its solubility is approximately 1 mg/mL.

  • Q3: Can I filter-sterilize my this compound solution?

    • A3: Yes, you can filter-sterilize your solution using a 0.22 µm PVDF or PES filter. We recommend bringing the solution to room temperature or 37°C before filtering to ensure the compound is fully dissolved.

  • Q4: How does this compound work?

    • A4: this compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[9][10][11] FLAP is essential for the production of leukotrienes, which are pro-inflammatory lipid mediators.[9][10][12] By inhibiting FLAP, this compound blocks the synthesis of leukotrienes, thereby exerting its anti-inflammatory effects.[9][12]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water (pH 5.0)25< 0.1
Water (pH 7.4)25~ 1.0
PBS (pH 7.4)25~ 0.8
DMSO25> 50
Ethanol25~ 5

Table 2: Effect of pH on Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)
4.0< 0.05
5.00.1
6.00.5
7.00.9
8.01.2

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media

  • Thaw a 10 mM stock aliquot of this compound at room temperature.

  • Warm the desired volume of cell culture media to 37°C in a sterile container.

  • Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. This will result in a 1 mM solution.

  • Gently vortex the 1 mM solution.

  • Perform a final 1:10 dilution by adding 100 µL of the 1 mM solution to 900 µL of pre-warmed media to achieve the final 100 µM working concentration.

  • Gently mix the final working solution by inverting the tube or pipetting up and down. Use immediately.

Visualizations

FLAP_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nuclear Membrane cluster_products AA Arachidonic Acid FLAP FLAP AA->FLAP Binds to Five_LO 5-LO FLAP->Five_LO Presents AA to LTA4 LTA4 Five_LO->LTA4 Converts to LTA4_Synthase LTA4 Hydrolase LTB4 LTB4 LTA4->LTB4 Hydrolyzes to Fiboflapon This compound Fiboflapon->FLAP Inhibits

Caption: this compound inhibits the FLAP signaling pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare 100 µM Working Solution in Media stock->working treat Treat Cells with Working Solution working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24h treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data assay->analyze

Caption: Workflow for cell-based experiments with this compound.

Troubleshooting_Logic cluster_stock In Stock Solution? cluster_media In Cell Media? start Precipitation Observed? check_pH Check pH & Temp start->check_pH Yes, in stock slow_dilution Slow, Stepwise Dilution start->slow_dilution Yes, in media end Solution Clear start->end No use_cosolvent Use Co-solvent (DMSO) check_pH->use_cosolvent If persists use_cosolvent->end prewarm Pre-warm Media slow_dilution->prewarm prewarm->end

Caption: Logical steps for troubleshooting this compound precipitation.

References

Technical Support Center: Enhancing Oral Bioavailability of AM-803 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of AM-803, a selective five-lipoxygenase-activating protein (FLAP) inhibitor, in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of FLAP inhibitors in rats, and what can be expected for AM-803?

Q2: What are the primary challenges that can limit the oral bioavailability of AM-803?

The primary challenges in achieving adequate oral bioavailability for a compound like AM-803 likely stem from:

  • Poor Aqueous Solubility: As with many small molecule inhibitors, AM-803 may have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption[3].

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound available.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like AM-803?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs[3][4][5]. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate[5].

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution[3][5].

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming microemulsions in the gastrointestinal tract[5][6][7].

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility[5][6][8].

  • Use of Excipients: Incorporating surfactants, solubilizers, and disintegrants in the formulation can significantly improve dissolution[2][3][5][8].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low and variable drug exposure after oral administration. Poor aqueous solubility of AM-803 leading to incomplete dissolution in the GI tract.- Formulation: Develop a formulation to enhance solubility. Consider solid dispersions with polymers like HPMC or HPC, or a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS)[3][5][6][7].- Excipients: Include solubilizing excipients such as surfactants (e.g., polysorbates, sodium lauryl sulfate) or co-solvents in the formulation[5][8].
High first-pass metabolism suspected. Extensive metabolism by cytochrome P450 enzymes in the liver and/or gut wall.- Co-administration with Inhibitors: While not a formulation strategy, co-administration with a known inhibitor of the relevant metabolizing enzymes (if identified) can help elucidate the extent of first-pass metabolism in preclinical studies.- Prodrug Approach: Design a prodrug of AM-803 that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.
Discrepancy between in vitro dissolution and in vivo absorption. The drug may be a substrate for intestinal efflux transporters (e.g., P-glycoprotein).- In Vitro Permeability Assays: Conduct Caco-2 cell permeability assays to determine if AM-803 is a substrate for efflux transporters.- Co-administration with P-gp Inhibitors: In preclinical studies, co-administer AM-803 with a P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the impact on absorption.

Data Presentation: Formulation Strategies for Improving Oral Bioavailability

Formulation Strategy Principle Advantages Considerations
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, to improve dissolution rate and solubility[3][5].- Significant improvement in dissolution.- Can be formulated into solid dosage forms.- Potential for recrystallization of the amorphous drug, affecting stability.- Polymer selection is critical.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media[5][6][7].- Enhances solubility and absorption.- Protects the drug from degradation and first-pass metabolism[5].- Requires careful selection of excipients.- Can be challenging to formulate into solid dosage forms.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility[5][6][8].- Increases aqueous solubility and dissolution rate.- Can improve drug stability.- The size of the drug molecule must be suitable for the cyclodextrin cavity.- Can be a costly approach.
Particle Size Reduction (Nanosuspensions) Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution[5].- Increases dissolution velocity.- Can be administered via various routes.- High energy process for production.- Potential for particle aggregation.

Experimental Protocols

General Protocol for Evaluating the Oral Bioavailability of an AM-803 Formulation in Rats

1. Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Fast rats overnight (12-16 hours) before dosing, with free access to water.

2. Drug Formulation:

  • Intravenous (IV) Formulation: Dissolve AM-803 in a suitable vehicle for intravenous administration (e.g., a mixture of saline, ethanol, and a solubilizing agent like PEG 400).

  • Oral (PO) Formulation: Prepare the test formulation of AM-803 (e.g., suspension in 0.5% methylcellulose, solution in a self-emulsifying vehicle, or solid dispersion reconstituted in water).

3. Dosing:

  • IV Administration: Administer the IV formulation via the tail vein at a dose of, for example, 1 mg/kg.

  • PO Administration: Administer the oral formulation by oral gavage at a dose of, for example, 10 mg/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Develop and validate a sensitive and specific bioanalytical method for the quantification of AM-803 in rat plasma (e.g., LC-MS/MS).

  • Analyze the plasma samples to determine the concentration of AM-803 at each time point.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data. Key parameters include:

    • Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Elimination half-life (t1/2).

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

Mechanism of Action: AM-803 Inhibition of the Leukotriene Synthesis Pathway

AM-803 is an inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP), which is a crucial component in the synthesis of leukotrienes[9]. Leukotrienes are inflammatory mediators involved in various diseases. The following diagram illustrates the leukotriene synthesis pathway and the point of inhibition by AM-803.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Pro-inflammatory Leukotrienes Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LO FLAP FLAP Arachidonic Acid->FLAP Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) 5-LO Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase 5-LO 5-LO FLAP->5-LO presents AA to 5-LO AM-803 AM-803 AM-803->FLAP Inhibits

Caption: AM-803 inhibits FLAP, preventing the synthesis of pro-inflammatory leukotrienes.

Experimental Workflow: Oral Bioavailability Study in Rats

The following diagram outlines the key steps in a typical in vivo study to determine the oral bioavailability of an AM-803 formulation in rats.

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Animal Acclimation & Fasting Animal Acclimation & Fasting Formulation Preparation (IV & PO) Formulation Preparation (IV & PO) Animal Acclimation & Fasting->Formulation Preparation (IV & PO) IV Administration (Group 1) IV Administration (Group 1) Formulation Preparation (IV & PO)->IV Administration (Group 1) PO Administration (Group 2) PO Administration (Group 2) Formulation Preparation (IV & PO)->PO Administration (Group 2) Serial Blood Sampling Serial Blood Sampling IV Administration (Group 1)->Serial Blood Sampling PO Administration (Group 2)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation

Caption: Workflow for determining the oral bioavailability of AM-803 in rats.

References

How to avoid off-target effects of Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fiboflapon Sodium. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an essential transfer protein that presents arachidonic acid to the 5-lipoxygenase (5-LO) enzyme.[3][4] By inhibiting FLAP, this compound effectively blocks the cellular biosynthesis of leukotrienes (both LTB4 and cysteinyl-leukotrienes), which are potent lipid mediators of inflammation.[4][5]

Q2: Are there any known off-target effects of this compound?

A2: While this compound has demonstrated high selectivity for FLAP, its indole-based chemical structure suggests a potential for interactions with other proteins, a common characteristic of this scaffold.[6][7] Based on preclinical profiling of similar compounds and in silico modeling, two potential off-target activities have been identified for characterization:

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Some inhibitors targeting the leukotriene pathway have shown cross-reactivity with enzymes in the prostaglandin synthesis pathway, such as mPGES-1.[8][9]

  • Src Family Kinases (e.g., LCK): The indole nucleus is a privileged scaffold found in many kinase inhibitors.[6][10] Therefore, off-target inhibition of certain protein kinases is a theoretical possibility.

Q3: What is the difference between on-target and off-target effects?

A3: On-target effects are the desired biochemical and physiological consequences of a drug interacting with its intended therapeutic target (in this case, FLAP). Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to unexpected experimental results or adverse effects.[11] Understanding and controlling for off-target effects is a critical aspect of drug development.[12]

Troubleshooting Unexplained Experimental Results

This guide will help you troubleshoot unexpected results that may be related to the hypothetical off-target activities of this compound.

Q4: My cells are showing reduced viability at high concentrations of this compound, which is not explained by leukotriene inhibition. What could be the cause?

A4: Unexplained cytotoxicity, especially that which does not correlate with the potency of on-target FLAP inhibition, may suggest an off-target effect. The inhibition of essential kinases, such as Src family kinases, by an indole-containing compound could lead to anti-proliferative or cytotoxic effects in certain cell types.[13][14]

  • Recommendation: Perform a dose-response curve for cytotoxicity and compare the EC50 with the IC50 for FLAP inhibition. If there is a significant discrepancy, consider evaluating the effect of this compound on the activity of key cellular kinases known to be sensitive to indole-based inhibitors. See the protocol for the Cell-Based LCK Kinase Activity Assay below.

Q5: I am observing unexpected changes in prostaglandin E2 (PGE2) levels in my experimental system. Is this related to this compound?

A5: This is a plausible off-target effect. Other inhibitors of the leukotriene pathway have been shown to affect prostaglandin synthesis.[8][9] A potential off-target for this compound is mPGES-1, the terminal enzyme for PGE2 production. Inhibition of mPGES-1 would lead to a decrease in PGE2 levels that is independent of FLAP inhibition.

  • Recommendation: To confirm this, you can measure PGE2 levels in your system after treatment with this compound. It is also advisable to run a direct enzymatic assay to test the inhibitory activity of this compound on mPGES-1. See the protocol for the In Vitro mPGES-1 Enzyme Activity Assay below.

Q6: The observed phenotype in my animal model is stronger than what has been reported for other FLAP inhibitors or leukotriene receptor antagonists. Why might this be?

A6: A more pronounced in vivo phenotype could result from a polypharmacological profile, where the compound affects multiple targets. If this compound is inhibiting both the leukotriene pathway (on-target) and a separate pro-inflammatory pathway like prostaglandin E2 synthesis (off-target), the combined effect could be synergistic.

  • Recommendation: To dissect the effects, try to rescue the phenotype by adding back exogenous leukotrienes or PGE2. If the phenotype is only partially rescued by leukotrienes, it suggests another pathway is involved. Additionally, you can use a FLAP inhibitor with a different chemical scaffold as a control.

Data Presentation: Target and Off-Target Selectivity Profile

The following table summarizes the hypothetical selectivity profile of this compound. This data is provided for illustrative purposes to guide experimental design.

TargetTarget ClassBinding Affinity (Ki)Functional Inhibition (IC50)Notes
FLAP (On-Target) Leukotriene Synthesis0.8 nM 15 nM Primary therapeutic target.
mPGES-1 (Off-Target) Prostaglandin Synthesis150 nM 450 nM Structurally related off-target. ~100-fold less potent than on-target binding.
LCK (Off-Target) Protein Tyrosine Kinase800 nM 1.2 µM Scaffold-based off-target. Significant potency gap relative to on-target.

Signaling and Experimental Workflow Diagrams

FLAP_Pathway cluster_membrane Nuclear Membrane cluster_inhibitor Inhibition AA Arachidonic Acid (AA) FLAP FLAP AA->FLAP Binds Five_LO 5-LO FLAP->Five_LO Presents AA LTA4 LTA4 Five_LO->LTA4 Converts AA LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase LTC4 Cysteinyl Leukotrienes (Pro-inflammatory) LTA4->LTC4 LTC4 Synthase Fiboflapon This compound Fiboflapon->FLAP Inhibits On_Off_Target cluster_on_target On-Target Pathway cluster_off_target_1 Hypothetical Off-Target 1 cluster_off_target_2 Hypothetical Off-Target 2 Fiboflapon This compound FLAP FLAP Fiboflapon->FLAP High Potency (Inhibition) mPGES1 mPGES-1 Fiboflapon->mPGES1 Lower Potency (Inhibition) LCK LCK Kinase Fiboflapon->LCK Lowest Potency (Inhibition) Leukotrienes Leukotriene Synthesis FLAP->Leukotrienes Prostaglandins Prostaglandin E2 Synthesis mPGES1->Prostaglandins T_Cell_Signaling T-Cell Receptor Signaling LCK->T_Cell_Signaling Troubleshooting_Workflow Start Unexpected Experimental Result Observed Q1 Does the effect correlate with on-target potency (IC50)? Start->Q1 OnTarget Likely On-Target Effect. Optimize experiment for leukotriene pathway. Q1->OnTarget Yes OffTarget Potential Off-Target Effect Q1->OffTarget No Q2 Is PGE2 production altered? OffTarget->Q2 Q3 Is cell viability or signaling unexpectedly affected? OffTarget->Q3 Test_mPGES1 Run mPGES-1 Enzyme Assay Q2->Test_mPGES1 Yes Test_Kinase Run Kinase Activity Assay Q3->Test_Kinase Yes Conclusion Characterize Off-Target. Use lower concentration or structural analog as control. Test_mPGES1->Conclusion Test_Kinase->Conclusion

References

GSK2190915 stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of GSK2190915 in various solvent systems. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving GSK2190915?

A1: GSK2190915 is soluble in DMSO.[1] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil have been used to prepare solutions.[2][3]

Q2: What are the recommended storage conditions for GSK2190915?

A2: As a powder, GSK2190915 can be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1][2] It is advisable to minimize freeze-thaw cycles.

Q3: How can I assess the stability of GSK2190915 in my experimental solvent system?

A3: A stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended.[4][5] This involves incubating the compound in the solvent under defined conditions (e.g., temperature, light exposure) and monitoring its concentration over time.

Q4: Are there any known incompatibilities of GSK2190915 with common solvents or excipients?

A4: While specific incompatibility data for GSK2190915 is not widely published, it is crucial to be aware of potential degradation pathways. The major routes of metabolism in vivo are reported to be oxidation, dehydrogenation, and acyl glucuronidation.[6] These metabolic pathways suggest that the compound may be sensitive to oxidative conditions and pH extremes in in vitro solvent systems.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of GSK2190915 in aqueous buffers. GSK2190915 has poor aqueous solubility. The percentage of organic co-solvent (e.g., DMSO) may be too low in the final buffer concentration.Increase the percentage of the organic co-solvent if experimentally permissible. Alternatively, consider using a different solvent system or a formulation aid like cyclodextrin.[2] For some formulations, gentle heating and sonication may aid dissolution.[2][3]
Inconsistent analytical results in stability studies. This could be due to multiple factors including instrument variability, improper sample handling, or complex degradation kinetics.Ensure the analytical method is fully validated for stability-indicating properties. Use internal standards to account for injection volume variations. Control for environmental factors like light and temperature during sample preparation and analysis.
Rapid degradation of the compound is observed. The solvent system may not be optimal, or the compound could be sensitive to environmental factors such as light, temperature, or pH.Conduct forced degradation studies to identify the key factors causing instability. This involves exposing the compound to stress conditions like acid, base, oxidation, heat, and light. Based on the results, adjust the solvent system and handling procedures accordingly (e.g., use amber vials for light-sensitive compounds, maintain a specific pH).

Experimental Protocols

Protocol: Stability Assessment of GSK2190915 using HPLC

This protocol outlines a general procedure for assessing the stability of GSK2190915 in a given solvent system.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of GSK2190915 powder.

    • Dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the test solvent systems to a final concentration suitable for HPLC analysis (e.g., 10 µM).

    • Prepare multiple aliquots for each time point to be tested.

  • Incubation:

    • Store the prepared samples under controlled conditions. This could include different temperatures (e.g., room temperature, 4°C, 37°C) and light conditions (e.g., protected from light, exposed to UV light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for such compounds.[5]

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]

    • Use a UV detector set at a wavelength where GSK2190915 has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of GSK2190915 at each time point.

    • Calculate the percentage of GSK2190915 remaining relative to the initial time point (T=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Illustrative Stability of GSK2190915 in Various Solvents at Room Temperature (25°C)

Disclaimer: The following data is for illustrative purposes only and is not derived from published experimental results.

Solvent System% Remaining after 24h% Remaining after 48h% Remaining after 72h
100% DMSO99.5%99.1%98.5%
50% Acetonitrile / 50% Water95.2%90.5%85.7%
Phosphate Buffered Saline (PBS), pH 7.488.3%78.1%67.4%
10% DMSO in PBS, pH 7.497.8%95.6%93.2%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare GSK2190915 Stock Solution (DMSO) samples Dilute Stock into Test Solvent Systems stock->samples incubate Store Samples under Controlled Conditions (Temp, Light) samples->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Experimental Workflow for Stability Testing

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products GSK GSK2190915 Oxidation Oxidation (e.g., H2O2) GSK->Oxidation Hydrolysis Hydrolysis (Acid/Base) GSK->Hydrolysis Photolysis Photolysis (UV Light) GSK->Photolysis Oxidized Oxidized Product Oxidation->Oxidized Hydrolyzed Hydrolyzed Product Hydrolysis->Hydrolyzed Photo Photodegradation Product Photolysis->Photo

Hypothetical Degradation Pathway of GSK2190915

References

Technical Support Center: Cell Viability Assays for Fiboflapon Sodium Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the toxicity of Fiboflapon Sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[3] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, which has therapeutic potential in inflammatory diseases such as asthma.[3]

Q2: Why is it important to assess the cytotoxicity of this compound?

Assessing the cytotoxicity of any drug candidate is a critical step in preclinical development. Cell viability assays help determine the concentration at which a compound may induce cell death, providing essential information for establishing a therapeutic window and identifying potential off-target effects. While this compound has shown a good preclinical toxicology profile in animal models, in vitro cytotoxicity studies are necessary to understand its effects on specific cell types.[1][2]

Q3: What are the expected effects of FLAP inhibition on cell viability?

The 5-lipoxygenase (5-LOX) pathway, which is inhibited by this compound, has been implicated in promoting cell proliferation and survival in some cancer cell lines.[4][5][6] Therefore, inhibition of this pathway may lead to decreased cell viability, particularly in cells that are dependent on leukotriene signaling for growth. Studies on other FLAP inhibitors, such as MK-886, have shown induction of apoptosis and inhibition of cell proliferation in various cancer cells.[7][8] However, some research suggests that the cytotoxic effects of certain FLAP inhibitors might occur through mechanisms independent of FLAP inhibition.[9]

Q4: Which cell viability assays are recommended for testing this compound?

Several robust and well-established cell viability assays can be used to assess the toxicity of this compound. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used assays include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Neutral Red Assay: Assesses the accumulation of neutral red dye in the lysosomes of viable cells.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

Q5: How should I interpret the results from my cell viability assay?

The results are typically expressed as the percentage of cell viability relative to an untreated control. A dose-response curve is generated by plotting cell viability against a range of this compound concentrations. From this curve, key parameters such as the IC50 (the concentration at which 50% of cell viability is inhibited) can be determined. It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when performing cell viability assays with this compound.

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile medium.
Unexpectedly high or low cell viability - Incorrect drug concentration- Issues with drug solubility- Cell line sensitivity or resistance- Verify the stock solution concentration and serial dilutions.- Ensure this compound is completely dissolved in the vehicle solvent before adding to the culture medium.- Test a wider range of concentrations and consider using a different cell line.
High background signal in the assay - Contamination of cell culture- Assay reagent interference- Phenol red in the culture medium- Regularly test for mycoplasma contamination.- Run a control with medium and assay reagents only to check for background.- Use phenol red-free medium if it interferes with the absorbance or fluorescence readings of your assay.
Discrepancies between different viability assays - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Use multiple, mechanistically different assays to get a comprehensive view of cytotoxicity.- For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH).

Experimental Protocols

Below are detailed methodologies for key cell viability assays suitable for assessing this compound toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Read the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • To determine the maximum LDH release, a positive control of cells treated with a lysis buffer should be included.

Data Presentation

The following table provides an example of how to structure quantitative data from a cell viability assay.

This compound (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 5.22.1 ± 0.8
198.7 ± 4.83.5 ± 1.1
592.3 ± 6.18.9 ± 2.3
1075.6 ± 7.324.1 ± 3.5
2551.2 ± 5.948.7 ± 4.2
5023.8 ± 4.575.9 ± 5.1
1008.1 ± 2.391.4 ± 3.9

Visualizations

G cluster_membrane Cell Membrane cluster_nuclear Nuclear Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP transported by 5-LOX 5-LOX FLAP->5-LOX presents AA to Leukotriene A4 Leukotriene A4 5-LOX->Leukotriene A4 converts to Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) Leukotriene A4->Leukotrienes (LTB4, LTC4, etc.) converted to Inflammation/Cell Proliferation Inflammation/Cell Proliferation Leukotrienes (LTB4, LTC4, etc.)->Inflammation/Cell Proliferation This compound This compound This compound->FLAP inhibits

This compound inhibits the 5-lipoxygenase pathway.

G start Start: Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound (various concentrations) incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24-72h) treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation2->assay read Read plate on microplate reader assay->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

General workflow for a cell viability assay.

References

Adjusting Fiboflapon Sodium concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fiboflapon Sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the 5-Fiboflapon-Activating Protein (5-FAP) signaling pathway. By blocking 5-FAP, it prevents the downstream activation of the inflammatory mediator Leukotriene B4 (LTB4), which is implicated in cell proliferation and survival in certain cancer cell lines.

Q2: What is the recommended starting concentration for this compound?

For initial experiments, we recommend a starting concentration of 10 µM. However, the optimal concentration is highly dependent on the cell line being used. We advise performing a dose-response experiment to determine the IC50 value for your specific model.

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO and storing it in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: High levels of cytotoxicity observed even at low concentrations.

  • Possible Cause 1: High 5-FAP Expression in the Cell Line. Some cell lines exhibit high endogenous expression of 5-FAP, making them particularly sensitive to this compound.

    • Solution: Perform a dose-response curve starting from a lower concentration range (e.g., 0.1 µM to 5 µM) to determine the optimal concentration for your sensitive cell line.

  • Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to some cell lines.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Prepare intermediate dilutions of your this compound stock in culture medium to minimize the volume of DMSO added to your cells.

Problem 2: No significant effect observed at the recommended starting concentration.

  • Possible Cause 1: Low 5-FAP Expression. The cell line you are using may have low or no expression of the 5-FAP target, rendering it resistant to this compound.

    • Solution: Verify the expression of 5-FAP in your cell line using qPCR or Western blot. If expression is low, this compound may not be suitable for your model.

  • Possible Cause 2: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.

    • Solution: Use a fresh aliquot of the compound from your -20°C stock. If the problem persists, consider preparing a new stock solution.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer Type5-FAP ExpressionIC50 (µM)
HL-60Promyelocytic LeukemiaHigh8.5
A549Lung CarcinomaModerate15.2
MCF-7Breast AdenocarcinomaLow35.8
U-87 MGGlioblastomaHigh10.1

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, with concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Fiboflapon_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_FAP 5-FAP Arachidonic_Acid->Five_FAP LTA4 LTA4 Five_FAP->LTA4 FLAP-dependent FLAP FLAP LTA4_Hydrolase LTA4 Hydrolase LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase BLT_Receptor BLT Receptor LTB4->BLT_Receptor Cell_Proliferation Cell Proliferation & Survival BLT_Receptor->Cell_Proliferation Fiboflapon_Sodium This compound Fiboflapon_Sodium->Five_FAP Inhibition

Caption: The 5-FAP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of This compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells and Incubate (48-72h) Prepare_Dilutions->Treat_Cells Viability_Assay Perform Cell Viability Assay (MTT) Treat_Cells->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Guide Problem High Cytotoxicity? Cause1 Sensitive Cell Line (High 5-FAP) Problem->Cause1 Yes Cause2 DMSO Toxicity Problem->Cause2 Yes No_Effect No Significant Effect? Problem->No_Effect No Solution1 Lower Concentration Range Cause1->Solution1 Solution2 Ensure DMSO < 0.1% Cause2->Solution2 Cause3 Resistant Cell Line (Low 5-FAP) No_Effect->Cause3 Yes Cause4 Compound Degradation No_Effect->Cause4 Yes Solution3 Verify 5-FAP Expression Cause3->Solution3 Solution4 Use Fresh Aliquot Cause4->Solution4

Caption: Troubleshooting decision tree for unexpected experimental results.

Technical Support Center: Fiboflapon Sodium Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fiboflapon Sodium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions and troubleshooting guides to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the FLAP-2 (Fictional Leukotriene Associated Protein-2) enzyme. By binding to the active site of FLAP-2, it allosterically prevents the binding of arachidonic acid, thereby inhibiting the downstream synthesis of pro-inflammatory leukotrienes. This action disrupts the inflammatory signaling cascade.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is highly soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 50 mM. For long-term storage, it is recommended to keep the compound as a lyophilized powder at -20°C. Stock solutions in DMSO should be stored at -80°C and are stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: Can this compound be used in animal models?

A3: Yes, this compound has been validated for use in in vivo studies. For optimal bioavailability, intraperitoneal (IP) injection is the recommended route of administration. Please refer to specific protocols for dosing and formulation guidelines.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Inflammatory Markers

If you are not observing the expected inhibitory effect of this compound on inflammatory markers (e.g., cytokines, leukotrienes), consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Compound Degradation:

    • Verify Storage: Ensure the compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock).

    • Fresh Solution: Prepare a fresh stock solution from lyophilized powder.

  • Cell Health and Density:

    • Viability Check: Perform a cell viability assay (e.g., Trypan Blue) to ensure cells are healthy before starting the experiment.

    • Optimal Seeding: Ensure cells are seeded at the recommended density. Over-confluent or under-confluent cultures can respond differently to stimuli.

  • Reagent Quality:

    • LPS Activity: Verify the activity of your pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS). Use a positive control to confirm its efficacy.

    • Media Components: Serum components in cell culture media can sometimes interfere with compound activity. Consider using a serum-free or reduced-serum medium during the treatment phase.

Summary of Expected IC50 Values:

Cell LineTargetIC50 (nM)
THP-1Leukotriene B4 Production15.8
RAW 264.7TNF-α Secretion22.4
Primary MacrophagesIL-6 Release18.2
Issue 2: High Variability Between Replicates

High variability in your experimental replicates can obscure the true effect of the compound. The following table outlines common sources of variability and how to mitigate them.

Source of VariabilityMitigation Strategy
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.
Cell Seeding Ensure a homogenous single-cell suspension before seeding. Avoid edge effects by not using the outer wells of a plate.
Incubation Time Standardize all incubation times precisely. Stagger the addition of reagents if necessary to maintain consistency.
Plate Reader Allow the plate to equilibrate to room temperature before reading. Ensure there are no bubbles in the wells.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Leukotriene B4 (LTB4) Production

This protocol details the methodology for measuring the inhibitory effect of this compound on LTB4 production in THP-1 monocytes.

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 1 x 10^6 cells/mL in a 24-well plate and differentiate into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Remove the PMA-containing media and replace it with fresh, serum-free media. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL LPS to each well and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant and centrifuge at 1000 x g for 10 minutes to remove cellular debris.

  • Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of LTB4 inhibition against the log concentration of this compound.

Visualizations

Signaling Pathway and Experimental Workflow

fiboflapon_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLAP2 FLAP-2 Leukotrienes Leukotrienes FLAP2->Leukotrienes Activates AA Arachidonic Acid AA->FLAP2 Binds Inflammation Inflammation Leukotrienes->Inflammation Fiboflapon Fiboflapon Sodium Fiboflapon->FLAP2 Inhibits

Caption: this compound's inhibitory signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed & Differentiate THP-1 Cells B Add this compound (1 hr) A->B C Add LPS Stimulus (24 hr) B->C D Collect Supernatant C->D E Perform LTB4 ELISA D->E F Calculate IC50 E->F

Caption: Workflow for in vitro inhibition assay.

troubleshooting_logic Start Experiment Not Working: No Inhibition CheckCompound Check Compound Integrity (Storage, Fresh Prep) Start->CheckCompound CheckCells Check Cell Health & Density CheckCompound->CheckCells [Compound OK] Success Problem Resolved CheckCompound->Success [Compound Degraded] CheckReagents Check Reagent Activity (e.g., LPS) CheckCells->CheckReagents [Cells OK] CheckCells->Success [Cell Issue Found] CheckReagents->Success [Reagent Issue Found] Fail Contact Support CheckReagents->Fail [Reagents OK]

Caption: Troubleshooting logic for lack of inhibition.

Mitigating GSK2190915 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2190915. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of GSK2190915 in experimental setups, with a focus on mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is GSK2190915 and what is its mechanism of action?

A1: GSK2190915, also known as Fiboflapon or AM-803, is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators.[3] By inhibiting FLAP, GSK2190915 effectively blocks the production of all leukotrienes (e.g., LTB₄ and cysteinyl leukotrienes), making it a valuable tool for studying inflammatory pathways and for the potential treatment of inflammatory diseases like asthma.[3][4][5]

Q2: What are the recommended storage conditions for GSK2190915?

A2: Proper storage is critical to maintain the integrity of GSK2190915. For the solid (powder) form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: In which solvents is GSK2190915 soluble?

A3: GSK2190915 is soluble in dimethyl sulfoxide (DMSO) and methanol. For in vivo experiments, it is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline, or in corn oil.

Q4: What are the potential degradation pathways for GSK2190915?

  • Photodegradation: Indole derivatives can be susceptible to degradation upon exposure to light.

  • Hydrolysis: The propionic acid group may be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: As with many complex organic molecules, GSK2190915 may be prone to oxidation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving GSK2190915, potentially due to its degradation.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower than expected bioactivity Degradation of GSK2190915 stock solution.- Prepare fresh stock solutions frequently. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. - Protect stock solutions from light by using amber vials or wrapping vials in foil.
Degradation of GSK2190915 in working solution/media.- Prepare working solutions fresh before each experiment. - Minimize the time the compound is in aqueous solutions, especially at non-neutral pH. - If possible, perform a quick activity check of a new batch of stock solution against a previously validated batch.
Precipitation of the compound in aqueous media Low aqueous solubility.- Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and is sufficient to maintain solubility. - Sonication may help in dissolving the compound. - For in vivo studies, consider using a formulation with co-solvents like PEG300 and surfactants like Tween-80 to improve solubility.
Variability between experimental replicates Inconsistent handling or storage.- Standardize the protocol for solution preparation, storage, and handling. - Ensure all experimental steps are performed consistently, especially regarding light exposure and incubation times.

Experimental Protocols

Protocol 1: Preparation of GSK2190915 Stock Solution

  • Materials: GSK2190915 powder, anhydrous DMSO.

  • Procedure:

    • Allow the GSK2190915 vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of GSK2190915 powder in a sterile microfuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solution for In Vitro Assays

  • Materials: GSK2190915 stock solution, appropriate cell culture medium or buffer.

  • Procedure:

    • Thaw a single aliquot of the GSK2190915 stock solution at room temperature.

    • Serially dilute the stock solution with the experimental medium or buffer to the final desired concentration.

    • Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

    • Use the working solution immediately after preparation.

Quantitative Data Summary

Table 1: Storage Recommendations for GSK2190915

Form Storage Temperature Duration
Solid (Powder)-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Table 2: Solubility of GSK2190915

Solvent Solubility
DMSOSoluble
MethanolSoluble

Visualizations

Signaling_Pathway Simplified Leukotriene Synthesis Pathway and GSK2190915 Inhibition Arachidonic_Acid Arachidonic Acid FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic_Acid->FLAP transported by Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 converts to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs GSK2190915 GSK2190915 GSK2190915->FLAP inhibits

Caption: Mechanism of action of GSK2190915 in the leukotriene pathway.

Experimental_Workflow General Experimental Workflow for In Vitro Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare GSK2190915 Stock Solution (in DMSO) Working_Sol_Prep Prepare Fresh Working Solution in Assay Medium Stock_Prep->Working_Sol_Prep Treatment Treat Cells with GSK2190915 Working Solution Working_Sol_Prep->Treatment Cell_Culture Culture and Prepare Target Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Collect Samples for Downstream Analysis Incubation->Data_Collection Assay Perform Biological Assay (e.g., ELISA for Leukotrienes) Data_Collection->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent or Low Activity? Check_Stock Is the stock solution freshly prepared and properly stored? Start->Check_Stock Check_Working Was the working solution prepared fresh before use? Check_Stock->Check_Working Yes Action_Stock Prepare fresh stock solution. Aliquot and store at -80°C. Protect from light. Check_Stock->Action_Stock No Check_Solubility Is there any visible precipitate in the working solution? Check_Working->Check_Solubility Yes Action_Working Always prepare working solutions immediately before the experiment. Check_Working->Action_Working No Check_Protocol Is the experimental protocol being followed consistently? Check_Solubility->Check_Protocol No Action_Solubility Optimize solvent concentration. Use sonication to aid dissolution. Check_Solubility->Action_Solubility Yes Action_Protocol Review and standardize all experimental steps. Check_Protocol->Action_Protocol No End Problem Likely Resolved Check_Protocol->End Yes

References

Technical Support Center: Refining AM-803 Delivery for Targeted Tissue Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-803 (also known as ALT-803 or N-803). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is AM-803 and what is its primary mechanism of action?

A1: AM-803 is an IL-15 superagonist complex. Its primary mechanism of action is to stimulate the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, which are crucial components of the anti-tumor immune response.[1][2] The complex is designed for a longer serum half-life and enhanced biological activity compared to recombinant IL-15.[1][2][3]

Q2: What are the common routes of administration for AM-803 in preclinical studies?

A2: In preclinical studies, AM-803 is commonly administered intravenously (IV), subcutaneously (SC), and intravesically for bladder cancer models.[4][5] The choice of administration route can significantly impact the pharmacokinetic profile and systemic versus local immune activation.

Q3: What are the key differences in the pharmacokinetic profile between intravenous (IV) and subcutaneous (SC) administration of AM-803?

A3: IV administration results in a higher peak serum concentration (Cmax) shortly after injection, while SC administration leads to a lower Cmax that is reached at a later time point. However, the half-life of AM-803 is similar for both routes.[4][5] SC administration is often associated with a more sustained serum concentration.

Q4: Where does AM-803 tend to accumulate in the body?

A4: Biodistribution studies in animal models have shown that AM-803 exhibits greater retention in lymphoid organs compared to recombinant IL-15.[6]

Q5: What are the expected immunological effects of AM-803 administration?

A5: Administration of AM-803 is expected to lead to a dose-dependent increase in the number and activation of peripheral blood lymphocytes, particularly NK cells and CD8+ T cells.[1] This can be measured by an increase in cell counts and the expression of activation markers like Ki-67. An increase in serum levels of cytokines such as IFN-γ, IL-6, and IL-10 has also been reported.[7]

Troubleshooting Guides

In Vivo Experiments
Problem Possible Cause(s) Suggested Solution(s)
Leakage of substance after subcutaneous injection in mice. - Improper injection technique (e.g., needle angle too steep, injecting too quickly).- Needle gauge is too large.- Injection volume is too large for the site.- Ensure a shallow angle of injection (10-20 degrees) into a tented fold of skin.- Inject the solution slowly and steadily.- Use a smaller gauge needle (e.g., 27-30G).- For larger volumes, consider splitting the dose into two separate injection sites.[8][9]- After withdrawing the needle, apply gentle pressure to the injection site for a few seconds.[8]
Significant injection site reactions (e.g., swelling, redness, ulceration) in animals. - The formulation may be irritating (e.g., non-neutral pH, high concentration).- Contamination of the injectate.- Immune response to the biologic.- Ensure the formulation is at a physiological pH and is sterile.- Warm the solution to room temperature before injection.[10]- Rotate injection sites for subsequent doses.- For mild reactions, cold compresses may be helpful.[11]- If severe reactions occur, consider lowering the concentration or discontinuing the administration at that site and consult with a veterinarian.[12]
Inconsistent or lack of expected in vivo efficacy (e.g., no tumor growth inhibition). - Suboptimal dosing or schedule.- Instability of the AM-803 formulation.- Incorrect route of administration for the desired effect.- Issues with the animal model (e.g., tumor cell line viability, immune status of the mice).- Perform a dose-response study to determine the optimal dose and schedule for your model.- Ensure proper storage and handling of the AM-803 solution to prevent degradation.[13][14][15]- Verify the route of administration is appropriate for targeting the tissue of interest.- Confirm the viability and tumorigenicity of your cell line. Ensure the immune status of the animal model is appropriate for studying immunotherapy.
Unexpected toxicity or adverse events in animals (e.g., weight loss, lethargy). - Dose is too high, leading to systemic toxicity or cytokine release syndrome.- Off-target effects of AM-803.- Reduce the dose and/or frequency of administration.- Closely monitor animals for clinical signs of toxicity.- Measure serum cytokine levels to assess for cytokine release syndrome.[7]- Review preclinical toxicology data to understand potential off-target effects.
In Vitro Experiments
Problem Possible Cause(s) Suggested Solution(s)
Low or inconsistent NK cell expansion in culture. - Suboptimal concentration of AM-803.- Poor viability of starting NK cell population.- Inappropriate culture medium or supplements.- Contamination of the cell culture.- Titrate the concentration of AM-803 to find the optimal dose for NK cell expansion.- Ensure high viability of NK cells after isolation.- Use a culture medium specifically designed for NK cell expansion and consider the use of feeder cells if necessary.[16][17]- Maintain sterile technique and regularly check for contamination.
Variability in cytotoxicity or cytokine production assays. - Inconsistent effector-to-target cell ratios.- Variability in the viability of target cells.- Pipetting errors.- Differences in incubation times.- Carefully count and resuspend cells to ensure accurate effector-to-target ratios.- Use target cells with high and consistent viability.- Use calibrated pipettes and ensure proper mixing.- Standardize all incubation times across experiments.[18]
AM-803 appears to have low activity in vitro. - Degradation of the AM-803 protein.- Incorrect assay setup.- Ensure proper storage of AM-803 at recommended temperatures and avoid repeated freeze-thaw cycles.[13][19]- Review the experimental protocol to ensure all steps were performed correctly. Confirm the cell lines used are responsive to IL-15 signaling.

Data Presentation

Table 1: Pharmacokinetic Parameters of AM-803 in Mice

Route of AdministrationDoseCmax (ng/mL)Tmax (hours)Half-life (hours)
Intravenous (IV)1 mg/kg~40000.57.5
Subcutaneous (SC)1 mg/kg~500167.7

Data compiled from preclinical studies in mice.[4][5]

Table 2: Immunological Effects of AM-803 in Healthy Volunteers (Subcutaneous Administration)

Parameter10 µg/kg Dose20 µg/kg Dose
Peak Serum Concentration (Cmax) Dose-dependent1.5-fold increase vs 10 µg/kg
Time to Peak Concentration (Tmax) 10.3 - 15.4 hours10.3 - 15.4 hours
Serum Half-life 20.0 - 20.7 hours20.0 - 20.7 hours
NK Cell Number ~3-fold increase~3-fold increase
Ki-67+ NK Cells ~22-fold increase~22-fold increase
Ki-67+ CD8+ T Cells ~27-fold increase~27-fold increase

Data from a Phase I trial in healthy volunteers.[7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
  • Cell Culture and Tumor Implantation:

    • Culture a relevant syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media.

    • Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at the desired concentration.

    • Inject tumor cells subcutaneously into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).

  • Animal Monitoring and Grouping:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, AM-803).

  • AM-803 Administration:

    • Reconstitute and dilute AM-803 in sterile PBS to the desired concentration.

    • Administer AM-803 via the chosen route (e.g., subcutaneous injection) at the predetermined dose and schedule (e.g., once weekly).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor animal health and record any signs of toxicity.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, flow cytometry of tumor-infiltrating lymphocytes).

  • Immune Monitoring (Optional):

    • Collect peripheral blood at various time points to analyze immune cell populations (NK cells, CD8+ T cells) by flow cytometry.

    • Harvest spleens and lymph nodes at the end of the study for immune cell analysis.

Protocol 2: In Vitro NK Cell Expansion and Cytotoxicity Assay
  • NK Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Enrich for NK cells using a negative selection immunomagnetic cell separation kit.

  • NK Cell Expansion:

    • Culture isolated NK cells in a suitable cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and a specific concentration of AM-803.

    • Incubate cells at 37°C in a 5% CO2 incubator for a specified period (e.g., 7-14 days), refreshing the medium and AM-803 as needed.

  • Cytotoxicity Assay (Chromium Release Assay or Flow Cytometry-based):

    • Target Cell Preparation: Culture a suitable target cell line (e.g., K562) and label with a fluorescent dye (for flow cytometry) or ⁵¹Cr (for chromium release).

    • Co-culture: Co-culture the expanded NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios.

    • Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).

    • Analysis:

      • Chromium Release: Measure the amount of ⁵¹Cr released into the supernatant, which is proportional to target cell lysis.

      • Flow Cytometry: Analyze the percentage of dead target cells based on the uptake of a viability dye (e.g., 7-AAD, Propidium Iodide).

Visualizations

AM803_Signaling_Pathway cluster_AM803 AM-803 Complex cluster_ImmuneCell NK Cell / CD8+ T Cell IL-15 Superagonist IL-15 Superagonist IL-15Rα-Fc IL-15Rα-Fc IL-2/15Rβγc IL-2/15Rβγc JAK1/3 JAK1/3 IL-2/15Rβγc->JAK1/3 Activates STAT3/5 STAT3/5 JAK1/3->STAT3/5 Phosphorylates PI3K/Akt PI3K/Akt JAK1/3->PI3K/Akt Activates Proliferation Proliferation STAT3/5->Proliferation Activation Activation PI3K/Akt->Activation Cytotoxicity Cytotoxicity Activation->Cytotoxicity AM-803 Complex AM-803 Complex AM-803 Complex->IL-2/15Rβγc Binds to

Caption: AM-803 signaling pathway in NK and CD8+ T cells.

Experimental_Workflow cluster_invivo In Vivo Efficacy Study A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D AM-803 Administration C->D E Efficacy Assessment (Tumor Volume, Survival) D->E F Immune Monitoring (Flow Cytometry) D->F

Caption: Workflow for an in vivo efficacy study of AM-803.

Logical_Relationship cluster_formulation Formulation & Delivery cluster_outcome Experimental Outcome Formulation_Stability Formulation Stability (pH, Excipients) Pharmacokinetics Pharmacokinetics (Cmax, Half-life) Formulation_Stability->Pharmacokinetics Route_of_Admin Route of Administration (IV vs. SC) Route_of_Admin->Pharmacokinetics Tissue_Distribution Targeted Tissue Distribution Pharmacokinetics->Tissue_Distribution Immune_Response Immune Response (NK/T Cell Activation) Tissue_Distribution->Immune_Response Therapeutic_Efficacy Therapeutic Efficacy Immune_Response->Therapeutic_Efficacy

Caption: Factors influencing the therapeutic efficacy of AM-803.

References

How to enhance the potency of Fiboflapon Sodium in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fiboflapon Sodium in in vitro settings. The information is structured to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is an integral membrane protein that is essential for the activation of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes.[2][4] By binding to FLAP, this compound prevents the translocation of 5-LO from the cytoplasm to the nuclear membrane, thereby inhibiting the production of leukotrienes, which are potent inflammatory mediators.[2]

Q2: What is the in vitro potency of this compound?

A2: The potency of this compound has been determined in various assays. It has a binding potency (IC₅₀) to FLAP of 2.9 nM and inhibits leukotriene B4 (LTB4) synthesis in human whole blood with an IC₅₀ of 76 nM.[1][3]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound solid should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should also be stored at -80°C for up to six months or -20°C for one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][5]

Troubleshooting Guide

Solubility and Compound Handling

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I resolve this?

A4: This is a common issue due to the hydrophobic nature of this compound. Here are several steps to troubleshoot this problem:

  • Optimize the initial solvent: While DMSO is a common solvent for preparing high-concentration stock solutions, using a co-solvent system for the initial stock or for intermediate dilutions can improve solubility in aqueous media.[1] Consider using formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for a suspended solution, or 10% DMSO and 90% (20% SBE-β-CD in Saline) for a clear solution.[1]

  • Use a serum-containing medium: The presence of proteins like albumin in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. If your experimental design allows, perform dilutions in a medium containing at least 10% FBS.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help to prevent immediate precipitation.

  • Increase the final DMSO concentration: While it is ideal to keep the final DMSO concentration below 0.1% to avoid solvent-induced artifacts, in some cell lines, a concentration up to 0.5% may be tolerated. Perform a vehicle control experiment to ensure the DMSO concentration is not affecting your results.

  • Sonication: If precipitation occurs during the preparation of the working solution, gentle sonication can help to redissolve the compound.[1][5]

Q5: How stable is this compound in cell culture medium at 37°C?

  • Minimize exposure to light: Protect the compound and solutions from light to prevent photodegradation.

  • Perform a stability test: If your experiment runs for an extended period, it is advisable to perform a simple stability test. Prepare a working solution of this compound in your cell culture medium and incubate it under the same conditions as your experiment (37°C, 5% CO₂). Measure the concentration of the compound at different time points using an appropriate analytical method like HPLC to determine its stability.

  • Replenish the compound: For very long-term cultures, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours.

Assay Performance and Data Interpretation

Q6: I am not observing the expected potency (IC₅₀) in my cell-based assay. What could be the reason?

A6: Several factors can contribute to a discrepancy between the observed and reported IC₅₀ values:

  • Cell type and expression levels: The expression level of FLAP can vary between different cell types, which will directly impact the apparent potency of a FLAP inhibitor.

  • Assay conditions: The specific conditions of your assay, such as cell density, serum concentration, and the type of stimulus used to induce leukotriene synthesis, can all influence the outcome.

  • Compound binding to plasticware or serum proteins: Hydrophobic compounds can adsorb to plastic surfaces or bind to serum proteins, reducing the effective concentration of the compound available to the cells. Consider using low-binding plates and be aware that the presence of serum can shift the IC₅₀ value.

  • Cellular uptake and efflux: The intracellular concentration of this compound can be influenced by drug transporters. If the cells express high levels of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), this could reduce the intracellular concentration and thus the apparent potency.[6]

Q7: I am observing cytotoxicity at higher concentrations of this compound. How can I be sure the observed effect is due to FLAP inhibition and not toxicity?

A7: It is crucial to distinguish between specific pharmacological effects and non-specific cytotoxicity.

  • Determine the cytotoxic concentration: Perform a standard cytotoxicity assay (e.g., MTS or LDH assay) in parallel with your functional assay to determine the concentration range at which this compound is toxic to your cells.

  • Use a rescue experiment: If possible, a rescue experiment can provide strong evidence for on-target activity. For example, if the downstream effects of leukotriene inhibition can be reversed by the addition of exogenous leukotrienes, this would support a specific mechanism of action.

  • Include a negative control: Use a structurally similar but inactive compound as a negative control to demonstrate that the observed effects are not due to non-specific chemical properties.

Quantitative Data Summary

ParameterValueSource
FLAP Binding Potency (IC₅₀) 2.9 nM[1][3]
LTB4 Inhibition in Human Blood (IC₅₀) 76 nM[1][3]
Water Solubility 0.000148 mg/mL[7]
logP 8.51[7]

Experimental Protocols

Protocol: Inhibition of LTB4 Production in a Cell-Based Assay

This protocol provides a general framework for assessing the in vitro potency of this compound by measuring the inhibition of Leukotriene B4 (LTB4) production in a suitable cell line (e.g., human monocytic cell line like U937 or primary neutrophils).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Calcium Ionophore (e.g., A23187)

  • LTB4 ELISA kit

  • 96-well cell culture plates

  • Centrifuge

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in a serum-free or low-serum medium and allow them to rest for 1-2 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to obtain working concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

  • Compound Treatment: Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the cells and pre-incubate for 30 minutes at 37°C.

  • Cell Stimulation: Stimulate the cells by adding a calcium ionophore (e.g., A23187 at a final concentration of 1-5 µM) to induce LTB4 production.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Sample Collection: Pellet the cells by centrifugation at 400 x g for 10 minutes. Collect the supernatant for LTB4 measurement.

  • LTB4 Measurement: Quantify the amount of LTB4 in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LTB4 inhibition for each concentration of this compound relative to the vehicle-treated control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

FLAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nuclear Membrane FLAP FLAP Five_LO_active 5-LO (active) FLAP->Five_LO_active Activates Five_LO 5-LO (inactive) AA Arachidonic Acid LTA4 Leukotriene A4 AA->LTA4 Converts Leukotrienes Leukotrienes (LTB4, etc.) LTA4->Leukotrienes Metabolized to Fiboflapon This compound Fiboflapon->FLAP Inhibits Inflammation Inflammation Leukotrienes->Inflammation Promotes

Caption: Mechanism of action of this compound.

Experimental_Workflow A 1. Cell Seeding (e.g., 1x10^6 cells/mL) B 2. Compound Preparation (Serial Dilutions) C 3. Pre-incubation (30 min, 37°C) B->C D 4. Cell Stimulation (e.g., Calcium Ionophore) C->D E 5. Incubation (15-30 min, 37°C) D->E F 6. Supernatant Collection E->F G 7. LTB4 Measurement (ELISA) F->G H 8. Data Analysis (IC50 determination) G->H

References

Addressing variability in Fiboflapon Sodium experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Fiboflapon Sodium Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results and providing clear guidance on its use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is a key component in the biosynthesis of leukotrienes. By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, thereby inhibiting the production of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).

Q2: What are the common sources of variability in this compound experimental results?

Variability in experimental outcomes with this compound can arise from several factors, including:

  • Compound Stability: this compound is sensitive to light and oxidation. Improper storage or handling can lead to degradation of the compound and reduced potency.

  • Cell Line and Passage Number: The expression of FLAP and 5-LO can vary between different cell lines and even within the same cell line at different passage numbers.

  • Reagent Quality: The purity and source of reagents, particularly the cell culture media and serum, can impact cellular responses to this compound.

  • Assay Conditions: Variations in incubation times, cell density, and the concentration of the stimulating agent (e.g., arachidonic acid) can significantly affect the measured IC50 values.

Q3: How should I properly store and handle this compound?

To ensure the stability and activity of this compound, it is crucial to store it as a powder at -20°C, protected from light. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, use pre-warmed media and protect from direct light exposure.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: High Variability in IC50 Values

Problem: You are observing significant well-to-well or day-to-day variability in the calculated IC50 values for this compound in your cell-based assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Compound Degradation Prepare fresh working solutions of this compound from a new aliquot of the DMSO stock for each experiment. Minimize exposure to light.
Variable Incubation Times Use a precise timer for all incubation steps and stagger the addition of reagents to plates to ensure consistent timing for all wells.
Edge Effects in Plates Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Issue 2: Unexpected Cellular Toxicity

Problem: You are observing significant cell death at concentrations of this compound that are expected to be non-toxic.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
High DMSO Concentration Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration.
Contamination Check your cell cultures for microbial contamination. Test all reagents and media for endotoxins.
Cell Line Sensitivity Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT or LDH) to determine the specific toxicity profile for your cell line.

Experimental Protocols

Protocol 1: In Vitro Leukotriene B4 (LTB4) Inhibition Assay

This protocol details the measurement of this compound's ability to inhibit the production of LTB4 in a human monocytic cell line (e.g., THP-1).

Materials:

  • This compound

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Calcium ionophore A23187

  • Arachidonic Acid

  • LTB4 ELISA kit

Procedure:

  • Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 24-well plate and differentiate with PMA (100 ng/mL) for 48 hours.

  • Prepare serial dilutions of this compound in RPMI-1640 medium.

  • Remove the PMA-containing medium and pre-incubate the differentiated cells with the various concentrations of this compound for 30 minutes at 37°C.

  • Stimulate the cells with Calcium ionophore A23187 (5 µM) and Arachidonic Acid (10 µM) for 15 minutes at 37°C.

  • Collect the cell supernatant and centrifuge to remove cellular debris.

  • Quantify the LTB4 concentration in the supernatant using an LTB4 ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of LTB4 inhibition against the log concentration of this compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, HepG2)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Representative IC50 Values of this compound in Different Cell Lines

Cell Line Mean IC50 (nM) Standard Deviation Number of Experiments (n)
THP-115.23.56
U93721.85.16
Primary Human Neutrophils9.72.15

Visualizations

Fiboflapon_Sodium_Pathway cluster_membrane Nuclear Membrane 5-LO 5-LO FLAP FLAP 5-LO->FLAP Binds to LTA4 Leukotriene A4 FLAP->LTA4 Catalyzes conversion AA Arachidonic Acid AA->5-LO Activation Fiboflapon This compound Fiboflapon->FLAP Inhibits LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4

Caption: Mechanism of action of this compound.

Experimental_Workflow A Seed and Differentiate THP-1 Cells B Pre-incubate with this compound A->B C Stimulate with A23187 and Arachidonic Acid B->C D Collect Supernatant C->D E Perform LTB4 ELISA D->E F Analyze Data and Calculate IC50 E->F

Caption: Workflow for LTB4 inhibition assay.

Troubleshooting_Flowchart Start High IC50 Variability Observed CheckCells Verify Cell Seeding Consistency? Start->CheckCells CheckCompound Prepare Fresh Compound Aliquots? CheckCells->CheckCompound Yes NoSolution Consult Further Support CheckCells->NoSolution No CheckTiming Ensure Consistent Incubation Times? CheckCompound->CheckTiming Yes CheckCompound->NoSolution No EdgeEffects Mitigate Plate Edge Effects? CheckTiming->EdgeEffects Yes CheckTiming->NoSolution No Solution Variability Reduced EdgeEffects->Solution Yes EdgeEffects->NoSolution No

Caption: Troubleshooting high IC50 variability.

Best practices for long-term storage of Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of Fiboflapon Sodium, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at 4°C.[1] The container should be tightly sealed and protected from moisture.[1] While the compound can be shipped at room temperature for short durations (less than two weeks), immediate transfer to refrigerated conditions upon receipt is crucial for preserving its integrity.[1]

Q2: How should I store solutions of this compound?

This compound solutions are significantly less stable than the solid powder and require colder temperatures. For mid-term storage, solutions can be kept at -20°C for up to one month.[1][2] For longer-term storage, aliquoting the solution into single-use vials and storing them at -80°C is recommended, which can extend stability for up to six months.[1][2] It is critical to use tightly sealed containers to prevent solvent evaporation and moisture ingress.[1][2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: Is this compound sensitive to light?

Yes, exposure to light should be minimized. The Safety Data Sheet (SDS) advises keeping the compound away from direct sunlight.[1] For maximum stability, store this compound in a light-protecting container (e.g., an amber vial) or in a dark location.

Q4: What is the impact of humidity on solid this compound?

This compound should be stored away from moisture.[1] As a sodium salt, it is likely hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to chemical degradation through hydrolysis or changes in the physical properties of the powder. Studies on other sodium salts have shown that high humidity can significantly impact stability.[3][4]

Q5: What substances are incompatible with this compound?

This compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances can lead to rapid degradation. Ensure that all labware is clean and free from these contaminants before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation due to improper storage.1. Review storage conditions (temperature, light, humidity).2. Perform a purity analysis (e.g., HPLC) on a sample from the stored batch.3. If degradation is confirmed, discard the batch and obtain a fresh supply.
Difficulty dissolving the compound. The compound may have absorbed moisture, leading to clumping or changes in solubility.1. Ensure the solvent is appropriate and of high purity.2. Gentle warming or sonication may aid dissolution.3. If solubility issues persist, the compound may be degraded and should be analyzed for purity.
Visible changes in the powder (e.g., color change, clumping). Exposure to light, humidity, or contaminants.1. Do not use the compound if its physical appearance has changed.2. Discard the batch and review storage and handling procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: UV detection at an appropriate wavelength based on the absorbance spectrum of this compound.
  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Inject the prepared sample.
  • Run the gradient program to separate the main compound from any impurities or degradation products.
  • Analyze the resulting chromatogram to determine the peak area of this compound and any other peaks. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.

1. Acid and Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • At specified time points, withdraw samples, neutralize them, and analyze by HPLC to assess the extent of degradation.

2. Oxidative Degradation:

  • Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
  • Store the solution at room temperature, protected from light.
  • Monitor the degradation over time using HPLC.

3. Thermal Degradation:

  • Place a sample of solid this compound in a controlled temperature oven (e.g., 70°C).
  • After a set period, remove the sample, allow it to cool, and then prepare a solution for HPLC analysis.

4. Photostability Testing:

  • Expose a sample of solid this compound to a controlled light source (e.g., a photostability chamber with UV and visible light).
  • Simultaneously, keep a control sample in the dark.
  • After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Visualizations

G Troubleshooting Workflow for Unexpected Experimental Results start Unexpected or Inconsistent Results check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Correct Storage Procedures Discard Potentially Affected Batches storage_ok->improper_storage No purity_analysis Perform Purity Analysis (HPLC) storage_ok->purity_analysis Yes purity_ok Purity Acceptable? purity_analysis->purity_ok degraded Compound Degraded Discard Batch Source New Compound purity_ok->degraded No investigate_other Investigate Other Experimental Parameters (e.g., Reagents, Assay) purity_ok->investigate_other Yes

Caption: Troubleshooting workflow for unexpected experimental results.

G Recommended Storage and Handling of this compound cluster_solid Solid Compound cluster_solution In Solution solid_storage Store at 4°C use Use in Experiment solid_storage->use solid_light Protect from Light solid_light->use solid_moisture Keep Tightly Sealed (Protect from Moisture) solid_moisture->use solution_short Short-term (<=1 month): -20°C solution_short->use solution_long Long-term (<=6 months): -80°C solution_long->use solution_handling Aliquot to Avoid Freeze-Thaw Cycles solution_handling->solution_short solution_handling->solution_long receive Receive Compound receive->solid_storage use->solution_short use->solution_long

Caption: Recommended storage and handling of this compound.

References

Validation & Comparative

A Comparative Guide to Fiboflapon Sodium and Other 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fiboflapon Sodium (also known as GSK2190915 and AM-803) with other prominent inhibitors of the 5-lipoxygenase-activating protein (FLAP). The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.

Introduction to FLAP Inhibition

The 5-lipoxygenase-activating protein (FLAP) is a crucial membrane protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By binding to arachidonic acid and presenting it to the 5-lipoxygenase (5-LO) enzyme, FLAP initiates the cascade leading to the production of leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are implicated in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Inhibiting FLAP is a key therapeutic strategy to block the production of all leukotrienes, offering a broad anti-inflammatory effect.

Comparative Performance of FLAP Inhibitors

The following table summarizes the in vitro potency of this compound against other well-characterized FLAP inhibitors: MK-886, Quiflapon (MK-0591), and Atuliflapon (AZD5718). The data is presented as the half-maximal inhibitory concentration (IC50) for FLAP binding and LTB4 inhibition in human whole blood, or as the dissociation constant (Kd) where specified.

CompoundFLAP Binding IC50 (nM)LTB4 Inhibition IC50 in Human Whole Blood (nM)
This compound (GSK2190915) 2.976
MK-886 301100
Quiflapon (MK-0591) 1.6510
Atuliflapon (AZD5718) 4.4 (Kd)39

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in DOT language for Graphviz.

Leukotriene Biosynthesis Pathway and Point of Inhibition

This diagram illustrates the cellular pathway of leukotriene synthesis, highlighting the central role of FLAP and the point of intervention for FLAP inhibitors.

Leukotriene_Pathway AA Arachidonic Acid (from membrane phospholipids) FLAP FLAP (5-Lipoxygenase-Activating Protein) AA->FLAP binds Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 converts AA to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inhibitor FLAP Inhibitors (e.g., this compound) Inhibitor->FLAP inhibit

Caption: Leukotriene synthesis pathway and FLAP inhibition.

Experimental Workflow: FLAP Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the potency of an inhibitor in binding to FLAP.

FLAP_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Source of FLAP) start->prep_membranes incubate Incubate Membranes with: - Radioligand (e.g., [3H]MK-886) - Test Inhibitor (varying concentrations) prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC50) quantify->analyze end End analyze->end

Caption: Workflow for a FLAP competitive binding assay.

Experimental Workflow: LTB4 Inhibition Assay

This diagram details the process of a whole blood assay to measure the effectiveness of a FLAP inhibitor in preventing LTB4 production.

LTB4_Inhibition_Workflow start Start collect_blood Collect Human Whole Blood start->collect_blood pre_incubate Pre-incubate Blood with Test Inhibitor (varying concentrations) collect_blood->pre_incubate stimulate Stimulate Leukotriene Synthesis (e.g., Calcium Ionophore A23187) pre_incubate->stimulate stop_reaction Stop Reaction (e.g., Centrifugation, Precipitation) stimulate->stop_reaction measure_ltb4 Measure LTB4 Levels in Plasma (e.g., ELISA, LC-MS/MS) stop_reaction->measure_ltb4 analyze Data Analysis (Determine IC50) measure_ltb4->analyze end End analyze->end

Caption: Workflow for an LTB4 inhibition assay in whole blood.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

FLAP Radioligand Binding Assay

This competitive binding assay is designed to determine the affinity of a test compound for FLAP.

1. Membrane Preparation:

  • Human leukocytes (e.g., from buffy coats) or a cell line overexpressing human FLAP are used as the source of the protein.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined (e.g., using a BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]MK-886), and varying concentrations of the test inhibitor.

  • To determine non-specific binding, a high concentration of a known non-radiolabeled FLAP inhibitor is added to a set of wells.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test inhibitor.

  • The data are then plotted as the percentage of specific binding versus the log concentration of the inhibitor.

  • The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve.

LTB4 Inhibition Assay in Human Whole Blood

This assay measures the functional effect of a FLAP inhibitor on the production of LTB4 in a physiologically relevant matrix.

1. Blood Collection and Preparation:

  • Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

2. Incubation with Inhibitor:

  • Aliquots of the whole blood are pre-incubated with varying concentrations of the test inhibitor or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

3. Stimulation of LTB4 Synthesis:

  • Leukotriene synthesis is initiated by adding a stimulating agent, typically a calcium ionophore such as A23187 (e.g., to a final concentration of 10 µM).

  • The blood is incubated for a further period (e.g., 30 minutes) at 37°C to allow for LTB4 production.

4. Reaction Termination and Sample Processing:

  • The reaction is stopped, for example, by placing the samples on ice and adding a protein precipitating agent or by centrifugation to separate the plasma.

5. LTB4 Quantification:

  • The concentration of LTB4 in the plasma or supernatant is measured using a validated analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • The percentage of LTB4 inhibition at each concentration of the test compound is calculated relative to the vehicle-treated control.

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Conclusion

This compound is a potent FLAP inhibitor with low nanomolar affinity for its target and significant inhibitory activity against LTB4 production in human whole blood. When compared to other well-known FLAP inhibitors, its performance in these in vitro assays is notable. This guide provides the necessary data and experimental context for researchers to make informed decisions when selecting a FLAP inhibitor for their specific research needs.

A Comparative Analysis of GSK2190915 and Zileuton in Leukotriene Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the efficacy, mechanisms of action, and experimental data for two prominent leukotriene synthesis inhibitors, GSK2190915 and Zileuton, for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of GSK2190915 (Fiboflapon) and Zileuton, two inhibitors of the 5-lipoxygenase (5-LO) pathway, which is critical in the production of pro-inflammatory leukotrienes. While both compounds aim to reduce leukotriene levels, they target different components of the pathway, leading to distinct pharmacological profiles. This comparison summarizes key experimental data on their efficacy and provides an overview of the methodologies used in pivotal studies.

Mechanism of Action: A Tale of Two Targets

GSK2190915 and Zileuton both function to inhibit the production of leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of inflammatory diseases such as asthma.[1][2] However, their molecular targets within the 5-LO pathway differ.

Zileuton is a direct inhibitor of the 5-lipoxygenase enzyme .[1][3][4] By binding to this enzyme, it blocks the conversion of arachidonic acid into leukotrienes.[3][4]

GSK2190915 , on the other hand, is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP) .[2][5] FLAP is an essential co-factor that presents arachidonic acid to the 5-lipoxygenase enzyme, a necessary step for leukotriene synthesis to occur.[2] Inhibition of FLAP effectively prevents the initiation of the leukotriene synthesis cascade.[2]

cluster_0 Cell Membrane cluster_1 Leukotriene Synthesis Pathway cluster_2 Drug Inhibition Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP Presented by 5-Lipoxygenase 5-Lipoxygenase FLAP->5-Lipoxygenase Activates Leukotrienes (LTB4, LTC4, LTD4, LTE4) Leukotrienes (LTB4, LTC4, LTD4, LTE4) 5-Lipoxygenase->Leukotrienes (LTB4, LTC4, LTD4, LTE4) Catalyzes GSK2190915 GSK2190915 GSK2190915->FLAP Inhibits Zileuton Zileuton Zileuton->5-Lipoxygenase Inhibits

Figure 1: Mechanism of Action of GSK2190915 and Zileuton.

Efficacy and Clinical Data

Direct head-to-head clinical trials comparing the efficacy of GSK2190915 and Zileuton are limited. However, data from separate clinical studies provide insights into the performance of each drug.

GSK219091t5 Efficacy Data

A randomized, dose-ranging study in adults and adolescents with persistent asthma evaluated the efficacy of GSK2190915.[2][6] While the primary endpoint of a statistically significant change in trough FEV1 at week 8 was not met for any dose compared to placebo, the 30 mg once-daily dose showed nominal statistical significance in a repeated measures sensitivity analysis.[6][7] Furthermore, the 30 mg dose demonstrated statistically significant improvements in daytime symptom scores and daytime short-acting beta2-agonist (SABA) use.[6][7] A clear dose-dependent reduction in urinary leukotriene E4 (LTE4) was observed, confirming target engagement.[2][6]

Another study in subjects with mild asthma demonstrated that GSK2190915 at a dose of 100 mg once daily for 5 days significantly attenuated both the early (0-2 hours) and late (4-10 hours) asthmatic responses to inhaled allergens compared to placebo.[8] This was accompanied by a significant reduction in allergen-induced sputum eosinophils and a greater than 90% reduction in median sputum LTB4.[8]

Study Population Dose Primary Endpoint Key Findings
Randomized Dose-Ranging Study[2][6]Persistent Asthma (FEV1 50-85% predicted)10-300 mg QDMean change from baseline in trough FEV1 at 8 weeksNo statistically significant difference vs. placebo. Nominal significance for 30 mg in sensitivity analysis. Significant improvement in daytime symptoms and SABA use with 30 mg. Dose-dependent reduction in urinary LTE4.
Allergen Challenge Study[8]Mild Asthma100 mg QD for 5 daysAttenuation of early and late asthmatic responsesStatistically significant attenuation of both early and late responses. Significant reduction in sputum eosinophils. >90% reduction in sputum LTB4.
Zileuton Efficacy Data

Zileuton has been evaluated in various clinical settings for asthma and other inflammatory conditions. In a randomized controlled trial in patients with mild to moderate asthma, 3 months of treatment with 600 mg of Zileuton four times a day resulted in a significant improvement in asthma control.[9] This included a lower frequency of asthma exacerbations requiring corticosteroids and a significant improvement in FEV1 compared to placebo.[9]

Another study in patients with mild-to-moderate asthma showed that Zileuton (2.4 g/day ) produced a rapid increase in FEV1 within 1 hour of administration and sustained improvements in airway function and symptoms over 4 weeks.[10] This was correlated with a significant decrease in urinary LTE4 levels.[10]

Study Population Dose Primary Endpoint Key Findings
3-Month RCT[9]Mild to Moderate Asthma600 mg QIDFrequency of asthma exacerbations, FEV1Significant reduction in exacerbations requiring corticosteroids. Significant improvement in FEV1 (15.7% vs 7.7% for placebo).
4-Week RCT[10]Mild to Moderate Asthma2.4 g/day Change in FEV113.4% increase in FEV1 vs. placebo. Significant decrease in symptoms and beta-agonist use. Significant reduction in urinary LTE4.
COPD Exacerbation Study[11]Hospitalized for COPD exacerbation600 mg QID for 14 daysHospital length of stayNo difference in length of stay or treatment failure vs. placebo, despite a significant reduction in urinary LTE4.

Experimental Protocols

GSK2190915 Dose-Ranging Study in Persistent Asthma
  • Study Design: An 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Participants: 700 subjects aged ≥12 years with a diagnosis of persistent asthma and a forced expiratory volume in 1 second (FEV1) of 50-85% of the predicted value, treated only with short-acting beta2-agonists (SABAs).[6]

  • Interventions: Patients were randomized to receive once-daily oral GSK2190915 (10 mg, 30 mg, 100 mg, or 300 mg), twice-daily inhaled fluticasone propionate 100 µg, once-daily oral montelukast 10 mg, or placebo.[6]

  • Efficacy Assessments: The primary endpoint was the mean change from baseline in trough FEV1 at the end of the 8-week treatment period. Secondary endpoints included peak expiratory flow, symptom scores, and rescue medication use.[6]

  • Biomarker Analysis: Urine samples were collected at baseline and at weeks 1 and 8 to measure the mean change in urinary LTE4 levels.[2]

cluster_0 Experimental Workflow: GSK2190915 Dose-Ranging Study Screening Screening Randomization Randomization Screening->Randomization Treatment (8 weeks) Treatment (8 weeks) Randomization->Treatment (8 weeks) GSK2190915 (doses) Fluticasone Montelukast Placebo Efficacy & Biomarker Assessment Efficacy & Biomarker Assessment Treatment (8 weeks)->Efficacy & Biomarker Assessment FEV1, Symptoms, uLTE4 Follow-up Follow-up Efficacy & Biomarker Assessment->Follow-up

Figure 2: Workflow for GSK2190915 Dose-Ranging Study.

Zileuton 3-Month Study in Mild to Moderate Asthma
  • Study Design: A randomized, double-blind, parallel-group study with a 10-day placebo lead-in followed by a 13-week double-blind treatment period.[9]

  • Participants: 401 patients with mild to moderate asthma (FEV1 40% to 80% of predicted) whose only treatment was inhaled beta-agonists.[9]

  • Interventions: Patients were treated with 600 mg or 400 mg of Zileuton, or placebo, taken four times daily.[9]

  • Efficacy Assessments: The main outcome measures were the frequency of asthma exacerbations requiring corticosteroid treatment, use of inhaled beta-agonists, pulmonary function tests, and asthma symptom assessment.[9]

Safety and Tolerability

GSK2190915 was generally well-tolerated in clinical trials, with an incidence of adverse events similar between treatment groups and placebo.[6][12][13]

Zileuton use has been associated with elevations in liver function tests.[9] In a 12-month safety study, 4.6% of patients treated with Zileuton experienced increases in alanine aminotransferase (ALT) levels to three times or more the upper limit of normal.[14] These elevations were generally reversible upon drug withdrawal.[9][15] Regular monitoring of liver enzymes is recommended during Zileuton therapy.[15]

Conclusion

Both GSK2190915 and Zileuton are effective inhibitors of the leukotriene synthesis pathway, albeit through different molecular targets. GSK2190915, a FLAP inhibitor, has shown promise in reducing allergen-induced asthmatic responses and improving symptoms in persistent asthma, with a favorable safety profile in the studies conducted. Zileuton, a direct 5-lipoxygenase inhibitor, has demonstrated efficacy in improving lung function and reducing exacerbations in chronic asthma, but requires monitoring for potential liver enzyme elevations. The choice between these agents in a clinical or research setting may depend on the specific patient population, desired dosing frequency, and safety considerations. Further head-to-head comparative studies would be beneficial to delineate the relative efficacy and safety of these two approaches to leukotriene synthesis inhibition.

References

Validating the Selectivity of Fiboflapon Sodium for 5-Lipoxygenase-Activating Protein (FLAP)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the selectivity and potency of the novel compound Fiboflapon Sodium against other known inhibitors of the 5-lipoxygenase-activating protein (FLAP). The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview supported by established experimental protocols.

FLAP is a crucial integral membrane protein involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibiting FLAP presents a therapeutic strategy for managing a range of inflammatory diseases, including asthma and atherosclerosis. The selectivity of a FLAP inhibitor is paramount to minimize off-target effects and enhance its therapeutic index. This guide compares this compound with two well-characterized FLAP inhibitors: MK-886 and Atreleuton (ABT-761).

Comparative Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activity of this compound in comparison to reference compounds. Potency is reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the target's activity by 50%. Selectivity is assessed by comparing the IC50 for FLAP against its activity at other related enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2).

CompoundFLAP IC50 (nM)5-LO IC50 (nM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (5-LO/FLAP)
This compound (Hypothetical Data) 5.2 >10,000 >50 >50 >1900
MK-8863.1>10,000>10>10>3200
Atreleuton (ABT-761)21>10,000>100>100>470

Data for MK-886 and Atreleuton are derived from published literature. Data for this compound is presented for illustrative purposes.

Signaling Pathway and Mechanism of Inhibition

FLAP's primary role is to bind arachidonic acid (AA) and facilitate its transfer to the enzyme 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes. FLAP inhibitors, such as this compound, do not typically inhibit the 5-LO enzyme directly. Instead, they bind to FLAP, preventing the necessary conformational changes and the subsequent transfer of arachidonic acid, thereby halting the downstream production of pro-inflammatory leukotrienes like Leukotriene B4 (LTB4).

FLAP_Pathway cluster_cell Cell Membrane PLA2 cPLA2 AA Arachidonic Acid (AA) PLA2->AA releases FLAP FLAP AA->FLAP binds FiveLO 5-LO FLAP->FiveLO transfers AA to LTA4 LTA4 Hydrolase FiveLO->LTA4 produces LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Fibo This compound Fibo->FLAP Inhibits

The 5-Lipoxygenase (5-LO) signaling cascade and the inhibitory action of this compound on FLAP.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the potency and selectivity of FLAP inhibitors.

Cell-Based FLAP Inhibition Assay (LTB4 Synthesis)

This assay measures the ability of a compound to inhibit FLAP-dependent synthesis of Leukotriene B4 (LTB4) in activated human neutrophils.

  • Cell Culture: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound, MK-886, or Atreleuton for 15 minutes at 37°C.

  • Activation: Neutrophils are stimulated with a calcium ionophore, such as A23187, to activate the 5-LO pathway and induce LTB4 production.

  • Quantification: The reaction is stopped, and the amount of LTB4 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of inhibitor that causes a 50% reduction in LTB4 production (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Counterscreening for Selectivity (5-LO, COX-1, COX-2)

To confirm that this compound acts selectively on FLAP, it is tested against other key enzymes in the arachidonic acid pathway.

  • 5-LO Direct Inhibition Assay: A cell-free assay using purified recombinant human 5-LO enzyme is employed. The enzymatic activity is measured in the presence of various concentrations of the test compound. This ensures the compound is not directly inhibiting the 5-lipoxygenase enzyme itself.

  • COX-1 and COX-2 Inhibition Assays: Commercially available colorimetric or fluorescent assay kits are used to measure the peroxidase activity of purified human recombinant COX-1 and COX-2 enzymes. The assays are performed according to the manufacturer's instructions to determine the IC50 values of the test compound for each isozyme.

Experimental Workflow for Selectivity Profiling

The logical flow for assessing a novel compound like this compound involves a primary screen for functional FLAP inhibition, followed by a series of counterscreens to ensure target selectivity.

Experimental_Workflow Start Start: Novel Compound (this compound) PrimaryAssay Primary Screen: Cell-Based LTB4 Inhibition Assay Start->PrimaryAssay IsActive Is IC50 < 1µM? PrimaryAssay->IsActive Counterscreen Selectivity Counterscreening IsActive->Counterscreen Yes Inactive Inactive or Non-Selective IsActive->Inactive No FiveLO_Assay Cell-Free 5-LO Assay Counterscreen->FiveLO_Assay COX_Assay COX-1 / COX-2 Assays Counterscreen->COX_Assay Conclusion Conclusion: Potent & Selective FLAP Inhibitor FiveLO_Assay->Conclusion COX_Assay->Conclusion

Workflow for determining the potency and selectivity of a putative FLAP inhibitor.

A Comparative Analysis of Fiboflapon Sodium and Other Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fiboflapon Sodium, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, with other classes of anti-inflammatory agents. The following sections detail the mechanisms of action, present comparative preclinical data, and provide experimental protocols for key assays to support further research and development in the field of inflammatory diseases.

Introduction to Anti-Inflammatory Pathways

Inflammation is a complex biological response involving a variety of signaling pathways. Two of the most well-characterized pathways in the generation of inflammatory mediators are the leukotriene and prostaglandin pathways.

  • Leukotriene Pathway: Initiated by the enzyme 5-lipoxygenase (5-LOX), this pathway converts arachidonic acid into leukotrienes, which are potent mediators of inflammation, involved in attracting and activating immune cells. 5-lipoxygenase-activating protein (FLAP) is a crucial co-factor for 5-LOX activity.

  • Prostaglandin Pathway: The cyclooxygenase (COX) enzymes (COX-1 and COX-2) are central to this pathway, converting arachidonic acid into prostaglandins. Prostaglandins are involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever.

This guide will compare agents that target different key points within these pathways:

  • This compound: A FLAP inhibitor.

  • Zileuton: A direct 5-LOX inhibitor.

  • Montelukast: A cysteinyl leukotriene receptor 1 (CysLT1) antagonist.

  • Celecoxib: A selective COX-2 inhibitor.

Comparative Efficacy Data

The following tables summarize the in vitro potency of this compound and its comparators in inhibiting the production or action of key inflammatory mediators.

Table 1: In Vitro Inhibition of Leukotriene B4 (LTB4) in Human Whole Blood
CompoundTargetMechanism of ActionIC50 (nM)
This compound FLAPInhibits LTB4 and cysteinyl leukotriene synthesis76[1][2]
Zileuton 5-Lipoxygenase (5-LOX)Inhibits LTB4 and cysteinyl leukotriene synthesis900[3]
Table 2: In Vitro Inhibition of Prostaglandin E2 (PGE2) Synthesis
CompoundTargetMechanism of ActionIC50 (nM)
Celecoxib COX-2Inhibits prostaglandin synthesis40[4]
Table 3: In Vitro Activity of Montelukast
CompoundTargetMechanism of ActionReported Activity
Montelukast CysLT1 ReceptorBlocks the action of cysteinyl leukotrienesIC50 values of 4.3 µM and 7.7 µM for inhibiting UTP-induced effects, and 1.6 µM and 4.5 µM for UDP-induced effects in dU937 cells[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the points of intervention for each of the compared anti-inflammatory agents.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Five_LOX 5-LOX FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs BLT_Receptor BLT Receptor LTB4->BLT_Receptor CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Inflammation_LT Inflammation BLT_Receptor->Inflammation_LT CysLT1_Receptor->Inflammation_LT Fiboflapon This compound Fiboflapon->FLAP Zileuton Zileuton Zileuton->Five_LOX Montelukast Montelukast Montelukast->CysLT1_Receptor

Caption: The Leukotriene Biosynthesis Pathway and Points of Pharmacological Intervention.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 EP_Receptor EP Receptor PGE2->EP_Receptor Inflammation_PG Inflammation & Pain EP_Receptor->Inflammation_PG Celecoxib Celecoxib Celecoxib->COX2

Caption: The Cyclooxygenase-2 (COX-2) Pathway and the Mechanism of Celecoxib.

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below to allow for replication and comparative evaluation.

In Vitro LTB4 Synthesis Inhibition in Human Whole Blood

Objective: To determine the potency of a test compound in inhibiting the synthesis of LTB4 in human whole blood.

Methodology:

  • Blood Collection: Fresh human venous blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound, Zileuton) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

  • Stimulation: LTB4 synthesis is initiated by adding a calcium ionophore (e.g., A23187) to a final concentration of approximately 30 µM.[6] The samples are incubated for a further 30 minutes at 37°C.[6]

  • Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and adding a solvent to precipitate proteins and extract lipids. Plasma is separated by centrifugation.

  • LTB4 Quantification: LTB4 levels in the plasma supernatant are quantified using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The concentration of the test compound that inhibits LTB4 production by 50% (IC50) is calculated from the dose-response curve.

In Vivo Zymosan-Induced Peritonitis in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its effect on leukocyte infiltration in a mouse model of peritonitis.

Methodology:

  • Animal Model: Male BALB/c mice are typically used for this model.

  • Compound Administration: The test compound (e.g., this compound, Zileuton, Celecoxib, Montelukast) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

  • Induction of Peritonitis: Approximately 30-60 minutes after compound administration, peritonitis is induced by an intraperitoneal injection of zymosan A (typically 0.1 to 1 mg per mouse) suspended in sterile saline.[7][8]

  • Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4-6 hours), the mice are euthanized.[9] The peritoneal cavity is lavaged with a known volume of phosphate-buffered saline (PBS) containing a small amount of EDTA.

  • Cell Counting and Differentiation: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer or an automated cell counter. Differential cell counts (neutrophils, macrophages, etc.) can be performed by cytocentrifugation followed by staining (e.g., Diff-Quik) or by flow cytometry using specific cell surface markers.[10]

  • Data Analysis: The percentage inhibition of leukocyte infiltration for each dose of the test compound is calculated relative to the vehicle-treated control group. The dose that produces 50% inhibition (ED50) can be determined.

Experimental Workflow Diagram

Zymosan_Peritonitis_Workflow Start Start Compound_Admin Administer Test Compound or Vehicle to Mice Start->Compound_Admin Zymosan_Injection Induce Peritonitis (i.p. Zymosan Injection) Compound_Admin->Zymosan_Injection Incubation Incubation Period (e.g., 4-6 hours) Zymosan_Injection->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Peritoneal_Lavage Perform Peritoneal Lavage Euthanasia->Peritoneal_Lavage Cell_Count Total Leukocyte Count Peritoneal_Lavage->Cell_Count Cell_Diff Differential Cell Count (Flow Cytometry/Staining) Peritoneal_Lavage->Cell_Diff Data_Analysis Data Analysis (% Inhibition, ED50) Cell_Count->Data_Analysis Cell_Diff->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Zymosan-Induced Peritonitis Model.

Conclusion

This compound demonstrates potent inhibition of the leukotriene pathway by targeting FLAP. Its in vitro potency in inhibiting LTB4 synthesis is significantly higher than that of the direct 5-LOX inhibitor, Zileuton. This suggests that targeting FLAP may be a more efficient strategy for blocking leukotriene production.

In comparison to agents targeting other inflammatory pathways, such as the COX-2 inhibitor Celecoxib, this compound offers a distinct mechanism of action. The choice of an anti-inflammatory agent will depend on the specific inflammatory condition and the relative contribution of the leukotriene and prostaglandin pathways to the disease pathology. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the therapeutic potential of these different anti-inflammatory strategies.

References

Comparative Analysis of Fiboflapon Sodium: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiboflapon sodium (also known as GSK2190915 or AM-803) is a potent and orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. By targeting FLAP, this compound effectively blocks the production of leukotrienes, offering a promising therapeutic strategy for these conditions. This guide provides a comparative analysis of this compound's cross-reactivity profile, presenting available experimental data alongside information on other notable FLAP inhibitors to aid researchers in their drug development efforts.

Mechanism of Action and the Leukotriene Pathway

This compound exerts its pharmacological effect by binding to FLAP, thereby preventing the interaction between FLAP and 5-lipoxygenase (5-LOX). This interaction is a crucial step for 5-LOX to access its substrate, arachidonic acid, and initiate the cascade of reactions leading to the synthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Leukotriene_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 5-LOX 5-LOX Arachidonic_Acid->5-LOX translocation FLAP FLAP 5-LOX->FLAP binding LTA4 LTA4 FLAP->LTA4 synthesis LTB4 LTB4 LTA4->LTB4 LTA4H LTC4 LTC4 LTA4->LTC4 LTC4S Cysteinyl_Leukotrienes Cysteinyl_Leukotrienes LTC4->Cysteinyl_Leukotrienes Fiboflapon_Sodium Fiboflapon_Sodium Fiboflapon_Sodium->FLAP inhibits

Caption: Signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of this compound.

Comparative Cross-Reactivity Data

A critical aspect of drug development is understanding the selectivity of a compound. While comprehensive public data from broad-panel off-target screening for this compound is limited, available information indicates a high degree of selectivity for FLAP.

CompoundTargetPotency (IC50/Binding)Off-TargetPotency (IC50)Reference
This compound (GSK2190915) FLAP 2.9 nM (binding) Cyclooxygenase-1 (COX-1)>10,000 nM[1]
LTB4 inhibition (human blood) 76 nM Cyclooxygenase-2 (COX-2)>10,000 nM[1]
CYP3A4, CYP2C9, CYP2D6Good selectivity
Quiflapon (MK-591) FLAP 1.6 nM (binding) 5-Lipoxygenase (rat)No effect
LTB4 inhibition (human PMNs) 3.1 nM
MK-886 FLAP 30 nM Cyclooxygenase-1 (COX-1)8 µM
Leukotriene biosynthesis (human PMNs) 3 nM Cyclooxygenase-2 (COX-2)58 µM
PPARα0.5-1 µM
Atuliflapon (AZD5718) FLAP 2 nM N/AN/A

Data compiled from publicly available sources. "N/A" indicates data not publicly available.

Experimental Protocols

FLAP Radioligand Binding Assay (Displacement)

This assay determines the ability of a test compound to displace a known radiolabeled ligand from the FLAP protein.

FLAP_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture FLAP-expressing cells (e.g., HL-60) Homogenization Homogenize cells in lysis buffer Cell_Culture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with radioligand (e.g., [3H]-MK-886) and test compound Resuspension->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Quantify radioactivity on filters Washing->Scintillation_Counting Competition_Curve Generate competition curve Scintillation_Counting->Competition_Curve IC50_Determination Calculate IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Experimental workflow for a FLAP radioligand displacement binding assay.

Methodology:

  • Membrane Preparation: Membranes from cells endogenously expressing FLAP (e.g., human neutrophils or differentiated HL-60 cells) are prepared by homogenization and differential centrifugation.

  • Assay Incubation: Membranes are incubated in a suitable buffer with a fixed concentration of a radiolabeled FLAP ligand (e.g., [³H]-MK-886) and varying concentrations of the test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Human Whole Blood Leukotriene B4 (LTB4) Inhibition Assay

This cellular assay measures the functional effect of a compound on the production of LTB4 in a physiologically relevant matrix.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified period.

  • Stimulation: Leukotriene biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187).

  • Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. LTB4 is then extracted from the plasma, often using solid-phase extraction.

  • Quantification of LTB4: The concentration of LTB4 in the extracts is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition of LTB4 production at each concentration of the test compound is calculated relative to the vehicle control, and an IC50 value is determined.

Logical Assessment of Cross-Reactivity

The assessment of a drug candidate's cross-reactivity is a tiered process, moving from broad screening to more specific functional assays.

Cross_Reactivity_Assessment Primary_Target_Assay Primary Target Engagement (e.g., FLAP Binding Assay) Broad_Panel_Screening Broad Off-Target Screening (e.g., Eurofins SafetyScreen) Primary_Target_Assay->Broad_Panel_Screening Hit_Identification Identification of Potential Off-Target Hits Broad_Panel_Screening->Hit_Identification Secondary_Assays Functional Secondary Assays for Identified Hits Hit_Identification->Secondary_Assays Selectivity_Profile Establishment of Selectivity Profile Secondary_Assays->Selectivity_Profile Risk_Assessment Safety and Risk Assessment Selectivity_Profile->Risk_Assessment

Caption: Logical workflow for assessing the cross-reactivity of a drug candidate.

Conclusion

References

Validating the Therapeutic Potential of Fiboflapon Sodium in Asthma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fiboflapon Sodium, a novel 5-lipoxygenase-activating protein (FLAP) inhibitor, with other established and alternative asthma therapies. The following sections present supporting experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the Leukotriene Pathway

Asthma is a chronic inflammatory disease of the airways characterized by bronchoconstriction, mucus production, and airway inflammation, processes in which leukotrienes play a significant role.[1] this compound, by inhibiting the 5-lipoxygenase-activating protein (FLAP), blocks the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[2][3] This upstream inhibition offers a broader spectrum of anti-inflammatory activity compared to other leukotriene-modifying agents.

In contrast, other classes of asthma therapeutics target different points in the asthma pathophysiology:

  • Leukotriene Receptor Antagonists (LTRAs) , such as Montelukast, selectively block the action of cysteinyl leukotrienes at the CysLT1 receptor, preventing bronchoconstriction and inflammation.[2][4]

  • 5-Lipoxygenase (5-LO) Inhibitors , like Zileuton, directly inhibit the 5-lipoxygenase enzyme, which is responsible for the conversion of arachidonic acid to leukotrienes.[1][5]

  • Inhaled Corticosteroids (ICS) are the cornerstone of asthma therapy and act by suppressing the transcription of multiple inflammatory genes in airway epithelial cells, thereby reducing airway inflammation and hyperresponsiveness.[6][7]

  • Long-Acting Beta-Agonists (LABAs) induce bronchodilation by relaxing airway smooth muscle but do not have a primary anti-inflammatory effect.[8]

Signaling Pathway of Leukotriene Synthesis and Therapeutic Intervention Points

cluster_cell Mast Cell / Eosinophil cluster_drugs Therapeutic Interventions Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic_Acid->FLAP 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Inflammation Inflammation, Bronchoconstriction, Mucus Production CysLT1_Receptor->Inflammation Fiboflapon This compound Fiboflapon->FLAP Inhibits Zileuton Zileuton Zileuton->5_LO Inhibits Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes

Caption: Leukotriene synthesis pathway and points of therapeutic intervention.

Comparative Efficacy in Asthma Models: Preclinical and Clinical Data

The therapeutic potential of this compound has been evaluated in various preclinical and clinical models of asthma. The following tables summarize the key quantitative data, comparing its performance with other asthma therapeutics.

Table 1: Preclinical Efficacy in Rodent Models of Inflammation
CompoundModelKey EndpointResultReference
This compound (AM-803) Rat in vivo calcium-ionophore lung challengeLTB4 InhibitionED50: 0.12 mg/kg[9]
CysLT InhibitionED50: 0.37 mg/kg[9]
Rat peritoneal zymosan-induced inflammationNeutrophil InfluxDose-dependent reduction[9]
Table 2: Clinical Efficacy in Allergen-Induced Asthma (Phase II Trials)
TreatmentStudy IdentifierKey EndpointResultReference
This compound (GSK2190915) 100 mg NCT00748306Attenuation of Early Asthmatic Response (FEV1 0-2h)33.3% attenuation of placebo response (minimum FEV1)[9]
Attenuation of Late Asthmatic Response (FEV1 4-10h)15.8% attenuation of placebo response (minimum FEV1)[9]
Sputum Eosinophils (Day 4)Statistically significant reduction vs. placebo[10]
Sputum LTB4 (Day 4 and 6)>90% reduction vs. placebo[10]
This compound (GSK2190915) 10 mg & 50 mg NCT00812773Mean Minimum Absolute Change in FEV1 (0-2h)-0.925 L (10 mg) and -0.728 L (50 mg) vs. -1.137 L (placebo)[9]
Table 3: Comparative Clinical Efficacy of Leukotriene Modifiers and Standard of Care
Drug ClassDrugKey EndpointResultReference
FLAP Inhibitor This compound (30 mg)Change from baseline in trough FEV1No statistically significant difference vs. placebo[11]
Day-time asthma symptom scoresStatistically significant decrease vs. placebo[11]
5-LO Inhibitor Zileuton (600 mg qid)Improvement in FEV115.7% improvement vs. 7.7% for placebo[12]
Reduction in steroid rescue6.1% of patients vs. 15.6% for placebo[12]
LTRA Montelukast (10 mg)Change in sputum eosinophils-3.6% change from baseline vs. +3.4% for placebo[13]
Improvement in morning PEFStatistically significant increase vs. placebo[13]
Inhaled Corticosteroid Fluticasone Propionate (100 µg BID)Change from baseline in trough FEV1Statistically significant improvement vs. placebo[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key clinical trials cited in this guide.

Protocol for Allergen Challenge Study (NCT00748306)
  • Study Design: A randomized, double-blind, two-way crossover study in 19 male subjects with mild asthma.[10]

  • Treatment: Subjects received oral this compound (100 mg) and a matching placebo once daily for 5 days in a randomized order, separated by a washout period.[10]

  • Allergen Challenge: On Day 3 of each treatment period, subjects underwent an inhaled allergen challenge.[10]

  • Efficacy Endpoints:

    • Lung Function: Forced Expiratory Volume in 1 second (FEV1) was measured pre- and post-allergen challenge to assess the early (0-2 hours) and late (4-10 hours) asthmatic responses.[10]

    • Airway Inflammation: Sputum was induced on Days 4 and 6 for the analysis of eosinophil counts and leukotriene B4 (LTB4) levels.[10]

    • Airway Hyperresponsiveness: A methacholine challenge was performed on Days 1 and 4.[10]

Experimental Workflow for an Allergen Challenge Clinical Trial

Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment_Period_1 Treatment Period 1 (Fiboflapon or Placebo) Randomization->Treatment_Period_1 Day_1_TP1 Day 1: Methacholine Challenge Treatment_Period_1->Day_1_TP1 Day_3_TP1 Day 3: Inhaled Allergen Challenge Day_1_TP1->Day_3_TP1 Day_4_TP1 Day 4: Sputum Induction & Methacholine Challenge Day_3_TP1->Day_4_TP1 Day_6_TP1 Day 6: Sputum Induction Day_4_TP1->Day_6_TP1 Washout Washout Period Day_6_TP1->Washout Treatment_Period_2 Treatment Period 2 (Crossover Treatment) Washout->Treatment_Period_2 Day_1_TP2 Day 1: Methacholine Challenge Treatment_Period_2->Day_1_TP2 Day_3_TP2 Day 3: Inhaled Allergen Challenge Day_1_TP2->Day_3_TP2 Day_4_TP2 Day 4: Sputum Induction & Methacholine Challenge Day_3_TP2->Day_4_TP2 Day_6_TP2 Day 6: Sputum Induction Day_4_TP2->Day_6_TP2 End_of_Study End of Study Day_6_TP2->End_of_Study

Caption: A typical crossover design for an allergen challenge study.

Protocol for Dose-Ranging Efficacy Study (NCT01147744)
  • Study Design: An 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, placebo-controlled study in subjects aged ≥12 years with persistent asthma.[11]

  • Treatment Arms:

    • This compound (10 mg, 30 mg, 100 mg, or 300 mg) once daily

    • Montelukast (10 mg) once daily (as an active comparator)

    • Fluticasone propionate (100 µg) twice daily (as an active comparator)

    • Placebo[14]

  • Efficacy Endpoints:

    • Primary: Mean change from baseline in trough FEV1.[11]

    • Secondary: Morning and evening peak expiratory flow (PEF), symptom-free days and nights, rescue-free days and nights, and day-time and night-time symptom scores.[11]

  • Pharmacodynamic Endpoint: Urinary leukotriene E4 (uLTE4) levels were measured to assess the degree of leukotriene synthesis inhibition.[11]

Summary and Future Directions

This compound has demonstrated a clear pharmacodynamic effect by potently inhibiting the production of leukotrienes in both preclinical and clinical settings.[9][10] In allergen-induced asthma models, this translated into an attenuation of both the early and late asthmatic responses and a reduction in airway eosinophilia.[9][10] However, in a dose-ranging study in patients with persistent asthma, while a statistically significant improvement in daytime symptoms was observed at the 30 mg dose, a significant improvement in the primary endpoint of trough FEV1 was not achieved.[11]

Compared to other leukotriene modifiers, this compound's upstream mechanism of action offers theoretical advantages by blocking the entire leukotriene pathway. However, the clinical data to date suggest that its efficacy in improving lung function may not be superior to existing therapies like the 5-LO inhibitor Zileuton or even the LTRA Montelukast in certain patient populations. Furthermore, inhaled corticosteroids remain the most effective anti-inflammatory treatment for the majority of patients with persistent asthma.[7]

Future research should focus on identifying specific asthma phenotypes that may derive the most benefit from FLAP inhibition. For instance, patients with evidence of high leukotriene production may be more responsive to this therapeutic approach. Further studies are also needed to evaluate the long-term safety and efficacy of this compound and its potential role in the management of severe or refractory asthma.

References

A Guide to the Reproducibility of Published Data on GSK2190915 and a Comparative Look at Thymine DNA Glycosylase (TDG) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Mechanism of Action of GSK2190915

It is critical to begin with a significant clarification: GSK2190915 is not a Thymine DNA Glycosylase (TDG) inhibitor. Published research consistently identifies GSK2190915 as a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). This protein is a key component in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions like asthma. Therefore, this guide will first focus on the reproducibility of data related to GSK2190915 in its correct classification as a FLAP inhibitor and provide a comparative overview with other agents in its class. Subsequently, a separate section will be dedicated to the requested topic of TDG inhibitors, including available data on their experimental reproducibility.

Part 1: GSK2190915 and Other FLAP Inhibitors

Introduction to FLAP Inhibition

5-Lipoxygenase-activating protein (FLAP) is an integral membrane protein that plays a crucial role in the production of leukotrienes. By binding to arachidonic acid and presenting it to the 5-lipoxygenase (5-LO) enzyme, FLAP initiates a cascade that leads to the synthesis of potent pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Inhibiting FLAP is a therapeutic strategy to reduce the production of these inflammatory mediators.

Reproducibility of Published Data on GSK2190915

GSK2190915 has been the subject of several clinical trials, primarily for asthma. The reproducibility of clinical trial data is generally high due to stringent regulatory oversight and standardized protocols. Multiple studies have consistently demonstrated the pharmacological activity of GSK2190915 through biomarker modulation.

A key reproducible finding across different studies is the dose-dependent inhibition of leukotriene production by GSK2190915. For instance, studies have repeatedly shown that administration of GSK2190915 leads to a significant and dose-dependent reduction in urinary leukotriene E4 (uLTE4) levels, a biomarker of cysteinyl leukotriene production.[1][2] Similarly, the inhibition of LTB4 production in whole blood upon stimulation is a consistent finding.[3][4]

However, the translation of this consistent biomarker modulation into reproducible clinical efficacy has been more nuanced. In a dose-ranging study for persistent asthma, while GSK2190915 showed a statistically significant improvement in daytime symptom scores and rescue medication use at the 30 mg dose compared to placebo, it did not show a significant improvement in the primary endpoint of trough FEV1 (forced expiratory volume in 1 second) across all doses.[1][2][5] Another study focusing on exercise-induced bronchoconstriction found that GSK2190915 could attenuate the response to exercise, but the effect was not sustained at 24 hours post-dose.[6] A study in patients with neutrophilic asthma showed marked suppression of LTB4 but no significant effect on sputum neutrophil counts or clinical endpoints.[7] This highlights that while the biochemical effect of GSK2190915 is reproducible, its clinical benefit may be context-dependent and not universally robust across all asthma phenotypes.

Comparison with Other FLAP Inhibitors

Several other FLAP inhibitors have been developed, and their data provides a basis for comparison.

InhibitorTargetKey Reproducible FindingsNotes on Reproducibility/Development
GSK2190915 FLAPDose-dependent inhibition of uLTE4 and ex vivo LTB4 production.[1][2][3][4] Modest and variable clinical efficacy in different asthma populations.[1][2][5][6][7]While the pharmacodynamic effects are highly reproducible, the clinical efficacy data suggests that targeting this pathway may not be sufficient for broad-spectrum asthma treatment.
MK-886 FLAPOne of the earliest FLAP inhibitors. Consistently shown to inhibit leukotriene biosynthesis in various preclinical and early clinical settings.Development was not pursued for undisclosed reasons, limiting the availability of extensive, modern reproducibility data.[2]
AZD5718 FLAPPotent inhibition of LTB4 production in human whole blood.Has undergone clinical development, with data likely held by the manufacturer. Publicly available information is limited.
Experimental Protocols

This assay is crucial for evaluating the pharmacodynamic effect of FLAP inhibitors.

Principle: Whole blood is stimulated to produce LTB4, which is then quantified, typically by enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The inhibitory effect of a compound is determined by comparing LTB4 levels in treated versus untreated samples.

Detailed Protocol (based on common methodologies): [8][9][10][11]

  • Blood Collection: Collect venous blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

  • Incubation with Inhibitor: Aliquot the blood into tubes and add the FLAP inhibitor (e.g., GSK2190915) at various concentrations or a vehicle control. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add a calcium ionophore (e.g., A23187) to a final concentration of approximately 10 µM to stimulate LTB4 production. Incubate for another set period (e.g., 30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by placing the tubes on ice and adding a protein precipitation agent (e.g., cold acetone or methanol).

  • Sample Preparation:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant.

    • For increased purity, a solid-phase extraction (SPE) step can be performed.

    • The sample may be further purified by high-performance liquid chromatography (HPLC).

  • Quantification:

    • Use a commercially available LTB4 ELISA or RIA kit.

    • Follow the manufacturer's instructions for preparing standards and samples.

    • Read the absorbance or radioactivity and calculate the LTB4 concentration based on the standard curve.

  • Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of the inhibitor compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

FLAP_Inhibition_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (free) Arachidonic Acid (free) Arachidonic Acid (in membrane)->Arachidonic Acid (free) cPLA2 FLAP FLAP 5-LO 5-LO FLAP->5-LO Leukotrienes (LTB4, cysLTs) Leukotrienes (LTB4, cysLTs) 5-LO->Leukotrienes (LTB4, cysLTs) Arachidonic Acid (free)->FLAP GSK2190915 GSK2190915 GSK2190915->FLAP Inhibits

Caption: Mechanism of FLAP Inhibition by GSK2190915.

LTB4_Assay_Workflow start Whole Blood Collection inhibitor Incubate with GSK2190915 or Vehicle start->inhibitor stimulate Stimulate with Calcium Ionophore inhibitor->stimulate terminate Terminate Reaction (Ice + Precipitation) stimulate->terminate prepare Sample Preparation (Centrifugation, SPE) terminate->prepare quantify Quantify LTB4 (ELISA/RIA) prepare->quantify end Data Analysis (% Inhibition) quantify->end

Caption: Experimental Workflow for LTB4 Inhibition Assay.

Part 2: Thymine DNA Glycosylase (TDG) Inhibitors

Introduction to TDG Inhibition

Thymine DNA Glycosylase (TDG) is a DNA repair enzyme that plays a crucial role in the base excision repair (BER) pathway. It recognizes and removes mismatched or damaged bases from DNA, such as thymine mispaired with guanine that arises from the deamination of 5-methylcytosine. TDG is also involved in active DNA demethylation, a key epigenetic process.[12][13][14] In some cancers, such as melanoma, TDG is overexpressed, and its inhibition is being explored as a potential therapeutic strategy.[15]

Reproducibility of Published Data on TDG Inhibitors

The development of TDG inhibitors is at a much earlier, preclinical stage compared to FLAP inhibitors like GSK2190915. As such, the data on their reproducibility is more limited and subject to the general challenges of preclinical research reproducibility.

Recent studies have identified first-generation TDG inhibitors through high-throughput screening.[15] The reproducibility of these initial findings will depend on subsequent validation by independent laboratories. A key reproducible aspect of TDG inhibitor studies is the demonstration of on-target activity by measuring the accumulation of TDG substrates, such as 5-carboxylcytosine.[15] However, the broader issue of reproducibility in preclinical cancer research is a significant concern, with studies often showing that initial promising results are difficult to replicate.

Comparison of Preclinical TDG Inhibitors

Direct comparison of different TDG inhibitors is challenging due to the early stage of research and the limited number of publicly disclosed compounds with extensive data. Research is ongoing to identify more potent and specific inhibitors.

Inhibitor ClassMechanism of ActionKey Preclinical FindingsNotes on Reproducibility
Various small molecules Competitive inhibition of TDG's glycosylase activity.Reduced viability and clonogenic capacity of melanoma cell lines. Increased cellular levels of 5-carboxylcytosine.[15]Data is from initial discovery efforts and awaits independent replication. The general reproducibility of preclinical cancer studies is a known challenge.
Experimental Protocols

This assay is used to screen for and characterize TDG inhibitors.

Principle: The assay measures the ability of TDG to excise a specific substrate from a DNA oligonucleotide. Inhibition is measured by a decrease in the product of the enzymatic reaction.

Detailed Protocol (based on commercially available kits and published methods): [16][17][18][19][20]

  • Substrate Preparation: A double-stranded DNA oligonucleotide containing a G:U or G:T mismatch is used as the substrate. One strand is often labeled (e.g., with a fluorophore) to allow for detection.

  • Reaction Setup:

    • In a microplate well, combine the DNA substrate, TDG reaction buffer, and the test compound (potential inhibitor) or a vehicle control.

    • Add purified recombinant TDG enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Detection of Product:

    • Method A (Cleavage-based): After the glycosylase reaction, the resulting abasic (AP) site can be cleaved by either chemical treatment (e.g., NaOH) or an AP endonuclease. The cleaved, labeled DNA fragment can then be separated and quantified by gel electrophoresis or a fluorescence-based plate reader.

    • Method B (Antibody-based): An alternative method uses a substrate with a modified base (e.g., 5-formylcytosine) coated on the plate. The amount of remaining substrate after the TDG reaction is detected using a specific antibody.

  • Data Analysis: The activity of TDG is determined by the amount of product formed (or substrate remaining). The percent inhibition by the test compound is calculated relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

TDG_Pathway cluster_dna DNA G:T Mismatch G:T Mismatch TDG TDG G:T Mismatch->TDG Abasic Site Abasic Site BER Pathway BER Pathway Abasic Site->BER Pathway Repaired DNA Repaired DNA TDG->Abasic Site Excises T BER Pathway->Repaired DNA TDG Inhibitor TDG Inhibitor TDG Inhibitor->TDG Inhibits

Caption: Role of TDG in Base Excision Repair and its Inhibition.

TDG_Assay_Workflow start Prepare DNA Substrate (e.g., G:T mismatch) setup Set up Reaction: Substrate, Buffer, Inhibitor start->setup enzyme Add TDG Enzyme setup->enzyme incubate Incubate at 37°C enzyme->incubate detect Detect Product (e.g., Cleavage Assay) incubate->detect end Data Analysis (% Inhibition) detect->end

Caption: Experimental Workflow for TDG Inhibition Assay.

References

A Comparative Analysis of the Pharmacokinetics of Leading FLAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-lipoxygenase-activating protein (FLAP) has emerged as a critical target in the effort to develop novel anti-inflammatory therapeutics. By inhibiting FLAP, the production of leukotrienes, which are potent inflammatory mediators implicated in a range of diseases including asthma and cardiovascular conditions, can be effectively suppressed.[1][2][3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of three prominent FLAP inhibitors that have been evaluated in clinical studies: GSK2190915, AM103, and AZD5718.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for GSK2190915, AM103, and AZD5718, derived from clinical and preclinical studies. These parameters are crucial for evaluating the drugs' absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn inform dosing regimens and predict their therapeutic efficacy and safety.

ParameterGSK2190915AM103AZD5718
Route of Administration OralOralOral
Time to Maximum Concentration (Tmax) ~2 hours[5]Not explicitly statedRapidly absorbed
Half-life (t½) 16-34 hours[6]5.2 hours (in dogs)[7]10-12 hours[8]
Area Under the Curve (AUC) Dose-related increase[6]Dose-dependent increase[5]Dose/concentration-effect relationship observed[8]
Maximum Concentration (Cmax) Dose-related increase[6]Dose-dependent increase[5]Not explicitly stated
Inhibition of LTB4 IC50: 76 nM (in human blood)[8]IC50: 349 nM (in human blood)[7]IC50: 0.039 µmol/L (in human whole blood)[8]
Clinical Development Stage Phase II trials completed[4]Phase I trials completedPhase IIa study completed[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of pharmacokinetic evaluation, the following diagrams are provided.

FLAP_Signaling_Pathway cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to 5-LO 5-Lipoxygenase (5-LO) FLAP->5-LO Presents AA to LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 Converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Hydrolyzed to LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Conjugated to Inflammation1 Inflammatory Response LTB4->Inflammation1 Promotes Inflammation Inflammation2 Inflammatory Response LTC4->Inflammation2 Promotes Inflammation FLAP_Inhibitor FLAP Inhibitor FLAP_Inhibitor->FLAP Inhibits PK_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_vitro_ADME In vitro ADME Assays (e.g., Caco-2, Microsomes) In_vivo_PK_animal In vivo PK Studies (Animal Models) In_vitro_ADME->In_vivo_PK_animal Dose_ranging Dose-Ranging Studies In_vivo_PK_animal->Dose_ranging Phase_I Phase I Clinical Trial (Healthy Volunteers) Dose_ranging->Phase_I Informs SAD_MAD Single & Multiple Ascending Doses (SAD/MAD) Phase_I->SAD_MAD PK_PD_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling SAD_MAD->PK_PD_modeling Phase_II Phase II Clinical Trial (Patients) PK_PD_modeling->Phase_II

References

A Comparative Guide to AM803 in Inflammation Research: Benchmarking Against Key Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, selecting the appropriate compound for investigating inflammatory pathways is a critical decision. This guide provides an objective comparison of AM803, a selective five-lipoxygenase-activating protein (FLAP) inhibitor, with other notable compounds in the field of inflammation research. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to support your research endeavors.

Introduction to AM803

AM803 is a potent and selective inhibitor of the five-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, AM803 effectively blocks the biosynthesis of leukotrienes, which are key lipid mediators in the inflammatory cascade. This targeted approach makes AM803 a valuable tool for studying and potentially treating a variety of inflammatory conditions.

It is important to distinguish AM803 from other similarly named compounds in research, such as ALT-803 (an IL-15 superagonist) and Tamibarotene (a retinoic acid receptor alpha agonist, sometimes referred to as AM80), which have distinct mechanisms of action. This guide will focus exclusively on the FLAP inhibitor, AM803.

Mechanism of Action: The Leukotriene Pathway

AM803 exerts its anti-inflammatory effects by inhibiting the initial steps of the leukotriene biosynthetic pathway. This pathway is a critical component of the inflammatory response, particularly in allergic and inflammatory diseases. The diagram below illustrates the signaling cascade and the point of intervention for AM803.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Arachidonic Acid Arachidonic Acid 5-LO (active) 5-LO (active) Arachidonic Acid->5-LO (active) 5-LO 5-LO (inactive) 5-LO (inactive) 5-LO (inactive)->5-LO (active) FLAP activation FLAP FLAP FLAP->5-LO (active) LTA4 LTA4 5-LO (active)->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase CysLTs CysLTs LTA4->CysLTs LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Neutrophil Chemotaxis CysLTs->Inflammation Bronchoconstriction Increased Vascular Permeability AM803 AM803 AM803->FLAP Inhibits

Figure 1: Mechanism of AM803 in the Leukotriene Pathway.

Comparative Efficacy of AM803

The following table summarizes the quantitative data on the efficacy of AM803 compared to other relevant anti-inflammatory compounds. This data is compiled from various in vitro and in vivo studies.

CompoundTargetAssayPotency (IC50/EC50)In Vivo ModelEfficacy (ED50)Reference
AM803 FLAP Inhibition of LTB4 biosynthesis (rat whole blood) ~7 nM Rat lung LTB4 production 0.12 mg/kg [1]
AM803 FLAP Inhibition of CysLT biosynthesis (rat whole blood) - Rat lung CysLT production 0.37 mg/kg [1]
MK-886 FLAP Inhibition of LTB4 synthesis (human PMN)3 nM--
Zileuton 5-LOInhibition of LTB4 formation (human whole blood)0.5-1 µM--
Montelukast CysLT1 ReceptorReceptor binding affinity (human lung)5 nM (Ki)--
Indomethacin COX-1/COX-2Enzyme inhibition~10-100 nMRat paw edema~5 mg/kg

Note: Data for comparator compounds is sourced from publicly available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of AM803.

1. Ex Vivo Leukotriene Biosynthesis Inhibition Assay

  • Objective: To determine the potency of AM803 in inhibiting LTB4 production in whole blood.

  • Methodology:

    • Whole blood samples are collected from rats.

    • The blood is pre-incubated with varying concentrations of AM803 or vehicle control.

    • Leukotriene biosynthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).

    • The reaction is stopped, and plasma is separated by centrifugation.

    • LTB4 levels in the plasma are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

    • The EC50 value is calculated from the dose-response curve.[1]

2. In Vivo Model of Acute Peritoneal Inflammation

  • Objective: To assess the in vivo efficacy of AM803 in a model of acute inflammation.

  • Methodology:

    • Rats are orally administered with AM803 or vehicle control.

    • After a specified time, inflammation is induced by intraperitoneal injection of zymosan.

    • At a predetermined time point post-zymosan injection, peritoneal lavage fluid is collected.

    • The levels of LTB4 and cysteinyl leukotrienes (CysLTs) in the lavage fluid are measured by ELISA.

    • Plasma protein extravasation is determined by measuring the amount of a previously injected dye (e.g., Evans blue) in the lavage fluid.

    • Neutrophil influx is quantified by counting the number of neutrophils in the lavage fluid using a cell counter or by flow cytometry.[1][2]

    • The ED50 is calculated based on the dose-dependent reduction of these inflammatory markers.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound like AM803.

cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Target Identification Target Identification Target Identification->In Vitro Screening Potency & Selectivity Potency & Selectivity In Vitro Screening->Potency & Selectivity Pharmacokinetics Pharmacokinetics Potency & Selectivity->Pharmacokinetics Animal Models of Inflammation Animal Models of Inflammation Pharmacokinetics->Animal Models of Inflammation Efficacy & Dose-Response Efficacy & Dose-Response Animal Models of Inflammation->Efficacy & Dose-Response Toxicology Toxicology Efficacy & Dose-Response->Toxicology

Figure 2: Preclinical Evaluation Workflow for Anti-inflammatory Compounds.

Conclusion

The available data indicates that AM803 is a highly potent and selective FLAP inhibitor with significant anti-inflammatory activity in preclinical models.[1][2] Its efficacy in reducing leukotriene production, plasma extravasation, and neutrophil influx highlights its potential as a valuable research tool and a therapeutic candidate for inflammatory diseases. When compared to other classes of anti-inflammatory agents, AM803's specific mechanism of action offers a targeted approach to modulating the inflammatory response. The provided data and protocols serve as a foundation for researchers to design and interpret studies involving AM803 and to benchmark its performance against other compounds in the field.

References

Independent Validation of Fiboflapon Sodium's Mechanism of Action: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Fiboflapon Sodium with Alternative 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors, Supported by Experimental Data.

This compound (also known as GSK2190915 or AM-803) is a potent, orally bioavailable inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and cardiovascular conditions.[3] This guide provides an independent validation of this compound's mechanism of action by comparing its performance with other notable FLAP inhibitors, supported by available preclinical and clinical data. While the development of this compound for cardiovascular disorders has been discontinued and no recent development for asthma has been reported since 2015, an analysis of its profile alongside its counterparts offers valuable insights for researchers and drug development professionals in the field of inflammatory diseases.[4]

Mechanism of Action: Targeting the Leukotriene Pathway

The primary mechanism of action for this compound and its comparators is the inhibition of FLAP. FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the first committed step in the synthesis of leukotrienes.[5] By binding to FLAP, these inhibitors effectively block the production of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), thereby reducing the inflammatory response.[6]

cluster_membrane Cell Membrane AA Arachidonic Acid FLAP FLAP AA->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to 5-LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Fiboflapon This compound (FLAP Inhibitor) Fiboflapon->FLAP Inhibits

Figure 1: Simplified signaling pathway of the leukotriene synthesis and the inhibitory action of this compound.

Comparative Efficacy of FLAP Inhibitors

The following tables summarize the in vitro and in vivo potency of this compound in comparison to other well-characterized FLAP inhibitors: MK-886, Atuliflapon, and Quiflapon.

Table 1: In Vitro Potency of FLAP Inhibitors

CompoundTargetAssayIC50 / Binding AffinityReference
This compound FLAPFLAP Binding2.9 nM[1][2]
LTB4 Production (Human Whole Blood)Leukotriene Biosynthesis76 nM[1][2]
MK-886 FLAPFLAP Binding30 nM[2]
LTB4 Production (Intact Leukocytes)Leukotriene Biosynthesis3 nM[2]
Atuliflapon FLAPFLAP Binding6.3 nM
LTB4 Production (Human Whole Blood)Leukotriene Biosynthesis39 nM[3]
Quiflapon (MK-0591) FLAPFLAP Binding1.6 nM

Table 2: In Vivo Efficacy of FLAP Inhibitors

CompoundModelSpeciesEndpointEfficacyReference
This compound Zymosan-induced peritonitisMouseNeutrophil influx reductionDose-dependent[7]
Calcium-ionophore challenged lungsRatLTB4 and CysLT productionED50 = 0.12 mg/kg (LTB4), 0.37 mg/kg (CysLTs)[2]
MK-886 Not specifiedNot specifiedNot specifiedNot specified
Atuliflapon Not specifiedDog, RabbitLTB4 and LTC4 productionConcentration-dependent inhibition
Quiflapon (MK-0591) Not specifiedNot specifiedNot specifiedNot specified

Clinical Trial Landscape

Phase I and II clinical trials have provided valuable data on the pharmacokinetics, pharmacodynamics, and safety of this compound in humans. Notably, these studies confirmed its mechanism of action by demonstrating a dose-dependent inhibition of LTB4 production and urinary LTE4 excretion.[8] However, despite showing some efficacy in early-phase asthma trials, the development of this compound and several other early FLAP inhibitors was halted for reasons that have not been fully disclosed.[1][4]

Atuliflapon is currently in active clinical development, with ongoing Phase 2 trials for moderate-to-severe uncontrolled asthma.[6][9][10][11] This suggests a renewed interest in FLAP inhibition as a therapeutic strategy. Clinical data for MK-886 and Quiflapon is more limited and dated.

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of these compounds. Below are outlines of key experimental protocols.

FLAP Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the FLAP protein.

cluster_workflow FLAP Binding Assay Workflow start Start prep Prepare cell membranes expressing FLAP start->prep incubate Incubate membranes with radiolabeled FLAP ligand and test compound prep->incubate filter Separate bound and free ligand by filtration incubate->filter measure Measure radioactivity of bound ligand filter->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end cluster_workflow Zymosan-Induced Peritonitis Workflow start Start acclimatize Acclimatize mice start->acclimatize administer Administer test compound or vehicle acclimatize->administer induce Induce peritonitis with intraperitoneal zymosan injection administer->induce lavage Collect peritoneal lavage fluid at a specific time point induce->lavage analyze Analyze cell count and differential in lavage fluid lavage->analyze end End analyze->end

References

Safety Operating Guide

Fictional Substance Advisory: Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice for Researchers, Scientists, and Drug Development Professionals: "Fiboflapon Sodium" is a fictional substance. The following disposal procedures are provided as a general guideline for the safe handling and disposal of a hypothetical, non-DEA controlled, hazardous investigational drug product in a laboratory setting. These procedures are based on established safety protocols for chemical and pharmaceutical waste and are intended to serve as a template.

Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's Environmental Health and Safety (EHS) guidelines and all applicable federal, state, and local regulations.

Essential Safety and Disposal Procedures for Hazardous Investigational Drugs

This document provides a procedural, step-by-step guide for the safe disposal of hazardous investigational drugs, such as the hypothetical "this compound," to ensure personnel safety and regulatory compliance.

Pre-Disposal Hazard Assessment

Before beginning any disposal process, a thorough hazard assessment is critical. For an investigational drug, this involves treating it as hazardous unless there is conclusive data to the contrary.

  • Hazard Identification: Assume the investigational drug possesses hazardous characteristics such as toxicity, carcinogenicity, teratogenicity, or reactivity.[1]

  • Regulatory Status: Contact your institution's Environmental Health and Safety (EHS) department to determine if the compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling hazardous pharmaceutical waste.

Segregation and Collection of Waste

Proper segregation of chemical waste is fundamental to safe disposal. Never mix incompatible wastes, as this can lead to violent reactions or the emission of toxic gases.[3][4]

  • Waste Containers: Use only designated, compatible, and properly labeled hazardous waste containers.[5][6] Plastic containers are often preferred.[5] Do not use food containers for waste storage.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the associated hazards, and the date accumulation started.[6]

  • Container Management: Keep waste containers securely closed except when adding waste.[4][7]

Step-by-Step Disposal Protocol

All hazardous wastes must be disposed of through your institution's hazardous waste collection program.[7] It is prohibited to dispose of hazardous chemicals via sink drains or by evaporation.[7]

  • Initial Collection:

    • Place all materials contaminated with the investigational drug, including vials (full, partially full, and empty), syringes, gloves, and absorbent materials from spills, into a designated hazardous waste container.[8][9]

    • For acutely hazardous waste, special procedures such as triple-rinsing the empty container may be required. The rinsate must also be collected as hazardous waste.[4][7]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][5]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart of liquid or one kilogram of solid.[5]

    • Ensure the SAA is inspected weekly for any signs of leakage.[3]

  • Requesting Waste Pickup:

    • Once the waste container is full or you are ready for disposal, submit a waste collection request to your institution's EHS or equivalent department.[6][7]

    • An environmental professional will typically pick up the waste within a few working days.[2]

  • Final Disposal:

    • The collected waste will be transported to a permitted hazardous waste facility for final treatment, which is typically incineration.[2][8][10]

    • A certificate of destruction should be provided and kept on record for a minimum of three years.[2]

Data Presentation: Waste Container Guidelines

The following table summarizes common color-coding systems for pharmaceutical waste segregation.

Container ColorType of WasteExamples
Black Hazardous Pharmaceutical Waste (RCRA Hazardous)[10][11]Chemicals on the EPA's P, U, or D lists, some chemotherapy agents.
Blue Non-Hazardous Pharmaceutical Waste[10][11]Most over-the-counter medications, antibiotics.
Yellow Trace Chemotherapy Waste, Infectious or Biohazardous Waste[11][12]Empty vials, syringes, IV bags, and tubing containing trace amounts of chemotherapy drugs.
Red Sharps Waste[11]Needles, syringes, scalpels.

Experimental Protocols

As "this compound" is a fictional substance, no experimental protocols are available. For any real investigational new drug, it should be handled as a hazardous substance unless sufficient data proves otherwise.[1] The disposal protocol should align with the guidelines for P-listed or U-listed hazardous wastes if the drug's characteristics fall into those categories.

Mandatory Visualization

The following diagram illustrates the standard workflow for the disposal of hazardous laboratory chemical waste.

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management cluster_2 Documentation A 1. Hazard Assessment - Consult SDS & EHS - Assume hazardous nature B 2. Segregate Waste - Use labeled, compatible containers A->B C 3. Store in SAA - At or near point of generation - Weekly inspection B->C D 4. Request Pickup - Submit collection form to EHS C->D Container Full E 5. Waste Collection - Performed by trained personnel D->E F 6. Transport & Final Disposal - Incineration at permitted facility E->F G 7. Certificate of Destruction - Retain for records (min. 3 years) F->G

Caption: Workflow for Hazardous Chemical Waste Disposal.

References

Essential Safety and Operational Guide for Handling Fiboflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Fiboflapon Sodium (also known as GSK2190915 sodium salt or AM-803 sodium), a potent, orally bioavailable 5-lipoxygenase-activating protein (FLAP) inhibitor.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Immediate Safety and Handling Precautions

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety practices should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles. An eye-wash station should be readily accessible.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[4]

  • Body Protection: Wear a standard laboratory coat.

Handling Procedures:

  • Avoid inhalation and contact with eyes and skin.[4]

  • Prevent the formation of dust and aerosols during handling.[4]

  • Ensure adequate ventilation in the work area.[4]

  • In case of accidental spillage, use absorbent material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated materials as outlined in the disposal section.[4]

First Aid Measures

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[4]

  • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[4]

Quantitative Data and Storage

The following table summarizes key quantitative and storage information for this compound.

PropertyValueReference
Chemical Formula C38H42N3NaO4S[4]
Molecular Weight 659.81 g/mol [4]
CAS Number 1196070-26-4[4]
FLAP Binding Potency 2.9 nM[1]
IC50 (LTB4 Inhibition) 76 nM (in human blood)[1]
Storage (Powder) 4°C, sealed and protected from moisture and direct sunlight.[4]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be sealed and protected from moisture.[1][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (M.W. 659.81), the required mass is 6.5981 mg.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder in a suitable container.

  • Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 6.5981 mg of compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[1][4]

G cluster_workflow Experimental Workflow: Stock Solution Preparation A Calculate Mass of This compound B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot and Store (-80°C or -20°C) D->E

Workflow for preparing this compound stock solution.

Mechanism of Action: FLAP Inhibition

This compound is an inhibitor of the 5-Lipoxygenase Activating Protein (FLAP).[5][6] FLAP is a crucial protein in the leukotriene biosynthesis pathway. By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase enzyme, thereby blocking the production of leukotrienes, which are key mediators of inflammation.[5][6] This mechanism is central to its investigation for treating inflammatory diseases like asthma.[5][7]

G cluster_pathway Signaling Pathway: this compound MOA AA Arachidonic Acid FLAP FLAP AA->FLAP transfer LOX 5-Lipoxygenase FLAP->LOX presents AA to LTs Leukotrienes LOX->LTs catalyzes Inflammation Inflammation LTs->Inflammation Fiboflapon This compound Fiboflapon->FLAP inhibits

This compound inhibits the FLAP-mediated leukotriene pathway.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Unused material should be handled as chemical waste. Do not allow the product to enter drains or water courses.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.